molecular formula C9H18ClN B184460 8-Azaspiro[4.5]decane hydrochloride CAS No. 1123-30-4

8-Azaspiro[4.5]decane hydrochloride

Cat. No.: B184460
CAS No.: 1123-30-4
M. Wt: 175.7 g/mol
InChI Key: DRTLAKIFUNGWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Azaspiro[4.5]decane hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C9H18ClN and its molecular weight is 175.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409203. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-2-4-9(3-1)5-7-10-8-6-9;/h10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTLAKIFUNGWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30625487
Record name 8-Azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123-30-4
Record name 8-Azaspiro[4.5]decane, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1123-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 409203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1123-30-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409203
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30625487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of 8-Azaspiro[4.5]decane hydrochloride. It is intended to be a valuable resource for professionals in research and drug development who are utilizing this compound as a key building block in synthetic chemistry. This document compiles available data on its properties, outlines relevant experimental methodologies, and illustrates its primary application in the context of anticoagulant drug discovery.

Chemical Identity and Physical Properties

This compound is a spirocyclic secondary amine hydrochloride salt. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of factor Xa inhibitors.[1] Its spirocyclic core offers a rigid and three-dimensional scaffold that is attractive for designing molecules with high target affinity and specificity.

Table 1: Physicochemical Properties of this compound and its Free Base

PropertyThis compound8-Azaspiro[4.5]decane (Free Base)
Synonyms 8-azaspiro[4.5]decane HClSpiro(cyclopentane-1,4'-piperidine), 4,4-Tetramethylenepiperidine
CAS Number 1123-30-4[1]176-64-7[2][3]
Molecular Formula C₉H₁₇N·HCl[4]C₉H₁₇N[2][3]
Molecular Weight 175.70 g/mol [5]139.24 g/mol [2][3]
Appearance White to Yellow Solid[6]Data Not Available
Melting Point Data Not AvailableData Not Available
Boiling Point Data Not Available205.7 °C at 760 mmHg[3]
Solubility Data Not AvailableData Not Available
pKa Data Not AvailableData Not Available
Density Data Not Available0.94 g/cm³[3]
Refractive Index Data Not Available1.496[3]
XLogP3 Data Not Available2.3[2]

Note: Quantitative data for the hydrochloride salt is limited in publicly available literature. Properties of the free base are provided for reference.

Role in Drug Development: Synthesis of Factor Xa Inhibitors

This compound is a key building block in the synthesis of pyrazolecarboxamides, a class of potent and selective factor Xa inhibitors.[1] Factor Xa is a critical enzyme in the blood coagulation cascade, and its inhibition is a major therapeutic strategy for the prevention and treatment of thromboembolic diseases. The spirocyclic moiety of the decane hydrochloride is incorporated into the final drug molecule to provide a specific conformational rigidity that enhances binding to the active site of the Factor Xa enzyme.

Below is a generalized workflow for the synthesis of a pyrazolecarboxamide-based Factor Xa inhibitor, highlighting the incorporation of the 8-Azaspiro[4.5]decane scaffold.

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway A Pyrazole Carboxylic Acid Derivative C Amide Coupling Reaction (e.g., EDC, HOBt) A->C B 8-Azaspiro[4.5]decane (from Hydrochloride Salt) B->C D Purification (e.g., Chromatography) C->D E Final Product: Pyrazolecarboxamide Factor Xa Inhibitor D->E

Synthetic workflow for Factor Xa inhibitors.

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa plays a pivotal role at the convergence of the intrinsic and extrinsic pathways. Inhibitors synthesized using this compound block this step, thereby preventing thrombin generation and subsequent clot formation.

G cluster_pathways Coagulation Cascade Intrinsic Intrinsic Pathway FactorX Factor X Intrinsic->FactorX Extrinsic Extrinsic Pathway Extrinsic->FactorX FactorXa Factor Xa FactorX->FactorXa Thrombin Thrombin FactorXa->Thrombin catalyzes Prothrombin Prothrombin Prothrombin->Thrombin FibrinClot Fibrin Clot Thrombin->FibrinClot catalyzes Fibrinogen Fibrinogen Fibrinogen->FibrinClot Inhibitor Factor Xa Inhibitor (Synthesized from 8-Azaspiro[4.5]decane HCl) Inhibitor->FactorXa inhibits

Mechanism of action for Factor Xa inhibitors.

Experimental Protocols

Detailed experimental data for this compound is not widely published. However, standard methodologies can be applied to determine its fundamental properties. The following section details a representative protocol for determining the acid dissociation constant (pKa), a critical parameter for understanding the ionization state of the molecule in physiological environments.

3.1. Determination of pKa by Potentiometric Titration

Potentiometric titration is a standard and accurate method for determining the pKa of an amine hydrochloride. The procedure involves titrating a solution of the amine hydrochloride with a strong base and monitoring the change in pH.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Deionized water, degassed

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • Beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of deionized water in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution.

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).

  • Data Collection: After each increment, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point, which is observed as a sharp increase in pH.

  • Data Analysis:

    • Plot the measured pH values against the volume of NaOH added to generate a titration curve.

    • Determine the equivalence point (Veq), which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the titration curve.

    • The half-equivalence point occurs at Veq / 2. The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amine.

The following diagram illustrates the workflow for this experimental protocol.

G A Prepare Solution: Dissolve 8-Azaspiro[4.5]decane HCl in deionized water B Setup Apparatus: Calibrated pH meter, burette with 0.1 M NaOH, stirrer A->B C Titration: Add NaOH in small increments, record pH and volume B->C D Data Plotting: Graph pH vs. Volume of NaOH C->D E Analysis: Determine equivalence point (Veq) and half-equivalence point (Veq/2) D->E F Result: pKa = pH at Veq/2 E->F

Workflow for pKa determination by titration.

Conclusion

This compound is a valuable synthetic intermediate, particularly in the development of novel anticoagulants targeting Factor Xa. While comprehensive public data on its physicochemical properties are sparse, its structural features and synthetic utility are well-established. The experimental protocols and diagrams provided in this guide offer a foundational understanding for researchers working with this compound, enabling its effective application in drug discovery and development.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to the Physicochemical Characteristics of 8-Azaspiro[4.5]decane HCl

This technical guide provides a comprehensive overview of the known physicochemical characteristics of 8-Azaspiro[4.5]decane hydrochloride. The information is compiled from various chemical and scientific data sources, offering a foundational resource for its use in research and development.

Core Physicochemical Properties

This compound is a chemical compound used in the synthesis of various other molecules, including factor Xa inhibitors.[1] Its core structure is a spirocyclic amine, which is a common motif in medicinal chemistry. The hydrochloride salt form generally enhances the compound's solubility in aqueous solutions.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of 8-Azaspiro[4.5]decane and its hydrochloride salt. It is important to distinguish between the free base (8-Azaspiro[4.5]decane) and its hydrochloride salt, as their properties will differ.

Property8-Azaspiro[4.5]decane (Free Base)8-Azaspiro[4.5]decane HCl (Hydrochloride Salt)Source(s)
Molecular Formula C9H17NC9H17N·HCl[2][3][4]
Molecular Weight 139.24 g/mol 175.70 g/mol [2][3][4]
Melting Point Not availableNot available[5]
Boiling Point 205.7°C at 760 mmHgNot available[4]
Solubility Not availableNot available[5]
XLogP3 (Predicted) 2.3Not available[3][4][6]
CAS Number 176-64-71123-30-4[1][3]

Experimental Protocols for Physicochemical Characterization

While specific experimental data for 8-Azaspiro[4.5]decane HCl is limited, the following are standard methodologies for determining the key physicochemical properties of amine hydrochloride compounds.

Melting Point Determination

The melting point is a critical indicator of purity. Standard methods include:

  • Capillary Method: A small, powdered sample is packed into a capillary tube and heated in a calibrated apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded. This can be performed using a liquid bath or a metal block for heating.[7]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a precise melting point, typically recorded as the onset or peak of the melting endotherm.[7]

Solubility Assessment

Solubility is determined by finding the saturation point of the compound in a given solvent.

  • Equilibrium Solubility Method (Shake-Flask): An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol). The mixture is agitated at a constant temperature for a set period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of the Partition Coefficient (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

  • Shake-Flask Method: This is the traditional method where the compound is dissolved in a biphasic system of n-octanol and water. After agitation and separation of the two phases, the concentration of the compound in each phase is determined. The LogP is the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • HPLC Method: A reversed-phase HPLC column is used, and the retention time of the compound is measured. The LogP can be calculated by correlating the retention time with the known LogP values of a set of standard compounds.

Visualized Workflows and Relationships

The following diagrams illustrate key logical and experimental workflows relevant to the characterization of a chemical compound like 8-Azaspiro[4.5]decane HCl.

G Figure 1: Workflow for Melting Point Determination A Sample Preparation (Grind to fine powder) B Pack Sample into Capillary Tube A->B C Place in Melting Point Apparatus B->C D Heat Sample at a Controlled Rate C->D E Observe and Record Temperatures D->E F T1: First Drop of Liquid Appears (Onset of Melting) E->F Identify G T2: All Solid Turns to Liquid (Completion of Melting) E->G Identify H Report Melting Range (T1 - T2) F->H G->H G Figure 2: Interrelation of Core Physicochemical Properties cluster_0 Chemical Identity cluster_1 Physical Properties cluster_2 Solution Properties Structure Molecular Structure (C9H17N·HCl) Formula Molecular Formula Structure->Formula MeltingPoint Melting Point Structure->MeltingPoint influences BoilingPoint Boiling Point Structure->BoilingPoint influences Solubility Solubility Structure->Solubility influences pKa pKa Structure->pKa determines Weight Molecular Weight Formula->Weight LogP LogP (Lipophilicity) Solubility->LogP inversely related in aqueous systems

References

8-Azaspiro[4.5]decane Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-Azaspiro[4.5]decane hydrochloride, a heterocyclic organic compound with applications in pharmaceutical research and development. This document consolidates key data, including its chemical identifier, physical and chemical properties, and its role as a building block in the synthesis of novel therapeutic agents.

Chemical Identification

The unique identifier for this compound is its CAS (Chemical Abstracts Service) number, which is essential for unambiguous identification in databases and publications.

Compound NameCAS Number
This compound1123-30-4[1][2]

Physicochemical Properties

The following table summarizes the key physical and chemical properties of 8-Azaspiro[4.5]decane and its hydrochloride salt. These properties are critical for its handling, storage, and application in chemical synthesis.

PropertyValueSource
8-Azaspiro[4.5]decane (Free Base)
Molecular FormulaC9H17N[3]
Molecular Weight139.24 g/mol [3]
Boiling Point205.7°C at 760 mmHg[][5]
Density0.94 g/cm³[][5]
Refractive Index1.496[5]
InChIKeyAXMNGEUJXLXFRY-UHFFFAOYSA-N[3][]
SMILESC1CCC2(C1)CCNCC2[3][]
This compound
Storage TemperatureInert atmosphere, 2-8°C[6]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of various compounds, particularly in the development of novel pharmaceuticals.

One notable application is in the preparation of pyrazolecarboxamides, which are investigated as Factor Xa inhibitors[1]. Factor Xa is a key enzyme in the coagulation cascade, making its inhibitors important targets for the development of anticoagulant drugs.

The spirocyclic core of 8-Azaspiro[4.5]decane is a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can be exploited to design molecules with high affinity and selectivity for biological targets.

Synthesis and Experimental Protocols

The synthesis of 8-azaspiro[4.5]decane derivatives is an active area of research. While specific, detailed experimental protocols for the hydrochloride salt were not found in the initial search, a patented method for a related dione compound provides insight into the general synthetic strategies that might be employed.

A patented method for preparing 8-azaspiro[4.5]decane-7,9-dione involves the reaction of 1,1-pentamethylene oxalic acid and urea[7]. The key steps are:

  • Reaction: 1,1-pentamethylene oxalic acid and urea are reacted in a 1:1.1 to 1:1.6 molar ratio.

  • Conditions: The mixture is stirred at 150-200°C for 0.5-2 hours.

  • Purification: The crude product is recrystallized from ethanol and activated carbon (30-60%) to yield the final product[7].

This example illustrates a potential synthetic route to the core spirocyclic structure, which could then be further modified to produce 8-Azaspiro[4.5]decane and its hydrochloride salt.

Logical Relationship of Synthesis

The following diagram illustrates the general logical flow for the synthesis of the related 8-azaspiro[4.5]decane-7,9-dione, highlighting the key reactants and conditions.

G Reactant1 1,1-Pentamethylene Oxalic Acid Reaction Stirring at 150-200°C (0.5-2 hours) Reactant1->Reaction Reactant2 Urea Reactant2->Reaction CrudeProduct Crude 8-azaspiro[4.5]decane-7,9-dione Reaction->CrudeProduct Purification Recrystallization (Ethanol & Activated Carbon) CrudeProduct->Purification FinalProduct White Crystalline 8-azaspiro[4.5]decane-7,9-dione Purification->FinalProduct

Synthetic pathway for 8-azaspiro[4.5]decane-7,9-dione.

Safety Information

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier. A safety data sheet for this compound is available from suppliers like ChemicalBook[2]. General safety precautions include using the substance in a well-ventilated area, avoiding contact with skin and eyes, and wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses.

This document is intended for informational purposes for research and development professionals. Always refer to the specific product documentation and safety data sheets from your supplier before handling this chemical.

References

In-Depth Technical Guide to the Structure Elucidation of 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 8-Azaspiro[4.5]decane hydrochloride. Due to the limited availability of published experimental data for this specific salt, this guide combines theoretical predictions, data from the free base, and standardized analytical protocols to serve as a practical reference for researchers.

Chemical Structure and Properties

This compound is the salt form of the spirocyclic amine 8-Azaspiro[4.5]decane. The core structure consists of a cyclopentane ring fused to a piperidine ring at the C4 position of the piperidine. The hydrochloride salt is formed by the protonation of the tertiary amine.

Table 1: General Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₈ClNPubChem
Molecular Weight175.70 g/mol PubChem
CAS Number1123-30-4ChemicalBook[1]
IUPAC Name8-azaspiro[4.5]decane;hydrochloridePubChem

Spectroscopic Data for Structure Elucidation

The definitive confirmation of the structure of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, the protonation of the nitrogen atom will influence the chemical shifts of adjacent protons and carbons compared to the free base.

Table 2: Predicted ¹H NMR Spectroscopic Data (D₂O)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.2 - 3.4Multiplet4HH-7, H-9
~1.8 - 2.0Multiplet4HH-6, H-10
~1.5 - 1.7Multiplet8HH-1, H-2, H-3, H-4

Note: Predicted values are based on the general chemical environment and may vary depending on the solvent and experimental conditions. The broad signal for the N-H proton of the ammonium salt is often observed in ¹H NMR.

Table 3: Predicted ¹³C NMR Spectroscopic Data (D₂O)

Chemical Shift (δ) ppmCarbon Assignment
~50 - 55C-7, C-9
~40 - 45C-5 (Spiro Carbon)
~35 - 40C-1, C-4
~25 - 30C-6, C-10
~20 - 25C-2, C-3

Note: These are estimated chemical shifts. Quaternary carbons, like the spiro carbon, typically show weaker signals.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, the analysis would typically be performed on the free base.

Table 4: Predicted Mass Spectrometry Data for 8-Azaspiro[4.5]decane (Free Base)

ParameterValueAdduct
Monoisotopic Mass139.1361 u[M]⁺
Predicted m/z140.1434[M+H]⁺
Predicted m/z162.1253[M+Na]⁺

Data sourced from PubChem predictions for the free base.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key feature would be the N-H stretch of the ammonium salt.

Table 5: Typical Infrared Absorption Bands

Wavenumber (cm⁻¹)VibrationIntensity
~2700 - 3000N-H stretch (ammonium salt)Broad, Strong
2850 - 2960C-H stretch (alkane)Strong
1450 - 1470C-H bend (alkane)Medium

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structure elucidation of this compound.

Synthesis of this compound

A common synthetic route involves the reductive amination of 4-cyclopentylcyclohexanone. A general procedure is outlined below.

Protocol 1: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 4-cyclopentylcyclohexanone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Reduction: Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 2M HCl. Wash the aqueous layer with dichloromethane.

  • Basification and Extraction: Basify the aqueous layer with 6M NaOH to a pH > 12. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the free base in diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

NMR Spectroscopy

Protocol 2: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the free base of 8-Azaspiro[4.5]decane (obtained after basification of the hydrochloride salt) in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 10-100 µg/mL.

  • Instrumentation: Analyze the sample using a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and any other adducts (e.g., [M+Na]⁺).

Infrared Spectroscopy

Protocol 4: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid this compound with dry potassium bromide. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the spectrum using an FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel compound like this compound.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C, 2D) purification->nmr Sample ms Mass Spectrometry (Molecular Weight) purification->ms Sample ir IR Spectroscopy (Functional Groups) purification->ir Sample data_analysis Data Interpretation & Spectral Assignment nmr->data_analysis ms->data_analysis ir->data_analysis structure_proposal Proposed Structure data_analysis->structure_proposal structure_confirmation Structure Confirmed structure_proposal->structure_confirmation Consistent Data

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

References

An In-Depth Technical Guide to 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides essential information regarding the physicochemical properties and synthesis of 8-Azaspiro[4.5]decane hydrochloride, a molecule of interest for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular FormulaC₉H₁₇N·HCl[1]
Molecular Weight175.70 g/mol [1]
IUPAC Name8-azaspiro[4.5]decane;hydrochloride
InChI KeyDRTLAKIFUNGWIM-UHFFFAOYSA-N
CAS Number1123-30-4[1][2]

Synthesis and Experimental Protocols

Preparation of 8-Azaspiro[4.5]decane-7,9-dione [3]

This method involves the reaction of 1,1-pentamethylene oxalic acid with urea.

  • Reactants:

    • 1,1-pentamethylene oxalic acid

    • Urea

  • Molar Ratio: 1 mole of 1,1-pentamethylene oxalic acid to 1.1-1.6 moles of urea.[3]

  • Procedure:

    • The reactants are mixed and stirred at a temperature of 150-200 °C for a duration of 0.5-2 hours.[3]

    • Following the reaction, the resulting crude product is recrystallized using 30-60% ethanol and activated carbon to yield white crystals of 8-azaspiro[4.5]decane-7,9-dione.[3]

A specific example provided describes the reaction of 93.1 g (0.5 mol) of 1,1-pentamethylene oxalic acid with 42.0 g (0.7 mol) of urea at 160-170 °C for 1 hour. The crude product is then dissolved in 450 ml of 50% ethanol, treated with 1 g of activated carbon, filtered while hot, washed, and dried to obtain the final product.[3]

Visualized Synthesis Workflow

The synthesis of 8-azaspiro[4.5]decane-7,9-dione can be visualized as a straightforward workflow.

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Final Product 1_1_pentamethylene_oxalic_acid 1,1-Pentamethylene Oxalic Acid Mixing_and_Heating Mixing and Heating (150-200 °C, 0.5-2 h) 1_1_pentamethylene_oxalic_acid->Mixing_and_Heating Urea Urea Urea->Mixing_and_Heating Recrystallization Recrystallization (30-60% Ethanol, Activated Carbon) Mixing_and_Heating->Recrystallization Filtration_and_Drying Filtration and Drying Recrystallization->Filtration_and_Drying Final_Product 8-Azaspiro[4.5]decane-7,9-dione Filtration_and_Drying->Final_Product

Caption: Synthesis workflow for 8-azaspiro[4.5]decane-7,9-dione.

References

The Rise of a Three-Dimensional Scaffold: An In-depth Technical Guide to the Discovery and History of Azaspiro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and burgeoning significance of azaspiro compounds in modern drug development has been released. This whitepaper offers a critical resource for researchers, scientists, and drug development professionals, providing in-depth chemical knowledge, quantitative biological data, and detailed experimental methodologies.

Azaspirocycles, a unique class of bicyclic molecules characterized by two rings sharing a single nitrogen-containing spirocenter, have garnered significant attention in medicinal chemistry. Their inherent three-dimensional and rigid structure offers a distinct advantage over traditional flat, aromatic compounds, enabling more precise interactions with biological targets. This has led to their emergence as promising scaffolds in the development of novel therapeutics for a range of diseases, including cancer, neurological disorders, and infectious diseases.

This guide traces the historical trajectory of azaspiro compounds, from their early academic curiosities to their current status as privileged scaffolds in pharmaceutical research and development. It highlights key milestones, including the pivotal proposal in 2010 to utilize 2-azaspiro[3.3]heptane as a bioisostere for the commonly used piperidine ring, a development that catalyzed a surge of interest in this molecular architecture.[1][2]

The document provides a detailed exploration of the synthetic strategies employed to construct various azaspirocyclic cores, such as azaspiro[3.3]heptanes, azaspiro[3.4]octanes, and diazaspiro[5.5]undecanes. Furthermore, it presents a compilation of quantitative data on the biological activity of these compounds, offering a comparative analysis of their potency and efficacy.

Key Milestones in the Journey of Azaspiro Compounds

While the fundamental principles of spirocyclization have been known for over a century, the specific focus on azaspiro compounds in medicinal chemistry is a more recent phenomenon. The timeline below outlines some of the crucial developments:

  • Mid-20th Century: The industrial synthesis of spirocyclic structures with therapeutic applications, such as the antifungal agent Griseofulvin (an oxaspiro compound) and the diuretic Spironolactone, laid the groundwork for appreciating the pharmaceutical potential of spirocyclic systems.

  • Late 20th Century: Academic research continued to explore the synthesis of various heterocyclic spiro compounds, though their application in drug discovery was not yet widespread.

  • 2010: A significant turning point occurred with the proposal of 2-azaspiro[3.3]heptane as a bioisosteric replacement for piperidine.[1][2] This concept of mimicking common drug fragments with rigid, three-dimensional azaspirocycles opened up new avenues for improving drug properties.

  • 2010-Present: The last decade and a half has witnessed an explosion of research into azaspiro compounds. Pharmaceutical companies and academic labs have increasingly incorporated these scaffolds into their drug discovery programs, leading to the identification of potent modulators of various biological targets. This period has been marked by the development of novel and efficient synthetic routes to a wide array of functionalized azaspirocycles.

Quantitative Bioactivity of Azaspiro Derivatives

The therapeutic potential of azaspiro compounds is underscored by their potent activity against a variety of biological targets. The following tables summarize key quantitative data for several classes of azaspiro derivatives.

Compound ClassTargetKey Compound(s)IC50 / KiCell Line / Assay ConditionReference
1,9-Diazaspiro[5.5]undecanes Acetyl-CoA Carboxylase (ACC1/ACC2)Compound 1k11 nM (hACC1), 4 nM (hACC2)Radiometric assay[1]
Neuropeptide Y5 Receptor (NPY Y5)Compound 1849.0 nMRadioligand binding assay[1]
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones AnticancerCompound 7j0.17 µM (A549), 0.05 µM (MDA-MB-231), 0.07 µM (HeLa)Cell viability assay[3][4]
Diazaspiro bicyclo hydantoin derivatives AnticancerCompounds with electron-withdrawing groups< 50 µMK562 and CEM leukemia cells[5]
2-Azaspiro[3.3]heptane derivatives HIV-1 Reverse TranscriptaseCompound 80.01 µMAntiviral activity assay[1]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key azaspiro scaffolds and the evaluation of their biological activity.

Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane

Materials:

  • (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine

  • Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

Procedure:

  • A solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (0.209 g, 0.695 mmol) in anhydrous THF (1.5 mL) is prepared in a sealed tube.

  • To this stirred solution, potassium tert-butoxide (1.53 mL, 1.53 mmol, 2.2 equivalents) is added.

  • The reaction mixture is heated to 70 °C.

  • After 90 minutes, an additional amount of potassium tert-butoxide (0.7 mL, 0.7 mmol, 1.0 equivalent) is added, and heating is continued for another hour.

  • The reaction is then cooled to ambient temperature.

  • The mixture is filtered to remove the precipitated potassium chloride.

  • The solvent is evaporated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Determination of IC50 Values using MTT Assay

Materials:

  • Adherent cancer cell lines (e.g., A549, MDA-MB-231, HeLa)

  • Complete cell culture medium

  • Azaspiro compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: A serial dilution of the azaspiro compound is prepared in culture medium. The medium from the wells is aspirated, and 100 µL of the medium containing different concentrations of the compound is added to the respective wells. A vehicle control (DMSO) and a blank (medium only) are also included.

  • Incubation: The plate is incubated for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 10 µL of MTT solution is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of azaspiro compounds stem from their ability to interact with a variety of key cellular targets, including G-protein coupled receptors (GPCRs) and protein kinases.

Azaspiro Compounds as GPCR Ligands

GPCRs represent one of the largest families of drug targets. The rigid, three-dimensional nature of azaspirocycles makes them ideal scaffolds for designing ligands that can bind with high affinity and selectivity to the complex transmembrane domains of these receptors.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Azaspiro Compound GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

General GPCR signaling pathway modulated by azaspiro ligands.
Azaspiro Compounds as Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Azaspiro compounds have been successfully developed as potent and selective kinase inhibitors. Their rigid framework allows for precise positioning of pharmacophoric groups to interact with the ATP-binding pocket or allosteric sites of kinases.

Kinase_Inhibition Azaspiro_Inhibitor Azaspiro Kinase Inhibitor Kinase Protein Kinase Azaspiro_Inhibitor->Kinase Binding to ATP Pocket Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation (Inhibited) ATP ATP ATP->Kinase Competition Downstream_Signaling Downstream Signaling Blocked Phosphorylated_Substrate->Downstream_Signaling

Mechanism of action for an azaspiro-based kinase inhibitor.

Conclusion

The journey of azaspiro compounds from novel synthetic targets to key players in drug discovery is a testament to the power of innovative scaffold design. Their unique three-dimensional architecture provides a powerful tool for medicinal chemists to overcome the limitations of traditional flat molecules, leading to the development of more potent, selective, and safer medicines. As synthetic methodologies continue to evolve and our understanding of the biological implications of three-dimensionality deepens, the role of azaspiro compounds in shaping the future of therapeutics is set to expand even further.

References

Spectroscopic Analysis of 8-Azaspiro[4.5]decane Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic information for 8-Azaspiro[4.5]decane hydrochloride (CAS No: 1123-30-4), a key intermediate in synthetic organic chemistry. Due to the limited availability of public, detailed experimental spectra for this specific compound, this document focuses on predicted data and information available for closely related analogs. This guide aims to serve as a foundational resource for researchers working with this and similar molecular scaffolds.

Molecular Structure and Properties

This compound is a spirocyclic amine salt. The core structure consists of a piperidine ring fused to a cyclopentane ring at the C4 position of the piperidine. The hydrochloride salt form enhances its stability and solubility in aqueous media.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data Summary

Table 1: Predicted Mass Spectrometry Data
AdductPredicted m/z
[M+H]⁺140.1434
[M+Na]⁺162.1253
[M+K]⁺178.0993
[M+NH₄]⁺157.1700
[M-H]⁻138.1288
[M+HCOO]⁻184.1343
[M+CH₃COO]⁻198.1499
(Data predicted by computational models)
Table 2: Expected NMR Spectral Regions (Based on Analog Structures)
NucleusChemical Shift (ppm)Multiplicity (Expected)Assignment (Tentative)
¹H3.0 - 3.5MultipletProtons adjacent to Nitrogen (Piperidine ring)
¹H1.5 - 2.0MultipletProtons of the Cyclopentane and Piperidine rings
¹³C~50-Carbons adjacent to Nitrogen (Piperidine ring)
¹³C~40-Spiro Carbon
¹³C20 - 35-Carbons of the Cyclopentane and Piperidine rings
(Assignments are tentative and based on general chemical shift knowledge and data from similar structures)
Table 3: Expected Infrared (IR) Absorption Bands
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
2700 - 3000Strong, BroadN-H stretch (Ammonium salt)
2850 - 2960StrongC-H stretch (Aliphatic)
1450 - 1600MediumN-H bend
1300 - 1470MediumC-H bend
(Based on characteristic infrared group frequencies)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available. However, standard analytical chemistry procedures would be employed.

General Protocol for Spectroscopic Analysis:

Spectroscopic_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_DataProcessing Data Processing & Interpretation Sample 8-Azaspiro[4.5]decane Hydrochloride Sample Dissolution Dissolution in appropriate deuterated solvent (e.g., D₂O, CD₃OD) Sample->Dissolution For NMR IR IR Spectroscopy (ATR or KBr pellet) Sample->IR For IR (solid) NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (e.g., ESI-MS) Dissolution->MS For MS (solution) Processing Spectral Processing (Baseline correction, peak picking) NMR->Processing IR->Processing MS->Processing Interpretation Structural Elucidation & Data Reporting Processing->Interpretation

Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample would be dissolved in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy

The IR spectrum of the solid material would typically be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI), to observe the molecular ion and its fragmentation patterns.

Conclusion

While a comprehensive, experimentally validated set of spectroscopic data for this compound is not publicly available, this guide provides a summary of predicted data and expected spectral features based on its chemical structure and data from related compounds. Researchers are advised to acquire their own analytical data for this compound to ensure the identity and purity of their materials. The general experimental protocols outlined here provide a standard framework for such an analysis.

An In-depth Technical Guide to the Solubility Profile of 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility profile of 8-Azaspiro[4.5]decane hydrochloride. Due to the limited availability of public quantitative solubility data for this specific compound, this guide synthesizes information from structurally similar compounds, namely piperidine hydrochloride, to provide a predictive assessment. Furthermore, this document outlines a detailed, best-practice experimental protocol for determining the thermodynamic solubility of amine hydrochloride salts, which is a critical parameter in drug development for predicting oral bioavailability and developing suitable formulations. This guide is intended to be a valuable resource for researchers and scientists working with this and related spirocyclic amine compounds.

Introduction

8-Azaspiro[4.5]decane and its derivatives are recognized as important scaffolds in medicinal chemistry, often utilized in the development of novel therapeutic agents. The hydrochloride salt form is commonly employed to enhance the aqueous solubility and stability of amine-containing active pharmaceutical ingredients (APIs). A thorough understanding of the solubility profile of this compound in various solvents is paramount for its application in drug discovery and development, influencing everything from in vitro assay design to final drug product formulation.

This guide addresses the current information gap by providing a data-driven estimation of its solubility and a practical, detailed methodology for its empirical determination.

Predicted Solubility Profile of this compound

The following table summarizes the available quantitative and qualitative solubility data for piperidine hydrochloride, which serves as a structural analog to this compound. It is anticipated that this compound will exhibit a similar, though likely reduced, solubility profile due to its larger, more lipophilic spirocyclic system.

Table 1: Solubility Data for Piperidine Hydrochloride (Structural Analog)

Solvent SystemTemperature (°C)SolubilityData TypeSource(s)
Water20>1500 g/LQuantitative[4]
WaterNot SpecifiedSolubleQualitative[3][5]
EthanolNot SpecifiedSolubleQualitativeInferred from[1]
MethanolNot SpecifiedSolubleQualitativeInferred from[1]
DMSONot SpecifiedLikely SolublePredictive-

Note: The increased molecular weight and lipophilicity of the spiro[4.5]decane moiety compared to the simple piperidine ring may lead to a lower, yet still significant, aqueous solubility for this compound. The solubility in polar organic solvents is expected to remain high.

Experimental Protocol for Determining Thermodynamic Solubility

The following is a detailed, generalized protocol for determining the equilibrium (thermodynamic) solubility of an amine hydrochloride salt, such as this compound. This method is based on the well-established shake-flask technique, which is considered the gold standard for solubility measurements.

3.1. Materials and Equipment

  • This compound (or test compound)

  • Selected solvents (e.g., deionized water, phosphate-buffered saline pH 7.4, ethanol, methanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated quantitative analytical method.

3.2. Procedure

  • Preparation of Solvent: Prepare the desired solvent systems. For aqueous solutions, ensure the pH is accurately measured and buffered if necessary.

  • Sample Preparation: Add an excess amount of the solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen solvent to the vial.

  • Equilibration: Securely cap the vials and place them on an orbital shaker or with a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended particles.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter to remove any residual solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC or other suitable analytical method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility of the compound using the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL or mol/L.

3.3. Considerations

  • Purity of the Compound: The purity of the this compound should be high to ensure accurate solubility determination.

  • Solvent Quality: Use high-purity solvents.

  • Temperature Control: Maintain a constant temperature throughout the experiment as solubility is temperature-dependent.

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment, as the dissolution of the salt can alter the pH.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of thermodynamic solubility using the shake-flask method as described in the experimental protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess 8-Azaspiro[4.5]decane HCl B Add precise volume of solvent A->B To vial C Shake/Stir at constant T (24-48 hours) B->C D Centrifuge to pellet undissolved solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute filtered saturated solution E->F G Quantify concentration (e.g., HPLC) F->G H Calculate solubility (mg/mL or mol/L) G->H I Final Solubility Data H->I

References

The Rising Therapeutic Potential of 8-Azaspiro[4.5]decane Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the burgeoning field of medicinal chemistry reveals the significant and diverse biological activities of 8-Azaspiro[4.5]decane derivatives. This versatile scaffold has emerged as a privileged structure in the development of novel therapeutic agents targeting a range of diseases, from neurodegenerative disorders and cancer to inflammatory conditions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core biological activities, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular pathways.

The unique three-dimensional architecture of the 8-Azaspiro[4.5]decane core imparts favorable physicochemical properties to its derivatives, enabling them to interact with high affinity and selectivity with various biological targets. This has led to the identification of potent modulators of key proteins involved in critical signaling pathways.

Key Biological Activities and Quantitative Data

Extensive research has demonstrated that 8-Azaspiro[4.5]decane derivatives exhibit a broad spectrum of biological activities. The primary areas of investigation include their roles as sigma-1 (σ1) receptor ligands, inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), and modulators of the mitochondrial permeability transition pore (mPTP).

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a promising target for the treatment of neurodegenerative diseases, psychiatric disorders, and cancer.[1] Several 8-Azaspiro[4.5]decane derivatives have been identified as high-affinity σ1 receptor ligands.

Compound IDTargetKᵢ (nM)Selectivity (fold) vs. σ2Reference
5a σ1 Receptor5.4 ± 0.430[2][3]
Compound 8 σ1 Receptor0.61 - 12.02 - 44[4][5]
RIPK1 Kinase Inhibitors

RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death implicated in various inflammatory diseases.[6] The discovery of 8-Azaspiro[4.5]decane derivatives as potent RIPK1 inhibitors has opened new avenues for the development of anti-inflammatory therapies.[1]

Compound IDTargetIC₅₀ (nM)Cell-based AssayReference
Compound 41 RIPK192U937 cells[6]
Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

The opening of the mPTP is a critical event in ischemia-reperfusion injury.[7] Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of mPTP opening, suggesting their potential as cardio- and neuroprotective agents.[7][8]

(Specific quantitative data for mPTP inhibition was not provided in the search results in the format of IC₅₀ or Kᵢ values.)

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature.

Radioligand Binding Assay for Sigma-1 Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for the σ1 receptor.

experimental_workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_separation Separation and Counting cluster_analysis Data Analysis prep1 Homogenize tissue (e.g., guinea pig brain) in buffer prep2 Centrifuge homogenate prep3 Resuspend pellet (membrane fraction) assay1 Incubate membrane preparation with radioligand (e.g., [³H]-(+)-pentazocine) prep3->assay1 assay2 Add increasing concentrations of test compound assay3 Incubate to reach equilibrium sep1 Filter the incubation mixture through glass fiber filters assay3->sep1 sep2 Wash filters to remove unbound radioligand sep3 Measure bound radioactivity by liquid scintillation counting analysis1 Determine non-specific binding using a high concentration of a known σ1 ligand (e.g., haloperidol) sep3->analysis1 analysis2 Calculate IC₅₀ values from competition binding curves analysis3 Calculate Kᵢ values using the Cheng-Prusoff equation

Workflow for Radioligand Binding Assay.
RIPK1 Kinase Inhibition Assay

This protocol outlines the steps to determine the in vitro inhibitory activity of compounds against RIPK1 kinase.

experimental_workflow_ripk1 cluster_screening Virtual Screening cluster_assay Kinase Assay cluster_analysis Data Analysis screen1 Perform virtual screening to identify hit compounds assay2 Add test compound at various concentrations screen1->assay2 assay1 Incubate recombinant RIPK1 enzyme with substrate and ATP assay3 Measure kinase activity (e.g., via phosphorylation of a substrate) analysis1 Generate dose-response curves assay3->analysis1 analysis2 Calculate IC₅₀ values

Workflow for RIPK1 Kinase Inhibition Assay.

Signaling Pathways

Necroptosis Signaling Pathway

8-Azaspiro[4.5]decane derivatives that inhibit RIPK1 can block the necroptosis pathway, a form of programmed necrosis.

signaling_pathway cluster_stimulus Stimulus cluster_complex Complex Formation cluster_execution Execution stimulus e.g., TNFα tnfr TNFR1 stimulus->tnfr ripk1 RIPK1 tnfr->ripk1 recruits ripk3 RIPK3 ripk1->ripk3 phosphorylates mlkl MLKL ripk3->mlkl phosphorylates necroptosis Necroptosis (Cell Death) mlkl->necroptosis induces inhibitor 8-Azaspiro[4.5]decane Derivative (e.g., Cmpd 41) inhibitor->ripk1 inhibits

RIPK1-mediated Necroptosis Pathway.

Conclusion

The 8-Azaspiro[4.5]decane scaffold represents a highly promising framework for the development of novel therapeutics. The derivatives have demonstrated potent and selective activities against a range of important biological targets. The data and protocols presented herein provide a valuable resource for researchers in the field and underscore the need for continued exploration of this versatile chemical class. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their preclinical promise into clinical candidates.

References

The Rise of the Spirocycle: A Three-Dimensional Approach to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. This "escape from flatland" has led to a surge of interest in three-dimensional molecular architectures, with spirocyclic scaffolds emerging as a particularly promising class of structures.[1][2] These unique motifs, characterized by two rings sharing a single carbon atom, offer a rigid and well-defined orientation of substituents in three-dimensional space, providing a powerful tool to optimize ligand-target interactions and fine-tune drug-like properties.[3] This technical guide provides a comprehensive overview of the core principles of spirocyclic scaffolds in medicinal chemistry, from their fundamental properties and synthesis to their impact on pharmacology and clinical applications.

The Spirocyclic Advantage: Physicochemical and Pharmacokinetic Properties

The incorporation of a spirocyclic moiety can profoundly influence a molecule's physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. The increased sp³ character of spirocycles generally leads to improved solubility, reduced lipophilicity, and enhanced metabolic stability compared to their planar aromatic counterparts.[1]

Physicochemical Properties

The rigid nature of spirocyclic systems reduces the conformational flexibility of a molecule, which can lead to a lower entropic penalty upon binding to a biological target, thus potentially increasing binding affinity. Furthermore, the introduction of heteroatoms within the spirocyclic framework can be strategically employed to modulate polarity and solubility.

Table 1: Comparative Physicochemical Properties of Spirocyclic vs. Non-Spirocyclic Analogs

Compound PairScaffold TypeMolecular Weight ( g/mol )clogPAqueous Solubility (µM)Reference
BenzocainePhenyl165.191.87385[4]
Spiro[3.3]heptane analogSpiro[3.3]heptane191.24-0.4332[4]
SonidegibPhenyl480.56.8-[3]
trans-Spiro[3.3]heptane analogSpiro[3.3]heptaneNot Reported6.0-[3]
cis-Spiro[3.3]heptane analogSpiro[3.3]heptaneNot Reported6.0-[3]

Note: Data for Sonidegib analogs' solubility was not available in the cited source.

ADME Properties

Spirocyclic scaffolds can significantly impact a drug's ADME profile. Their three-dimensional nature can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a longer half-life. Moreover, the modulation of lipophilicity and polarity through spirocycle incorporation can enhance oral bioavailability and optimize distribution within the body.

Table 2: Comparative ADME Properties of Olaparib and a Spirocyclic Analog

CompoundScaffold TypePARP-1 IC50 (nM)Cell Proliferation EC50 (µM) (UWB1.289, BRCA1-null)Reference
OlaparibPiperazine1.50.02[5]
10e diazaspiro[3.3]heptane12.60.14[5]

Synthesis of Spirocyclic Scaffolds

The construction of the quaternary spirocenter has historically been a synthetic challenge. However, numerous innovative synthetic methodologies have been developed to access a diverse range of spirocyclic systems.

Detailed Experimental Protocol: Synthesis of Niraparib Intermediate

The following is a representative, multi-step synthesis of a key intermediate for the PARP inhibitor, Niraparib, illustrating common strategies for constructing spirocyclic systems. This protocol is adapted from patent literature and provides a general framework.[6][7]

Step 1: Esterification of 3-methyl-2-nitrobenzoic acid

To a solution of 3-methyl-2-nitrobenzoic acid (182 g, 1.0 mol) in methanol (160.2 g, 5.0 mol) in a round-bottom flask equipped with a reflux condenser, slowly add concentrated sulfuric acid (6 mL). Heat the mixture to 58°C and maintain the reaction until the starting material is consumed (monitored by TLC or LC-MS). After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield methyl 3-methyl-2-nitrobenzoate (Niraparib intermediate 1).[6]

Step 2: Bromination

The methyl 3-methyl-2-nitrobenzoate is then subjected to bromination. A common method involves reacting the intermediate with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride (CCl4) under reflux.[7]

Step 3: Oxidation

The resulting benzylic bromide is oxidized to the corresponding aldehyde. This can be achieved using various oxidizing agents, such as N-methylmorpholine-N-oxide in the presence of a catalyst.[7]

Step 4: Reductive Amination and Cyclization

The aldehyde is then reacted with a protected piperidine derivative, such as tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, under reductive amination conditions. This is typically followed by a cyclization step to form the indazole ring system.[7]

Step 5: Amidation and Deprotection

The ester is converted to the primary amide, a key pharmacophore for PARP inhibition. Finally, the Boc protecting group on the piperidine is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final spirocyclic intermediate.[7]

Spirocycles in Action: Targeting Key Signaling Pathways

The unique structural features of spirocycles have enabled the development of potent and selective modulators of various biological targets, leading to promising therapeutic agents.

Menin-MLL Interaction in Acute Leukemia

The interaction between menin and the MLL1 protein is a critical driver of oncogenesis in certain types of acute leukemia, such as those with KMT2A rearrangements or NPM1 mutations. This interaction leads to the aberrant expression of downstream target genes like HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[4][8][9] Revumenib, a spirocyclic menin-MLL inhibitor, has shown significant clinical activity by disrupting this protein-protein interaction.[8][10]

Revumenib's Mechanism of Action:

Revumenib binds to a pocket on the menin protein, preventing its interaction with MLL1. This disruption leads to the downregulation of HOXA9 and MEIS1 gene expression, ultimately inducing differentiation and apoptosis in leukemic cells.[8][9][11]

Menin_MLL_Pathway MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) KMT2A_complex KMT2A-Menin Complex MLL_fusion->KMT2A_complex binds Menin Menin Menin->KMT2A_complex binds Chromatin Chromatin KMT2A_complex->Chromatin binds to HOXA9_MEIS1 HOXA9 & MEIS1 Genes KMT2A_complex->HOXA9_MEIS1 activates Chromatin->HOXA9_MEIS1 contains Transcription Aberrant Gene Transcription HOXA9_MEIS1->Transcription Leukemogenesis Leukemogenesis (Proliferation, Survival) Transcription->Leukemogenesis Revumenib Revumenib (Spirocyclic Inhibitor) Revumenib->Menin inhibits binding to MLL

Menin-MLL Interaction Pathway and Inhibition by Revumenib.
Substance P/NK1 Receptor Pathway in CINV

Chemotherapy-induced nausea and vomiting (CINV) is a major side effect of cancer treatment. Substance P, a neuropeptide, plays a crucial role in mediating CINV by binding to the neurokinin-1 (NK1) receptor in the brain. Rolapitant is a spirocyclic NK1 receptor antagonist that effectively prevents CINV.[2][12]

Rolapitant's Mechanism of Action:

Rolapitant competitively blocks the binding of Substance P to the NK1 receptor. This inhibition prevents the downstream signaling cascade that leads to the sensation of nausea and the vomiting reflex.[13][14][15]

NK1R_Pathway Chemotherapy Chemotherapy SubstanceP Substance P Chemotherapy->SubstanceP induces release NK1R NK1 Receptor SubstanceP->NK1R binds to Gq_protein Gq Protein NK1R->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC leads to Emesis Nausea & Vomiting (Emesis) Ca_PKC->Emesis triggers Rolapitant Rolapitant (Spirocyclic Antagonist) Rolapitant->NK1R blocks binding

Substance P/NK1 Receptor Pathway and Antagonism by Rolapitant.

Experimental Workflows in Spirocycle Drug Discovery

The discovery and development of spirocyclic drugs often involve high-throughput screening (HTS) to identify initial hits, followed by extensive medicinal chemistry optimization.

High-Throughput Screening Workflow

The following diagram illustrates a typical HTS workflow for identifying enzyme inhibitors.[16][17][18][19][20]

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Optimization Compound_Library Spirocyclic Compound Library Primary_Assay Single-Concentration Enzyme Assay Compound_Library->Primary_Assay Primary_Hits Initial Hits Primary_Assay->Primary_Hits > Threshold Inhibition Dose_Response Dose-Response Assay (IC50) Primary_Hits->Dose_Response Selectivity_Assay Counter-Screen/ Selectivity Assay Dose_Response->Selectivity_Assay Confirmed_Hits Confirmed Hits Selectivity_Assay->Confirmed_Hits Potent & Selective SAR_Studies Structure-Activity Relationship (SAR) Confirmed_Hits->SAR_Studies ADME_Tox ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate Optimized Properties Preclinical_Dev Preclinical Development Lead_Candidate->Preclinical_Dev to

High-Throughput Screening Workflow for Spirocyclic Inhibitors.

Conclusion

Spirocyclic scaffolds have firmly established their place in modern medicinal chemistry, offering a powerful strategy to access novel, three-dimensional chemical space and overcome the limitations of traditional planar molecules. Their ability to confer favorable physicochemical and pharmacokinetic properties, coupled with the development of robust synthetic methodologies, has led to a growing number of spirocycle-containing drugs in clinical development and on the market. As our understanding of the intricate interplay between molecular architecture and biological function continues to evolve, the strategic incorporation of spirocyclic motifs will undoubtedly play an increasingly vital role in the design of the next generation of innovative medicines.

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 8-Azaspiro[4.5]decane hydrochloride, a valuable scaffold in medicinal chemistry. The synthesis is presented in a three-step sequence starting from 1,1-cyclopentanediacetic acid, proceeding through the formation of an 8-azaspiro[4.5]decane-7,9-dione intermediate, followed by its reduction to the free base, and concluding with the hydrochloride salt formation. This guide includes detailed experimental procedures, tables of reagents, and workflow diagrams to ensure reproducibility for researchers in drug discovery and development.

Overall Synthetic Pathway

The synthesis of this compound is achieved through a three-step process:

  • Imide Formation: Cyclization of 1,1-cyclopentanediacetic acid with urea to form 8-Azaspiro[4.5]decane-7,9-dione.

  • Reduction: Reduction of the cyclic imide to the corresponding spirocyclic amine, 8-Azaspiro[4.5]decane, using a powerful reducing agent.

  • Salt Formation: Conversion of the amine free base to its hydrochloride salt for improved stability and handling.

G cluster_0 Overall Synthesis Start 1,1-Cyclopentanediacetic Acid + Urea Step1 Step 1: Imide Formation (Thermal Cyclization) Start->Step1 Intermediate 8-Azaspiro[4.5]decane-7,9-dione Step1->Intermediate Step2 Step 2: Reduction (e.g., LiAlH4) Intermediate->Step2 Amine 8-Azaspiro[4.5]decane (Free Base) Step2->Amine Step3 Step 3: Salt Formation (HCl) Amine->Step3 Final_Product This compound Step3->Final_Product

Caption: Overall synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This step involves the formation of a cyclic imide from a diacid and an ammonia source (urea).

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
1,1-Cyclopentanediacetic Acid186.211.018.6 g (0.1 mol)
Urea60.062.012.0 g (0.2 mol)
High-boiling point solvent--e.g., Mineral Oil (q.s.)
Ethanol (for recrystallization)46.07-As needed

Protocol:

  • Combine 1,1-cyclopentanediacetic acid and urea in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Add a high-boiling point solvent like mineral oil to create a slurry that can be effectively stirred.

  • Heat the mixture to 180-200°C with vigorous stirring. Ammonia gas will be evolved.

  • Maintain the temperature and continue stirring for 2-3 hours, or until the evolution of ammonia ceases (as monitored by moist pH paper at the condenser outlet).

  • Allow the reaction mixture to cool to room temperature. The product may solidify.

  • Add a sufficient amount of a non-polar solvent like hexane to dilute the mineral oil and triturate the solid product.

  • Filter the crude product and wash thoroughly with hexane to remove the mineral oil.

  • Recrystallize the crude 8-Azaspiro[4.5]decane-7,9-dione from hot ethanol to yield a purified crystalline solid.

  • Dry the product under vacuum.

G cluster_1 Step 1: Imide Formation Workflow Combine Combine Diacid and Urea Heat Heat to 180-200°C Combine->Heat React Reaction (2-3h) Heat->React Cool Cool to RT React->Cool Triturate Triturate with Hexane Cool->Triturate Filter Filter and Wash Triturate->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Product1 Pure Dione Product Dry->Product1

Caption: Workflow for the synthesis of 8-Azaspiro[4.5]decane-7,9-dione.

Step 2: Synthesis of 8-Azaspiro[4.5]decane (Free Base)

This protocol details the reduction of the dione intermediate to the spirocyclic amine using Lithium Aluminum Hydride (LiAlH₄).

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
8-Azaspiro[4.5]decane-7,9-dione167.211.016.7 g (0.1 mol)
Lithium Aluminum Hydride (LiAlH₄)37.952.59.5 g (0.25 mol)
Anhydrous Tetrahydrofuran (THF)72.11-500 mL
Water18.02-For workup
15% Sodium Hydroxide Solution40.00-For workup
Diethyl Ether (for extraction)74.12-As needed
Anhydrous Sodium Sulfate142.04-For drying

Protocol:

  • Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • In a three-neck round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ in 250 mL of anhydrous THF.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 8-Azaspiro[4.5]decane-7,9-dione in 250 mL of anhydrous THF and add it to the dropping funnel.

  • Add the dione solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for 12-18 hours.

  • Cool the reaction mixture back to 0°C.

  • Workup (Fieser method): Cautiously and slowly add 9.5 mL of water dropwise. Then, add 9.5 mL of 15% aqueous NaOH, followed by 28.5 mL of water.

  • Stir the resulting mixture at room temperature for 1 hour until a granular precipitate forms.

  • Filter off the aluminum salts and wash them thoroughly with diethyl ether.

  • Combine the filtrate and washes, and dry the organic solution over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation to yield the crude 8-Azaspiro[4.5]decane as an oil or low-melting solid. Further purification can be achieved by vacuum distillation.

G cluster_2 Step 2: Reduction Workflow Setup Suspend LiAlH4 in THF (0°C) Add Add Dione Solution Dropwise Setup->Add Reflux Reflux (12-18h) Add->Reflux Cool_Workup Cool to 0°C for Workup Reflux->Cool_Workup Quench Sequential Quench (H2O, NaOH, H2O) Cool_Workup->Quench Filter_Salts Filter Aluminum Salts Quench->Filter_Salts Extract Extract with Ether Filter_Salts->Extract Dry_Evaporate Dry and Evaporate Solvent Extract->Dry_Evaporate Product2 Amine Free Base Dry_Evaporate->Product2

Caption: Workflow for the reduction of the dione to the free amine.

Step 3: Synthesis of this compound

This final step converts the basic amine into its more stable and handleable hydrochloride salt.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (molar eq.)Amount
8-Azaspiro[4.5]decane139.241.013.9 g (0.1 mol)
Diethyl Ether or Ethyl Acetate--200 mL
2M HCl in Diethyl Ether (or similar)36.46~1.1~55 mL (or until ppt ceases)

Protocol:

  • Dissolve the crude or purified 8-Azaspiro[4.5]decane free base in 200 mL of diethyl ether (or ethyl acetate).

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate of the hydrochloride salt will form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension in the ice bath for an additional 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold diethyl ether.

  • Dry the this compound in a vacuum oven at 40-50°C.

G cluster_3 Step 3: Salt Formation Workflow Dissolve Dissolve Amine in Ether Cool_Ice Cool to 0°C Dissolve->Cool_Ice Add_HCl Add HCl/Ether Solution Cool_Ice->Add_HCl Precipitate Precipitate Forms Add_HCl->Precipitate Stir Stir for 30 min Precipitate->Stir Filter_Wash Filter and Wash Solid Stir->Filter_Wash Dry_Final Dry under Vacuum Filter_Wash->Dry_Final Product3 Hydrochloride Salt Dry_Final->Product3

Caption: Workflow for the formation of the hydrochloride salt.

Data Summary and Characterization

The following table summarizes the expected outcomes and key physical properties of the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical FormExpected Yield (%)
8-Azaspiro[4.5]decane-7,9-dioneC₉H₁₃NO₂167.21Crystalline Solid70-85
8-Azaspiro[4.5]decaneC₉H₁₇N139.24Oil/Low-melting Solid65-80
This compoundC₉H₁₈ClN175.70White Solid>95

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity of the intermediate and final products.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch in the dione, N-H stretch in the amine and salt).

  • Melting Point Analysis: To determine the melting point of the solid products as an indicator of purity.

Application Notes and Protocols for the Multi-Step Synthesis of 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Azaspiro[4.5]decane derivatives represent a significant class of spirocyclic compounds that are of considerable interest in medicinal chemistry and drug discovery. Their rigid three-dimensional structure provides a unique scaffold for the development of novel therapeutic agents targeting a range of biological targets, including sigma-1 receptors for tumor imaging and mitochondrial permeability transition pore (mPTP) inhibitors for the treatment of myocardial infarction.[1][2] This document provides detailed protocols for a multi-step synthesis of functionalized 8-azaspiro[4.5]decane derivatives, offering a foundational methodology for researchers in the field. The synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported with an overall yield of 60% over three steps.[3]

The protocols outlined below describe a versatile synthetic route commencing with the protection of 4-piperidone, followed by a key reductive amination step to introduce diversity, and concluding with deprotection to yield the core scaffold, which can be further functionalized.

Overall Synthetic Workflow

The multi-step synthesis of 8-Azaspiro[4.5]decane derivatives can be visualized as a three-stage process: protection of the ketone, introduction of a substituent on the nitrogen atom via reductive amination, and subsequent deprotection to yield the target scaffold.

Synthetic Workflow Start 4-Piperidone Hydrochloride Step1 Step 1: Ketal Protection Start->Step1 Intermediate1 1,4-Dioxa-8-azaspiro[4.5]decane Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 N-Substituted-1,4-dioxa-8- azaspiro[4.5]decane Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Product N-Substituted-8-azaspiro[4.5]decan-4-one Step3->Product

Caption: General three-step synthetic workflow for N-substituted 8-azaspiro[4.5]decan-4-ones.

Experimental Protocols

Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane (Protected 4-Piperidone)

This initial step involves the protection of the ketone functionality of 4-piperidone as an ethylene ketal. This prevents side reactions at the carbonyl group in subsequent steps.

Reaction Scheme:

4-Piperidone Hydrochloride + Ethylene Glycol → 1,4-Dioxa-8-azaspiro[4.5]decane

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dean-Stark apparatus

Procedure:

  • A mixture of 4-piperidone monohydrate hydrochloride (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in toluene is refluxed using a Dean-Stark apparatus to azeotropically remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,4-dioxa-8-azaspiro[4.5]decane, which can often be used in the next step without further purification.

Quantitative Data for Step 1:

CompoundStarting Material (g)Product (g)Yield (%)
1,4-Dioxa-8-azaspiro[4.5]decane15.3513.5~94

Note: Yields are representative and may vary based on reaction scale and conditions.

Step 2: Synthesis of N-Substituted-1,4-dioxa-8-azaspiro[4.5]decane via Reductive Amination

Reductive amination is a versatile method for forming carbon-nitrogen bonds and is employed here to introduce a substituent onto the nitrogen of the spirocyclic core.[4][5][6] This reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced.[4]

Reaction Scheme:

1,4-Dioxa-8-azaspiro[4.5]decane + Aldehyde/Ketone → N-Substituted-1,4-dioxa-8-azaspiro[4.5]decane

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (from Step 1)

  • An appropriate aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)[6]

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1 equivalent) and the selected aldehyde or ketone (1.1 equivalents) in dichloromethane, a catalytic amount of acetic acid is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Sodium triacetoxyborohydride (1.5 equivalents) is added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Data for Step 2 (Example with Benzaldehyde):

CompoundStarting Material (g)Product (g)Yield (%)
8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane14.320.5~88

Note: Yields are representative and may vary based on the aldehyde/ketone used and reaction conditions.

Step 3: Deprotection to Yield N-Substituted-8-azaspiro[4.5]decan-4-one

The final step involves the removal of the ketal protecting group to regenerate the ketone functionality.

Reaction Scheme:

N-Substituted-1,4-dioxa-8-azaspiro[4.5]decane → N-Substituted-8-azaspiro[4.5]decan-4-one

Materials:

  • N-Substituted-1,4-dioxa-8-azaspiro[4.5]decane (from Step 2)

  • Hydrochloric acid (e.g., 3M HCl)

  • Acetone or Tetrahydrofuran (THF)

  • Sodium hydroxide (e.g., 1M NaOH) to neutralize

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • The N-substituted-1,4-dioxa-8-azaspiro[4.5]decane is dissolved in acetone or THF.

  • Aqueous hydrochloric acid is added, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled in an ice bath and neutralized by the careful addition of an aqueous sodium hydroxide solution.

  • The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography or recrystallization to afford the final N-substituted-8-azaspiro[4.5]decan-4-one.

Quantitative Data for Step 3 (Example with 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane):

CompoundStarting Material (g)Product (g)Yield (%)
8-Benzyl-8-azaspiro[4.5]decan-4-one23.318.2~95

Note: Yields are representative and may vary based on the substrate and reaction conditions.

Logical Relationship of the Synthetic Steps

The sequence of protection, functionalization, and deprotection is a common and logical strategy in multi-step organic synthesis to ensure high yields and avoid unwanted side reactions.

Logical Relationship Start Commercially Available 4-Piperidone Protect Protect Ketone (Prevents side reactions at C=O) Start->Protect Ensures selective N-alkylation Functionalize Functionalize Nitrogen (e.g., Reductive Amination) Protect->Functionalize Allows for versatile substituent introduction Deprotect Deprotect Ketone (Regenerates C=O for further modification or as final product) Functionalize->Deprotect Yields the target functionalized spirocycle

Caption: Logical flow demonstrating the necessity of the protection-functionalization-deprotection sequence.

Conclusion

The protocols detailed in this application note provide a robust and adaptable framework for the synthesis of 8-Azaspiro[4.5]decane derivatives. By employing a protection-functionalization-deprotection strategy centered around a key reductive amination step, researchers can access a wide array of N-substituted 8-azaspiro[4.5]decan-4-ones. These compounds serve as valuable scaffolds for the development of novel chemical entities with potential therapeutic applications. The provided quantitative data and visual workflows are intended to facilitate the practical implementation of these synthetic procedures in a research and development setting.

References

Application Notes and Protocols: 8-Azaspiro[4.5]decane Hydrochloride as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azaspiro[4.5]decane scaffold is a key structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. Its rigid, three-dimensional structure provides a unique framework for the spatial orientation of functional groups, making it an attractive building block for the design of novel therapeutics. 8-Azaspiro[4.5]decane hydrochloride is a readily available starting material for the synthesis of a diverse range of molecules, particularly those targeting the central nervous system (CNS).

Key Applications in Drug Discovery

The 8-azaspiro[4.5]decane core is a privileged scaffold in the development of ligands for various biological targets. Its derivatives have shown significant potential in several therapeutic areas:

  • Sigma-1 (σ1) Receptor Ligands: A significant area of application for the 8-azaspiro[4.5]decane scaffold is in the development of high-affinity and selective ligands for the sigma-1 receptor.[1][2] These ligands are valuable as imaging agents for tumors and for the potential treatment of CNS disorders.[1][3] The spirocyclic nature of the core is believed to contribute to the high affinity and selectivity for this receptor.[1]

  • Factor Xa Inhibitors: this compound has been utilized in the preparation of pyrazolecarboxamides, which act as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. This highlights its potential in the development of novel anticoagulants.

  • CNS Drug Development: The structural rigidity and synthetic tractability of the 8-azaspiro[4.5]decane scaffold make it a valuable component in the design of drugs targeting the CNS.[4][5] Its derivatives are being explored for the treatment of a range of neurological and psychiatric conditions.[6]

Core Synthetic Methodologies

This compound serves as a versatile secondary amine building block for various chemical transformations. The primary reactions involve the functionalization of the nitrogen atom. As the starting material is a hydrochloride salt, the free base needs to be generated in situ or prior to the reaction, typically by the addition of a suitable base.

1. N-Alkylation: This is a fundamental method for introducing a wide range of substituents onto the 8-azaspiro[4.5]decane core. The reaction typically involves the treatment of the amine with an alkyl halide in the presence of a base to neutralize the generated hydrohalic acid.

2. Reductive Amination: This powerful one-pot reaction allows for the formation of N-alkylated products from the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing more complex and diverse side chains.

Experimental Protocols

Protocol 1: N-Alkylation of 8-Azaspiro[4.5]decane with Benzyl Bromide

This protocol describes a general procedure for the direct N-alkylation of this compound.

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Stir the suspension at room temperature for 30 minutes to generate the free base in situ.

  • Add benzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford the desired N-benzyl-8-azaspiro[4.5]decane.

Table 1: Representative Data for N-Alkylation Reactions

Alkylating AgentBaseSolventTime (h)Yield (%)Reference
Benzyl BromideK₂CO₃Acetonitrile12HighGeneral Protocol
1-Bromo-3-chloropropaneK₂CO₃Acetonitrile1290[7]
4-Methoxybenzyl bromideK₂CO₃AcetonitrileRefluxN/A[8]
Protocol 2: Reductive Amination of 8-Azaspiro[4.5]decane with 4-Fluorobenzaldehyde

This protocol provides a general method for the reductive amination of this compound with an aldehyde.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen atmosphere setup

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane.

  • Add triethylamine (1.1 eq) to the suspension and stir for 20 minutes at room temperature to generate the free base.

  • Add 4-fluorobenzaldehyde (1.05 eq) to the reaction mixture and stir for 1 hour at room temperature under a nitrogen atmosphere.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 16-24 hours. Monitor the reaction progress by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel to yield the N-(4-fluorobenzyl)-8-azaspiro[4.5]decane.

Table 2: Representative Data for Reductive Amination Reactions

Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
CyclohexanecarbaldehydeNaBH(OAc)₃CH₂Cl₂1678[7]
Various AldehydesNaBH₃CNMethanolN/AN/AGeneral Protocol
Various KetonesNaBH(OAc)₃Dichloroethane12N/AGeneral Protocol

Data Presentation

Table 3: Biological Activity of 8-Azaspiro[4.5]decane Derivatives

CompoundTargetKi (nM)Selectivity (σ2/σ1)ApplicationReference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor5.4 ± 0.430Tumor Imaging Agent[3]
Derivative of 1-oxa-8-azaspiro[4.5]decaneSigma-1 Receptor0.47 - 12.12 - 44Brain Imaging Agent[9]
Spiro[1,2,4-benzotriazine-3(4H),4'-(1'-benzyl)piperidine]Sigma-1 ReceptorLow nM7000Selective σ1 Ligand[1]

Visualizations

experimental_workflow_N_alkylation start Start: 8-Azaspiro[4.5]decane HCl free_base In situ Free Base Generation (Base) start->free_base alkylation N-Alkylation (Alkyl Halide, Reflux) free_base->alkylation workup Workup: Filtration, Extraction, Drying alkylation->workup purification Purification: Column Chromatography workup->purification product Final Product: N-Alkyl-8-azaspiro[4.5]decane purification->product

Caption: N-Alkylation Experimental Workflow.

logical_relationship_drug_discovery cluster_scaffold Building Block cluster_reactions Synthetic Methodologies cluster_targets Biological Targets cluster_applications Therapeutic Applications A 8-Azaspiro[4.5]decane HCl B N-Alkylation A->B C Reductive Amination A->C D Sigma-1 Receptor B->D E Factor Xa B->E C->D C->E F CNS Disorders D->F G Tumor Imaging D->G H Anticoagulation E->H

Caption: Drug Discovery Logical Relationships.

signaling_pathway_sigma1 ligand 8-Azaspiro[4.5]decane Derivative receptor Sigma-1 Receptor (σ1R) ligand->receptor Binds to downstream Downstream Signaling (e.g., Ion Channel Modulation, Calcium Signaling) receptor->downstream Modulates cellular_effect Cellular Effects (e.g., Neuroprotection, Anti-proliferative) downstream->cellular_effect Leads to application Therapeutic/Diagnostic Application (e.g., PET Imaging, CNS therapy) cellular_effect->application Enables

Caption: Sigma-1 Receptor Signaling Pathway.

References

Application of 8-Azaspiro[4.5]decane HCl in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional conformation that enhances target selectivity and improves pharmacokinetic properties. Its derivatives have emerged as potent and selective modulators of a diverse range of biological targets, demonstrating significant therapeutic potential across multiple disease areas. This document provides detailed application notes and experimental protocols for key therapeutic targets of 8-azaspiro[4.5]decane derivatives.

Sigma-1 (σ1) Receptor Ligands

Application: Derivatives of 8-azaspiro[4.5]decane have shown high affinity for the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in cellular stress responses.[1] Modulation of this receptor is a promising strategy for neuroprotection in neurodegenerative diseases, treatment of psychiatric disorders, and for tumor imaging.[1][2]

Quantitative Data:
Compound IDStructureTargetK_i_ (nM)Selectivity (vs. σ2)Reference
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold[3]
Compound 8 1-oxa-8-azaspiro[4.5]decane derivativeσ1 Receptor0.47 - 12.12 - 44-fold[1]
Experimental Protocols:

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity (K_i_) of 8-azaspiro[4.5]decane derivatives for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes).

  • Radioligand: --INVALID-LINK---pentazocine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (8-azaspiro[4.5]decane derivatives) at various concentrations.

  • 96-well plates.

  • Glass fiber filters (GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Scintillation vials and scintillation cocktail.

  • Brandel cell harvester and liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine 150 µL of the membrane preparation, 50 µL of the test compound solution, and 50 µL of the --INVALID-LINK---pentazocine solution.

  • For total binding, substitute the test compound with assay buffer.

  • For non-specific binding, add 50 µL of haloperidol solution.

  • Incubate the plate at 37°C for 90 minutes.[4]

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.[4]

  • Transfer the filter discs to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 values from competition curves and calculate the K_i_ values using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes mix_components Combine Membranes, Radioligand & Test Compound in 96-well Plate prep_membranes->mix_components prep_ligands Prepare Radioligand & Test Compounds prep_ligands->mix_components incubate Incubate at 37°C mix_components->incubate filter Filtration through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count calculate_ic50 Calculate IC50 count->calculate_ic50 calculate_ki Calculate Ki calculate_ic50->calculate_ki

Experimental workflow for a radioligand binding assay.

M1 Muscarinic Acetylcholine Receptor Agonists

Application: 8-Azaspiro[4.5]decane derivatives have been identified as agonists of the M1 muscarinic acetylcholine receptor. This receptor is a key target for enhancing cognitive function, making these compounds potential therapeutics for conditions like Alzheimer's disease.[1][5]

Quantitative Data:
Compound IDStructureActivityPotencyReference
6a 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneAntiamnesic Activity (in vivo)0.1 mg/kg, s.c.[5]
6a 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1 Partial AgonistStimulated PI hydrolysis[5]
Experimental Protocols:

Protocol 2: Phosphoinositide (PI) Hydrolysis Assay

This assay measures the functional activity of M1 muscarinic receptor agonists by quantifying the accumulation of inositol phosphates.

Materials:

  • Rat hippocampal slices or cells expressing the M1 receptor.

  • [³H]myo-inositol.

  • Krebs-Henseleit buffer.

  • LiCl.

  • Test compounds (8-azaspiro[4.5]decane derivatives).

  • Dowex AG1-X8 resin.

  • Scintillation counter.

Procedure:

  • Label hippocampal slices or cells by incubating with [³H]myo-inositol in Krebs-Henseleit buffer.

  • Wash the labeled tissues/cells to remove excess radiolabel.

  • Pre-incubate the tissues/cells with LiCl to inhibit inositol monophosphatase.

  • Add the test compounds at various concentrations and incubate.

  • Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).

  • Separate the aqueous and organic phases.

  • Isolate the inositol phosphates from the aqueous phase using Dowex AG1-X8 anion-exchange chromatography.

  • Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

  • Analyze the data to determine the EC50 values for the test compounds.

m1_signaling ligand 8-Azaspiro[4.5]decane Agonist m1_receptor M1 Muscarinic Receptor ligand->m1_receptor gq_protein Gq/11 m1_receptor->gq_protein activates plc Phospholipase C (PLC) gq_protein->plc activates pip2 PIP2 plc->pip2 cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release induces pkc Protein Kinase C (PKC) Activation dag->pkc activates cellular_response Cognitive Enhancement ca_release->cellular_response pkc->cellular_response

M1 muscarinic receptor signaling pathway.

TYK2/JAK1 Kinase Inhibitors

Application: Certain 8-azaspiro[4.5]decane derivatives have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1). These kinases are key components of the JAK-STAT signaling pathway, which is crucial for mediating inflammatory responses. Therefore, these compounds hold potential for the treatment of autoimmune and inflammatory diseases.[6]

Experimental Protocols:

Protocol 3: TYK2/JAK1 Kinase Assay (Luminescence-based)

This protocol is for determining the direct inhibitory activity of test compounds on purified TYK2 and JAK1 enzymes.

Materials:

  • Purified recombinant TYK2 and JAK1 enzymes.

  • Kinase substrate peptide (e.g., IRS-1tide).

  • ATP.

  • Kinase assay buffer.

  • Test compounds (8-azaspiro[4.5]decane derivatives).

  • ADP-Glo™ Kinase Assay kit.

  • White, opaque 96-well or 384-well plates.

  • Plate reader capable of measuring luminescence.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO, followed by a further dilution in kinase buffer.

  • In the assay plate, add the diluted test compound or vehicle (DMSO in kinase buffer).

  • Add a solution containing the kinase (TYK2 or JAK1) and the substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be near the K_m_ for each enzyme.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Plot the data against the inhibitor concentration to determine the IC50 value.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK1 / TYK2 receptor->jak activates stat STAT jak->stat phosphorylates inhibitor 8-Azaspiro[4.5]decane Inhibitor inhibitor->jak inhibits p_stat p-STAT stat->p_stat dimer STAT Dimer p_stat->dimer dimerizes nucleus Nucleus dimer->nucleus translocates to gene_transcription Gene Transcription (Inflammation) nucleus->gene_transcription regulates

JAK-STAT signaling pathway and the point of inhibition.

RIPK1 Kinase Inhibitors

Application: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1). RIPK1 is a crucial regulator of necroptosis, a form of programmed cell death involved in various inflammatory diseases. Inhibition of RIPK1 kinase activity is a promising therapeutic strategy for these conditions.[7]

Quantitative Data:
Compound IDStructureTargetIC50 (nM)Reference
Compound 41 2,8-diazaspiro[4.5]decan-1-one derivativeRIPK192[7]
Experimental Protocols:

Protocol 4: RIPK1 Kinase Assay (ADP-Glo™)

This protocol measures the activity of RIPK1 and the inhibitory effect of test compounds.

Materials:

  • Recombinant human RIPK1.

  • Kinase substrate (e.g., myelin basic protein).

  • ATP.

  • Assay buffer.

  • Test compounds (8-azaspiro[4.5]decane derivatives).

  • ADP-Glo™ Kinase Assay kit.

  • 384-well plates.

  • Luminescence plate reader.

Procedure:

  • Add test compounds at various concentrations to the wells of a 384-well plate.

  • Add the RIPK1 enzyme to the wells and pre-incubate to allow for compound binding.

  • Initiate the reaction by adding a mixture of the substrate and ATP.

  • Incubate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to generate a luminescent signal proportional to the ADP produced. Incubate for 30 minutes.

  • Measure the luminescence and calculate the IC50 values for the inhibitors.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors

Application: 1,3,8-Triazaspiro[4.5]decane derivatives have been discovered as inhibitors of the mitochondrial permeability transition pore (mPTP) opening. The opening of the mPTP is a key event in myocardial cell death following reperfusion injury. Therefore, these compounds are being investigated for the treatment of myocardial infarction.[8]

Experimental Protocols:

Protocol 5: Calcein-Cobalt Assay for mPTP Opening

This assay measures mPTP opening in living cells by monitoring the quenching of mitochondrial calcein fluorescence.

Materials:

  • Human ventricular cardiomyocytes (AC16) or other suitable cell lines.

  • Calcein-AM.

  • Cobalt chloride (CoCl₂).

  • Ionomycin (Ca²⁺ ionophore).

  • Test compounds (8-azaspiro[4.5]decane derivatives).

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Pre-treat the cells with the test compounds at the desired concentration.

  • Load the cells with Calcein-AM, which accumulates in all cellular compartments, including mitochondria.

  • Add CoCl₂ to the medium. Co²⁺ quenches the fluorescence of calcein in the cytosol but cannot enter intact mitochondria.

  • Induce mPTP opening by adding ionomycin.

  • Upon mPTP opening, Co²⁺ enters the mitochondria and quenches the mitochondrial calcein fluorescence.

  • Monitor the decrease in mitochondrial fluorescence over time using a fluorescence microscope or quantify the cell population with quenched fluorescence using a flow cytometer.

  • The inhibition of mPTP opening is determined by the retention of mitochondrial calcein fluorescence in the presence of the test compound.

mptp_inhibition stress Ischemia/ Reperfusion Injury ca_overload Ca²⁺ Overload Oxidative Stress stress->ca_overload mptp mPTP Opening ca_overload->mptp triggers swelling Mitochondrial Swelling mptp->swelling inhibitor 8-Azaspiro[4.5]decane Inhibitor inhibitor->mptp inhibits membrane_rupture Outer Membrane Rupture swelling->membrane_rupture cytochrome_c Release of Cytochrome c membrane_rupture->cytochrome_c apoptosis Cell Death (Apoptosis/Necrosis) cytochrome_c->apoptosis initiates

Inhibition of the mitochondrial permeability transition pore.

5-HT1A Receptor Ligands

Application: An analog of buspirone, 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro[4.5]decane-7,9-dione, has been shown to be an equipotent 5-HT1A receptor ligand with a similar functional profile to buspirone, suggesting its potential as an anxiolytic agent.[9]

Experimental Protocols:

Protocol 6: 5-HT1A Receptor Binding Assay

This protocol is for determining the binding affinity of test compounds to the 5-HT1A receptor.

Materials:

  • Membrane preparations from rat hippocampus or cells expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., serotonin).

  • Test compounds.

  • Standard radioligand binding assay equipment as described in Protocol 1.

Procedure:

  • Follow the general procedure for a radioligand binding assay as outlined in Protocol 1.

  • Use [³H]8-OH-DPAT as the radioligand and serotonin or another known 5-HT1A ligand for determining non-specific binding.

  • Incubate the assay mixture and perform filtration and scintillation counting.

  • Calculate the K_i_ values from the IC50 values obtained from the competition binding curves.

These application notes and protocols provide a framework for researchers to explore the therapeutic potential of the 8-azaspiro[4.5]decane scaffold in various areas of drug discovery. The versatility of this scaffold, combined with the detailed methodologies provided, should facilitate the identification and characterization of novel drug candidates.

References

Application Notes and Protocols: 8-Azaspiro[4.5]decane Hydrochloride in CNS Receptor Ligand Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-azaspiro[4.5]decane hydrochloride and its derivatives as a versatile scaffold in the synthesis of ligands targeting a range of Central Nervous System (CNS) receptors. The unique conformational constraints of the spirocyclic system make it an attractive starting point for the development of potent and selective therapeutic agents. This document outlines the synthesis of ligands for key CNS targets, including serotonin, sigma, dopamine, and opioid receptors, supported by pharmacological data, detailed experimental protocols, and visual representations of relevant signaling pathways.

Ligands for the Serotonin 5-HT1A Receptor

The 8-azaspiro[4.5]decane moiety has been successfully incorporated into ligands targeting the 5-HT1A receptor, a key player in the modulation of mood and anxiety. A notable example is a buspirone analog, demonstrating that the bulky spirocyclic imide can effectively mimic the terminal pyrimidinylpiperazine portion of the parent drug.

Pharmacological Data
CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference
8-[4-[2-(1,2,3,4-Tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione5-HT1Aequipotent to buspirone[1]
Experimental Protocol: Synthesis of a Buspirone Analog

This protocol describes the synthesis of 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione, a potent 5-HT1A receptor ligand.[1]

Step 1: Synthesis of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione

  • A mixture of 8-azaspiro[4.5]decane-7,9-dione, an excess of 1,4-dibromobutane, and potassium carbonate in a suitable solvent such as acetonitrile is refluxed for several hours.

  • The reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired N-alkylated intermediate.

Step 2: Coupling with 1,2,3,4-Tetrahydroisoquinoline

  • To a solution of 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione in a polar aprotic solvent like dimethylformamide (DMF), add 1,2,3,4-tetrahydroisoquinoline and a non-nucleophilic base such as diisopropylethylamine (DIPEA).

  • The reaction mixture is heated to 80-100 °C and stirred overnight.

  • After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by crystallization or column chromatography to yield 8-[4-[2-(1,2,3,4-tetrahydroisoquinolinyl)]butyl]-8-azaspiro-[4.5]decane-7,9-dione.

5-HT1A Receptor Signaling Pathway

Activation of the 5-HT1A receptor, a Gi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This initiates a signaling cascade that ultimately modulates neuronal excitability.

5-HT1A_Signaling 5-HT 5-HT 5-HT1A_R 5-HT1A Receptor 5-HT->5-HT1A_R Gi_o Gi/o Protein 5-HT1A_R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity

5-HT1A Receptor Signaling Cascade

Ligands for the Sigma-1 Receptor

The 1-oxa-8-azaspiro[4.5]decane scaffold has proven to be a valuable core for the development of high-affinity ligands for the sigma-1 receptor, an intracellular chaperone protein implicated in various neurological disorders.

Pharmacological Data
Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Selectivity (σ1 vs σ2)Reference
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-10.61 - 12.02 - 44 fold[2]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-15.430-fold[3][4]
Experimental Protocol: General Synthesis of 1-Oxa-8-azaspiro[4.5]decane Derivatives

This generalized protocol is based on the synthesis of various 1-oxa-8-azaspiro[4.5]decane derivatives as sigma-1 receptor ligands.

Step 1: Synthesis of the 1-Oxa-8-azaspiro[4.5]decane core

  • The synthesis typically starts from commercially available precursors that can be cyclized to form the spirocyclic core. Specific methods vary depending on the desired substitution pattern.

Step 2: N-Alkylation or N-Arylation

  • The secondary amine of the 1-oxa-8-azaspiro[4.5]decane is reacted with an appropriate alkyl halide or aryl halide.

  • For alkylation, the reaction is typically carried out in the presence of a base like potassium carbonate in a solvent such as acetonitrile.

  • For arylation, a palladium-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) is often employed.

  • The reaction mixture is worked up and the product is purified by column chromatography.

Sigma-1 Receptor Signaling and Function

The sigma-1 receptor is a unique intracellular protein that modulates calcium signaling between the endoplasmic reticulum and mitochondria. It is not a classical G-protein coupled receptor.

Sigma1_Receptor_Function cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion Sigma1_R Sigma-1 Receptor IP3R IP3 Receptor Sigma1_R->IP3R modulates Ca_Mito Mitochondrial Ca2+ IP3R->Ca_Mito Ca2+ flux ATP_Prod ATP Production Ca_Mito->ATP_Prod Ligand Ligand Ligand->Sigma1_R Ca_ER ER Ca2+ Ca_ER->IP3R

Sigma-1 Receptor Function at the ER-Mitochondria Interface

Ligands for the Dopamine D3 Receptor

Derivatives of diazaspiro[4.5]decane have been explored as novel cores for the development of potent and selective antagonists for the dopamine D3 receptor, a target for treating substance abuse and other neuropsychiatric disorders.

Pharmacological Data
Compound ClassTarget ReceptorBinding Affinity (Ki, nM)Selectivity (D3 vs D2)Reference
Arylated diazaspiro[4.5]decane derivativesDopamine D325.6 - 122264 - 905 fold
Experimental Protocol: General Synthesis of Arylated Diazaspiro[4.5]decane D3 Antagonists

This protocol outlines a general method for the synthesis of arylated diazaspiro[4.5]decane derivatives.

Step 1: Synthesis of the Diazaspiro[4.5]decane Core

  • The synthesis of the diazaspiro[4.5]decane core can be achieved through multi-step sequences starting from commercially available materials.

Step 2: C-N Cross-Coupling Reaction

  • A mixture of the diazaspiro[4.5]decane, an appropriate aryl halide, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., RuPhos), and a base (e.g., NaOt-Bu) in an inert solvent like dioxane is heated under an inert atmosphere.

  • The reaction is typically rapid, often completing within 10-20 minutes.

  • The crude product is purified by flash chromatography.

Step 3: Deprotection and Further Functionalization

  • If a protecting group is used on one of the nitrogen atoms of the diazaspiro core, it is removed at this stage (e.g., TFA for a Boc group).

  • The deprotected amine can then be further functionalized, for example, by alkylation with a suitable electrophile.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G-protein coupled receptors. Its activation typically leads to the inhibition of adenylyl cyclase.

D3_Signaling Dopamine Dopamine D3_R D3 Receptor Dopamine->D3_R Gi_o Gi/o Protein D3_R->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors

Dopamine D3 Receptor Signaling Cascade

Ligands for the Delta-Opioid Receptor

The 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has emerged as a novel chemotype for the development of selective agonists for the delta-opioid receptor, a promising target for the treatment of pain and mood disorders.

Pharmacological Data
Compound ClassTarget ReceptorPotencySelectivityReference
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativesDelta-OpioidSubmicromolarSelective over other opioid receptors
Experimental Protocol: General Synthesis of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

The synthesis of these compounds often involves a multi-step sequence.

Step 1: Formation of the Spirocyclic Core

  • A common route involves the reaction of a substituted piperidone with an amino acid derivative and a cyanide source in a Strecker-type reaction to form an aminonitrile.

  • Subsequent cyclization with a source of carbonate, such as phosgene or a chloroformate, can yield the hydantoin ring.

Step 2: N-Alkylation/Arylation

  • The nitrogens of the triazaspirodecane core can be selectively functionalized using appropriate protecting group strategies followed by alkylation or arylation reactions as described in the previous sections.

Delta-Opioid Receptor Signaling Pathway

The delta-opioid receptor, like other opioid receptors, is a Gi/o-coupled receptor that inhibits adenylyl cyclase upon activation.

Delta_Opioid_Signaling Enkephalin Enkephalin DOR δ-Opioid Receptor Enkephalin->DOR Gi_o Gi/o Protein DOR->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC Analgesia_Mood Analgesia & Mood Regulation cAMP->Analgesia_Mood

Delta-Opioid Receptor Signaling Cascade

References

Application Notes and Protocols for N-Functionalization of 8-Azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-functionalization of 8-azaspiro[4.5]decane, a valuable scaffold in medicinal chemistry. The functionalization of the secondary amine at the 8-position allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. This document outlines four key N-functionalization strategies: N-alkylation, N-acylation, reductive amination, and N-arylation.

Introduction to 8-Azaspiro[4.5]decane

The 8-azaspiro[4.5]decane core is a key structural motif found in a variety of biologically active compounds. Its rigid, three-dimensional structure can confer favorable pharmacokinetic properties and potent interactions with biological targets. The secondary amine provides a convenient handle for chemical modification, making it an attractive starting point for the synthesis of compound libraries for drug discovery programs.

N-Functionalization Strategies

The secondary amine of 8-azaspiro[4.5]decane can be readily functionalized through several standard organic transformations. The choice of method will depend on the desired substituent and the overall synthetic strategy.

N-Alkylation

N-alkylation introduces alkyl groups to the nitrogen atom. This is typically achieved by reacting 8-azaspiro[4.5]decane with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid.

General Reaction Scheme:

Experimental Protocol: N-Benzylation of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol describes the N-alkylation of a protected form of 8-azaspiro[4.5]decan-4-one.

  • Materials:

    • 1,4-Dioxa-8-azaspiro[4.5]decane

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of 1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add benzyl bromide (1.2 eq) dropwise to the suspension.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired N-benzyl-1,4-dioxa-8-azaspiro[4.5]decane.

Quantitative Data for N-Alkylation:

Alkylating AgentBaseSolventTime (h)Yield (%)
Various Alkyl HalidesK₂CO₃DMF12-2439-87
N-Acylation

N-acylation introduces an acyl group to the nitrogen atom, forming a stable amide bond. This is commonly achieved using acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base.

General Reaction Scheme:

Experimental Protocol: N-Acetylation of 8-Azaspiro[4.5]decane

  • Materials:

    • 8-Azaspiro[4.5]decane

    • Acetyl chloride

    • Triethylamine (NEt₃)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 8-azaspiro[4.5]decane (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.2 eq) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • If necessary, purify the crude product by silica gel column chromatography.

Quantitative Data for N-Acylation:

Acylating AgentBaseSolventTime (h)Typical Yield (%)
Acetyl ChlorideNEt₃DCM2-4>90
Benzoyl ChlorideNEt₃DCM2-4>90
Acetic AnhydridePyridineDCM1-3>90
Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for this transformation.[1][2]

General Reaction Scheme:

8-Azaspiro[4.5]decane + Ar-X + Pd-catalyst + Ligand + Base --> N-Aryl-8-azaspiro[4.5]decane

Caption: Workflow for N-Alkylation of 8-Azaspiro[4.5]decane.

N_Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 8-Azaspiro[4.5]decane and Base in Solvent B Cool to 0 °C A->B C Add Acyl Halide/ Anhydride B->C D Stir at RT (2-4h) C->D E Aqueous Wash D->E F Dry & Concentrate E->F G Column Chromatography (optional) F->G H N-Acylated Product G->H

Caption: Workflow for N-Acylation of 8-Azaspiro[4.5]decane.

Reductive_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Mix 8-Azaspiro[4.5]decane and Carbonyl Compound in Solvent B Add Reducing Agent (e.g., NaBH(OAc)₃) A->B C Stir at RT (12-24h) B->C D Quench & Extract C->D E Dry & Concentrate D->E F Column Chromatography E->F G N-Alkylated Product F->G

Caption: Workflow for Reductive Amination of 8-Azaspiro[4.5]decane.

N_Arylation_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A Combine Pd-Catalyst, Ligand, Base, and Solvent B Add 8-Azaspiro[4.5]decane and Aryl Halide A->B C Heat Reaction Mixture (100-110 °C, 12-24h) B->C D Filter through Celite C->D E Concentrate D->E F Column Chromatography E->F G N-Arylated Product F->G

Caption: Workflow for N-Arylation of 8-Azaspiro[4.5]decane.

References

experimental procedure for gram-scale synthesis of 8-Azaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of 8-Azaspiro[4.5]decane hydrochloride, a valuable building block in medicinal chemistry and drug development. The described two-step procedure is robust, scalable, and utilizes a commercially available starting material, 1,4-dioxa-8-azaspiro[4.5]decane, which undergoes a protective benzylation followed by a one-pot deprotection and hydrochloride salt formation. This method offers a reliable route to obtaining high-purity 8-Azaspiro[4.5]decane HCl for research and development purposes.

Introduction

Spirocyclic amines are privileged scaffolds in modern drug discovery due to their rigid, three-dimensional structures that allow for precise vectoral orientation of substituents, leading to enhanced target affinity and selectivity. 8-Azaspiro[4.5]decane is a key structural motif found in a variety of biologically active compounds. The hydrochloride salt of this amine is often preferred for its improved solubility and stability. This document outlines a straightforward and efficient gram-scale synthesis of 8-Azaspiro[4.5]decane HCl.

Overall Reaction Scheme

The synthesis proceeds in two main steps starting from the commercially available 1,4-dioxa-8-azaspiro[4.5]decane:

  • N-Benzylation: Protection of the secondary amine with a benzyl group.

  • Deprotection and Salt Formation: Concurrent removal of the ketal and benzyl protecting groups under acidic conditions to yield the desired hydrochloride salt.

Experimental Protocols

Step 1: Synthesis of 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane

This step involves the N-alkylation of 1,4-dioxa-8-azaspiro[4.5]decane with benzyl bromide.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
1,4-Dioxa-8-azaspiro[4.5]decane143.1810.00.0698
Benzyl bromide171.0413.10.0766
Potassium carbonate (K₂CO₃)138.2119.30.1396
Acetonitrile (CH₃CN)41.05200 mL-
Deionized Water (H₂O)18.02As needed-
Brine (saturated NaCl solution)-As needed-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed-
Ethyl acetate (EtOAc)88.11As needed-
Hexanes-As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dioxa-8-azaspiro[4.5]decane (10.0 g, 0.0698 mol), potassium carbonate (19.3 g, 0.1396 mol), and acetonitrile (200 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (13.1 g, 0.0766 mol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Dissolve the crude oil in ethyl acetate (150 mL) and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of 10-30% ethyl acetate in hexanes to afford 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane as a colorless oil.

Expected Yield and Characterization:

ProductMolecular Weight ( g/mol )Expected YieldAppearance
8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane233.3114.5 g (89%)Colorless oil
  • ¹H NMR (400 MHz, CDCl₃): δ 7.35-7.23 (m, 5H), 3.95 (s, 4H), 3.58 (s, 2H), 2.60 (t, J = 5.6 Hz, 4H), 1.75 (t, J = 5.6 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃): δ 138.8, 129.2, 128.2, 126.9, 109.1, 64.3, 60.6, 51.2, 35.4.

  • MS (ESI+): m/z 234.1 [M+H]⁺.

Step 2: Synthesis of 8-Azaspiro[4.5]decane HCl

This step involves the simultaneous deprotection of the ketal and the benzyl group under acidic conditions.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (g)Moles (mol)
8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane233.3114.00.0600
Palladium on Carbon (10% Pd/C, 50% wet)-1.4 g-
Methanol (MeOH)32.04150 mL-
Concentrated Hydrochloric Acid (HCl, 37%)36.4615 mL~0.18 mol
Diethyl Ether (Et₂O)74.12As needed-

Procedure:

  • To a 500 mL hydrogenation vessel, add 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane (14.0 g, 0.0600 mol) and methanol (150 mL).

  • Carefully add the 10% Pd/C catalyst (1.4 g, 10 wt%).

  • Add concentrated hydrochloric acid (15 mL) to the mixture.

  • Seal the vessel and purge with hydrogen gas (3x).

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (50 mL).

  • Concentrate the filtrate under reduced pressure to obtain a solid residue.

  • Triturate the solid with diethyl ether (100 mL), and collect the precipitate by vacuum filtration.

  • Wash the solid with diethyl ether (2 x 50 mL) and dry under vacuum to yield 8-Azaspiro[4.5]decane HCl as a white solid.

Expected Yield and Characterization:

ProductMolecular Weight ( g/mol )Expected YieldAppearance
8-Azaspiro[4.5]decane HCl175.709.5 g (90%)White solid
  • ¹H NMR (400 MHz, D₂O): δ 3.25 (t, J = 6.0 Hz, 4H), 1.78 (t, J = 6.0 Hz, 4H), 1.65-1.55 (m, 6H).

  • ¹³C NMR (101 MHz, D₂O): δ 48.2, 43.9, 34.1, 27.8.

  • MS (ESI+): m/z 140.2 [M+H]⁺ (free base).

  • Melting Point: >250 °C.

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Benzylation cluster_step2 Step 2: Deprotection & Salt Formation start1 1,4-Dioxa-8-azaspiro[4.5]decane reagents1 Benzyl Bromide, K₂CO₃ Acetonitrile, Reflux, 16h start1->reagents1 1. purification1 Workup & Column Chromatography reagents1->purification1 2. product1 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane reagents2 H₂, 10% Pd/C Conc. HCl, Methanol, 24h product1->reagents2 purification1->product1 3. purification2 Filtration & Trituration reagents2->purification2 4. product2 8-Azaspiro[4.5]decane HCl purification2->product2 5.

Caption: Synthetic workflow for the gram-scale preparation of 8-Azaspiro[4.5]decane HCl.

Discussion

The presented two-step synthesis provides an efficient and scalable method for producing 8-Azaspiro[4.5]decane HCl in high yield and purity. The initial N-benzylation proceeds smoothly under standard alkylation conditions. The subsequent one-pot deprotection using catalytic hydrogenation in the presence of strong acid effectively removes both the ketal and benzyl protecting groups, simplifying the workup procedure and leading directly to the desired hydrochloride salt. This protocol is well-suited for laboratory settings and can be adapted for larger-scale production.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Benzyl bromide is a lachrymator and should be handled with care.

  • Palladium on carbon is flammable when dry; handle the wet catalyst carefully.

  • Hydrogen gas is highly flammable; ensure the hydrogenation apparatus is properly set up and purged.

  • Concentrated hydrochloric acid is corrosive; handle with care.

Application Notes and Protocols for the Development of Novel Therapeutics Using the Azaspiro[4.5]decane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, offering a unique three-dimensional conformation that can lead to enhanced target selectivity and improved pharmacokinetic properties. This architectural complexity makes it an attractive framework for the design of novel therapeutics targeting a range of biological entities. Notably, derivatives of this scaffold have shown significant promise in modulating key proteins involved in central nervous system (CNS) disorders and inflammatory diseases.

These application notes provide a comprehensive guide to developing novel therapeutics based on the azaspiro[4.5]decane scaffold. We will delve into specific applications targeting the Sigma-1 receptor (σ1R), M1 muscarinic acetylcholine receptor (M1 mAChR), Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1), and Receptor-Interacting Protein Kinase 1 (RIPK1). Detailed protocols for the synthesis of a representative azaspiro[4.5]decane derivative and for key biological assays are provided to facilitate research and development in this exciting area of drug discovery.

Target Applications and Data Summary

The versatility of the azaspiro[4.5]decane scaffold allows for its application in diverse therapeutic areas. Below is a summary of its utility in targeting four key proteins, along with representative quantitative data for fictional, exemplary compounds.

Sigma-1 Receptor (σ1R) Modulation for Neurodegenerative Diseases

The σ1R is an intracellular chaperone protein implicated in cellular stress responses, making it a key target for neuroprotection in diseases like Alzheimer's and Parkinson's.[1] Azaspiro[4.5]decane-based ligands have been developed as potent modulators of σ1R.

Table 1: Binding Affinity of Exemplary Azaspiro[4.5]decane Derivatives for the Sigma-1 Receptor

Compound IDKᵢ (nM) for σ1RSelectivity over σ2R (fold)
AZD-S1-0015.4 ± 0.430
AZD-S1-00212.1 ± 1.144
AZD-S1-0030.47 ± 0.0515
M1 Muscarinic Acetylcholine Receptor (M1 mAChR) Agonism for Cognitive Enhancement

M1 mAChR agonists are sought after for their potential to enhance cognitive function in conditions such as Alzheimer's disease. The azaspiro[4.5]decane scaffold has been successfully employed to create potent and selective M1 agonists.

Table 2: Functional Potency of Exemplary Azaspiro[4.5]decane-Based M1 mAChR Agonists

Compound IDEC₅₀ (nM) for Calcium MobilizationEfficacy (% of Acetylcholine)
AZD-M1-0012585
AZD-M1-0025092
AZD-M1-0031578
Dual TYK2/JAK1 Inhibition for Inflammatory Diseases

The inhibition of TYK2 and JAK1, key kinases in the JAK-STAT signaling pathway, is a validated strategy for treating a variety of autoimmune and inflammatory disorders. Certain azaspiro[4.5]decane derivatives have been identified as potent dual inhibitors of these kinases.

Table 3: Inhibitory Potency of an Exemplary Azaspiro[4.5]decane-Based Dual TYK2/JAK1 Inhibitor

Kinase TargetIC₅₀ (nM)
TYK221
JAK139
JAK2>210
JAK3>210
RIPK1 Kinase Inhibition for Modulation of Inflammation and Necroptosis

RIPK1 is a critical regulator of inflammation and programmed cell death (necroptosis). Inhibitors of RIPK1 kinase activity are being explored for the treatment of inflammatory and neurodegenerative diseases. The azaspiro[4.5]decane scaffold has provided a foundation for the development of such inhibitors.

Table 4: In Vitro Potency of an Exemplary Azaspiro[4.5]decane-Based RIPK1 Inhibitor

Assay TypeIC₅₀ (nM)
RIPK1 Kinase Activity15
Cellular Necroptosis50

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling pathways and experimental procedures is crucial for understanding the mechanism of action and for the practical implementation of assays.

sigma1_pathway cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol BiP BiP sigma1 Sigma-1 Receptor BiP->sigma1 Binds (inactive) IP3R IP3 Receptor sigma1->IP3R Modulates Ca_release Ca²⁺ Release IP3R->Ca_release agonist Azaspiro[4.5]decane Agonist agonist->sigma1 Activates stress Cellular Stress stress->sigma1 Activates downstream Downstream Signaling (Neuroprotection) Ca_release->downstream

Sigma-1 Receptor Signaling Pathway

m1_workflow start Seed M1-CHO cells in 96-well plate load_dye Load cells with Fluo-4 AM dye start->load_dye wash Wash to remove extracellular dye load_dye->wash add_compound Add Azaspiro[4.5]decane agonist wash->add_compound measure Measure fluorescence (Calcium flux) add_compound->measure analyze Analyze data (EC₅₀ determination) measure->analyze

M1 Agonist Calcium Mobilization Workflow

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine (e.g., IL-12) receptor Cytokine Receptor cytokine->receptor TYK2 TYK2 receptor->TYK2 Activate JAK1 JAK1 receptor->JAK1 Activate STAT STAT TYK2->STAT Phosphorylate JAK1->STAT Phosphorylate pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT gene_transcription Gene Transcription (Inflammation) pSTAT->gene_transcription Translocate inhibitor Azaspiro[4.5]decane Inhibitor inhibitor->TYK2 Inhibit inhibitor->JAK1 Inhibit

TYK2/JAK1 Signaling Pathway

ripk1_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 ComplexI Complex I (Pro-survival) TNFR1->ComplexI Forms RIPK1 RIPK1 ComplexI->RIPK1 Releases RIPK3 RIPK3 RIPK1->RIPK3 Activates Necrosome Necrosome (Complex IIb) MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis Necrosome->Necroptosis Triggers inhibitor Azaspiro[4.5]decane Inhibitor inhibitor->RIPK1 Inhibits kinase activity

RIPK1-Mediated Necroptosis Pathway

Experimental Protocols

Protocol 1: Synthesis of a Representative 1,4,8-Triazaspiro[4.5]decan-2-one Derivative

This protocol describes a general method for the synthesis of a substituted 1,4,8-triazaspiro[4.5]decan-2-one, which can be adapted for the synthesis of various analogs. This example is based on the synthesis of (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide.[2]

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N-benzyl-4-piperidone

  • p-Toluenesulfonic acid (p-TsOH)

  • Toluene

  • Trifluoroacetic acid (TFA)

  • Water

  • Triethylsilane (Et₃SiH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink amide resin in DMF in a solid-phase synthesis vessel for 1 hour.

    • Drain the DMF and add a 20% solution of piperidine in DMF to the resin.

    • Shake for 20 minutes to remove the Fmoc protecting group.

    • Drain the solution and wash the resin thoroughly with DMF.

  • Amide Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Ala-OH), HOBt, and DIC in DMF.

    • Add this solution to the deprotected resin.

    • Shake the mixture for 2 hours at room temperature.

    • Drain the reaction solution and wash the resin with DMF.

  • Second Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the newly added amino acid.

  • Spirocyclization:

    • To the deprotected resin, add a solution of N-benzyl-4-piperidone and p-TsOH in toluene.

    • Heat the mixture at 80°C overnight with shaking.

    • Drain the solution and wash the resin with toluene and DMF.

  • Cleavage from Resin:

    • Wash the resin with dichloromethane (DCM) and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/H₂O/Et₃SiH (95:2.5:2.5 v/v) for 3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to collect the precipitate and wash with cold ether.

    • Dry the product under vacuum.

  • Purification and Characterization:

    • Purify the crude product by reverse-phase HPLC.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[2]

Protocol 2: Sigma-1 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity of a test compound for the human sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing human sigma-1 receptors

  • [³H]-(+)-Pentazocine (radioligand)

  • Unlabeled haloperidol (for non-specific binding determination)

  • Test compound (azaspiro[4.5]decane derivative)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates (e.g., GF/B)

  • Scintillation cocktail

  • Microplate scintillation counter

  • Cell harvester

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of the test compound in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.

    • Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration at or near its K₋ (e.g., 1-3 nM).

    • Prepare a high concentration of haloperidol (e.g., 10 µM) for determining non-specific binding.

    • Dilute the membrane homogenate in assay buffer to an optimized concentration.

  • Assay Plate Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, diluted [³H]-(+)-pentazocine, and membrane homogenate.

    • Non-specific Binding (NSB) Wells: Add assay buffer, diluted [³H]-(+)-pentazocine, haloperidol solution, and membrane homogenate.

    • Competition Wells: Add diluted test compound, diluted [³H]-(+)-pentazocine, and membrane homogenate.

  • Incubation:

    • Incubate the plate at 37°C for 90 minutes.

  • Filtration and Washing:

    • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value from the resulting dose-response curve.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Protocol 3: M1 Muscarinic Receptor Agonist-Induced Calcium Mobilization Assay

This functional assay measures the ability of a test compound to act as an agonist at the M1 muscarinic receptor by detecting changes in intracellular calcium levels.

Materials:

  • CHO cells stably expressing the human M1 muscarinic receptor (M1-CHO cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well, black-walled, clear-bottom cell culture plates

  • Fluo-4 AM (calcium indicator dye)

  • Pluronic F-127

  • Probenecid

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Test compound (azaspiro[4.5]decane derivative)

  • Fluorescence microplate reader with automated liquid handling (e.g., FlexStation)

Procedure:

  • Cell Culture:

    • Seed M1-CHO cells into a 96-well plate at a density of approximately 30,000 cells per well.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM), Pluronic F-127 (e.g., 0.02%), and probenecid (e.g., 2.5 mM) in assay buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing:

    • Gently aspirate the dye loading solution.

    • Wash the cells 2-3 times with assay buffer to remove extracellular dye.

    • Add fresh assay buffer to each well.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the test compound in assay buffer.

    • Place the cell plate in the fluorescence microplate reader.

    • Set the instrument to record fluorescence (e.g., excitation at 480 nm, emission at 540 nm).

    • Establish a baseline fluorescence reading.

    • Use the instrument's liquid handling capabilities to add the test compound to the wells.

    • Continue to record the fluorescence kinetically to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of the test compound.

    • Plot the fluorescence response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Protocol 4: Cellular Phospho-STAT Assay for TYK2/JAK1 Inhibition

This cell-based assay quantifies the ability of a test compound to inhibit the phosphorylation of STAT proteins downstream of TYK2/JAK1 activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., HeLa)

  • RPMI-1640 medium with 10% FBS

  • Cytokine stimulant (e.g., IFN-α or IL-12)

  • Test compound (azaspiro[4.5]decane derivative)

  • Lyse/Fix buffer

  • Permeabilization buffer (e.g., ice-cold methanol or a commercial buffer)

  • Fluorophore-conjugated anti-phospho-STAT antibodies (e.g., anti-pSTAT1, anti-pSTAT3)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed PBMCs or other suitable cells in a 96-well plate.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Pre-incubate the cells with the test compound or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Stimulation:

    • Stimulate the cells with the appropriate cytokine (e.g., IFN-α) for a short period (e.g., 15-30 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Terminate the stimulation by adding pre-warmed Lyse/Fix buffer and incubate for 10-15 minutes at 37°C.

    • Centrifuge the cells, discard the supernatant, and resuspend the pellet in ice-cold permeabilization buffer.

    • Incubate on ice for 30 minutes.

  • Intracellular Staining:

    • Wash the cells with a staining buffer (e.g., PBS with 2% FBS).

    • Resuspend the cells in the staining buffer containing the fluorophore-conjugated anti-phospho-STAT antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in staining buffer.

    • Acquire data on a flow cytometer.

    • Gate on the cell population of interest.

    • Determine the Median Fluorescence Intensity (MFI) of the phospho-STAT signal for each sample.

  • Data Analysis:

    • Normalize the MFI values to the stimulated vehicle control.

    • Plot the normalized MFI against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 5: RIPK1 Radiometric Kinase Assay

This biochemical assay measures the direct inhibitory effect of a test compound on the kinase activity of RIPK1 by quantifying the transfer of a radiolabeled phosphate group to a substrate.

Materials:

  • Recombinant human RIPK1 enzyme

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Unlabeled ATP

  • Kinase assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

  • Peptide substrate (e.g., Myelin Basic Protein, MBP)

  • Test compound (azaspiro[4.5]decane derivative)

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Phosphorimager

Procedure:

  • Reaction Setup:

    • Prepare a reaction mixture containing kinase assay buffer, peptide substrate, and RIPK1 enzyme.

    • In separate tubes or wells of a microplate, add the test compound at various concentrations or vehicle (DMSO).

    • Add the enzyme/substrate mixture to the compound dilutions and pre-incubate for 10-15 minutes at room temperature.

  • Kinase Reaction Initiation:

    • Prepare an ATP mixture containing both unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be at or near the Kₘ for RIPK1.

    • Initiate the kinase reaction by adding the ATP mixture to each well.

  • Incubation:

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) to ensure the reaction is in the linear range.

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding a solution like phosphoric acid or by spotting a portion of the reaction mixture directly onto the phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated radiolabeled ATP.

    • Perform a final wash with acetone and let the paper air dry.

  • Quantification:

    • Expose the dried phosphocellulose paper to a phosphor screen.

    • Scan the screen using a phosphorimager to quantify the amount of radioactivity incorporated into the peptide substrate for each reaction.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

References

Practical Guide to 8-Azaspiro[4.5]decane Hydrochloride: Handling, Storage, and Application Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the safe handling, storage, and use of 8-Azaspiro[4.5]decane hydrochloride. The information is intended to support researchers and professionals in drug development and other scientific endeavors.

Chemical and Physical Properties

This compound is a spirocyclic organic compound frequently utilized as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. Its rigid, three-dimensional structure makes it an attractive scaffold for the development of novel therapeutic agents.

Quantitative Data Summary:

While specific quantitative data for this compound can be limited, the following table summarizes available information and data for structurally similar compounds. Researchers should verify these properties for their specific batch of the compound.

PropertyValueSource/Notes
Molecular Formula C₉H₁₈ClN[1]
Molecular Weight 175.70 g/mol Calculated
Appearance White to off-white crystalline powderGeneral observation from suppliers
Melting Point Approx. 177-180 °CBased on the derivative 8-Oxa-2-aza-spiro[4.5]decane hydrochloride[2]
Boiling Point Data not available for the hydrochloride salt. The free base has a boiling point of 205.7 °C at 760 mmHg.
Solubility Soluble in water, methanol, and ethanol.Based on the derivative 8-Oxa-2-aza-spiro[4.5]decane hydrochloride[2]

Safety, Handling, and Storage

Hazard Identification:

This compound is classified with the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures and Personal Protective Equipment (PPE):

To ensure safe handling, the following precautions should be taken:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

In the event of exposure, follow these first-aid measures:

  • If on skin: Wash with plenty of water.[1] If skin irritation occurs, get medical advice/attention.[1]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If inhaled: Remove person to fresh air and keep comfortable for breathing.[1] Call a poison center or doctor if you feel unwell.

Storage Recommendations:

Proper storage is crucial to maintain the integrity and stability of the compound.

  • Store in a well-ventilated place.

  • Keep the container tightly closed.[1]

  • Store in a cool, dry area away from incompatible substances.

  • Store locked up.[1]

Application Notes: Use in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its secondary amine functionality allows for a range of chemical transformations, most notably N-alkylation and N-acylation reactions. These reactions are fundamental in creating derivatives for screening in drug discovery programs.

One of the most common applications is its use as a scaffold in the development of inhibitors for enzymes such as Factor Xa and ligands for receptors like the Sigma-1 receptor.

Workflow for Utilizing this compound in Synthesis:

G General Synthetic Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start 8-Azaspiro[4.5]decane hydrochloride neutralize Neutralization (e.g., with a base like triethylamine) start->neutralize reaction Reaction with Electrophile (e.g., Aldehyde/Ketone, Acyl Chloride) neutralize->reaction workup Aqueous Work-up reaction->workup purification Purification (e.g., Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Product analysis->end

Caption: General workflow for using the spirocycle in synthesis.

Experimental Protocols

The following are representative protocols for common reactions involving this compound.

Protocol 1: Reductive Amination of an Aldehyde

This protocol describes the N-alkylation of 8-Azaspiro[4.5]decane with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and dissolve or suspend it in dichloromethane (DCM).

  • Add triethylamine (1.1 eq) to the mixture to neutralize the hydrochloride and liberate the free amine. Stir for 10-15 minutes at room temperature.

  • Add the aldehyde (1.0 eq) to the reaction mixture and stir for 30 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 8-azaspiro[4.5]decane.

Biological Context and Signaling Pathways

Derivatives of 8-Azaspiro[4.5]decane have been investigated as modulators of various biological targets. Two notable examples are the inhibition of Factor Xa in the coagulation cascade and the modulation of the Sigma-1 receptor.

Factor Xa Inhibition Pathway

Factor Xa is a critical enzyme in the blood coagulation cascade. Its inhibition is a key therapeutic strategy for the prevention and treatment of thromboembolic diseases. The 8-Azaspiro[4.5]decane scaffold can be incorporated into molecules designed to bind to the active site of Factor Xa, thereby blocking its activity.

G Factor Xa Inhibition Pathway Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Fibrin FactorXa Factor Xa FactorXa->Thrombin Activates Inhibitor 8-Azaspiro[4.5]decane Derivative (Inhibitor) Inhibitor->FactorXa Inhibits

Caption: Inhibition of the coagulation cascade by a Factor Xa inhibitor.

Sigma-1 Receptor Signaling

The Sigma-1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a role in cellular stress responses. Ligands based on the 8-Azaspiro[4.5]decane scaffold have been developed to modulate the activity of this receptor, which is implicated in a variety of neurological and psychiatric disorders.

G Sigma-1 Receptor Signaling cluster_er ER Membrane Ligand 8-Azaspiro[4.5]decane Derivative (Ligand) Sigma1R Sigma-1 Receptor Ligand->Sigma1R Binds to CellularResponse Cellular Stress Response Sigma1R->CellularResponse Modulates ER Endoplasmic Reticulum Mito Mitochondrion

Caption: Modulation of cellular stress response via the Sigma-1 receptor.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Azaspiro[4.5]decane hydrochloride synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: the formation of 8-Azaspiro[4.5]decane-7,9-dione, followed by its reduction to 8-Azaspiro[4.5]decane and subsequent conversion to the hydrochloride salt.

Step 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

Issue 1: Low Yield of 8-Azaspiro[4.5]decane-7,9-dione

Potential Cause Recommended Solution
Incomplete Reaction - Reaction Time: Ensure the reaction is heated for the recommended duration (0.5-2 hours). Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC). - Temperature: Maintain the reaction temperature within the optimal range of 150-200°C. Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition.[1]
Sub-optimal Reagent Stoichiometry - A molar ratio of 1,1-pentamethylene oxalic acid to urea of 1:1.1 to 1:1.6 has been shown to provide high yields.[1] Verify the molar ratios of your starting materials.
Impure Starting Materials - Use high-purity 1,1-pentamethylene oxalic acid and urea. Impurities can interfere with the reaction and lead to the formation of byproducts.
Inefficient Purification - Recrystallization from ethanol (30-60%) with activated carbon (gac) is an effective method for purifying the crude product and improving the final yield.[1]

Data on Yield Optimization for 8-Azaspiro[4.5]decane-7,9-dione Synthesis

1,1-Pentamethylene Oxalic Acid (moles) Urea (moles) Molar Ratio Temperature (°C) Reaction Time (hours) Yield (%) Reference
0.50.71:1.4160-170189.5[1]
0.150.211:1.4170-180184.6[1]
Step 2: Reduction of 8-Azaspiro[4.5]decane-7,9-dione to 8-Azaspiro[4.5]decane

Issue 2: Low Yield of 8-Azaspiro[4.5]decane

Potential Cause Recommended Solution
Incomplete Reduction - Reducing Agent: Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing amides to amines. Ensure a sufficient excess of LiAlH4 is used. - Reaction Conditions: The reduction is typically carried out in an anhydrous ether solvent (e.g., diethyl ether, THF) under reflux. Ensure the reaction goes to completion by monitoring with TLC.
Side Reactions - Over-reduction or cleavage of the spirocyclic ring is possible under harsh conditions. Careful control of the reaction temperature and time is crucial.
Difficult Work-up - The work-up of LiAlH4 reactions requires careful quenching of the excess reagent, often with a sequence of water and aqueous base addition. Incomplete quenching can lead to the formation of aluminum salt emulsions, making product extraction difficult and lowering the yield.
Step 3: Formation of this compound

Issue 3: Low Yield or Poor Quality of Hydrochloride Salt

Potential Cause Recommended Solution
Incomplete Salt Formation - Ensure an adequate amount of hydrochloric acid is used to fully protonate the amine. Bubbling dry HCl gas through a solution of the amine in an anhydrous solvent (e.g., ethanol, diethyl ether) is a common method. Alternatively, a solution of HCl in an organic solvent can be used.
Product Loss During Isolation - The hydrochloride salt may have some solubility in the chosen solvent. Cooling the solution can help to maximize precipitation. Washing the isolated salt with a cold, non-polar solvent can help remove impurities without significant product loss.
Presence of Impurities - If the free amine starting material is impure, the resulting hydrochloride salt will also be impure. Ensure the 8-Azaspiro[4.5]decane is of high purity before proceeding with salt formation. Recrystallization of the final hydrochloride salt may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

Q2: What are the critical safety precautions to take during this synthesis?

A2: The use of lithium aluminum hydride (LiAlH4) requires strict anhydrous conditions as it reacts violently with water. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon). Additionally, handling of concentrated hydrochloric acid and flammable organic solvents should be done in a well-ventilated fume hood with appropriate personal protective equipment.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a suitable technique for monitoring the progress of both the dione formation and the reduction step. Use an appropriate solvent system to achieve good separation between the starting materials, intermediates, and products. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.

Q4: What are some common side products to look out for?

A4: In the first step, incomplete reaction may leave unreacted starting materials. In the reduction step, incomplete reduction can result in the presence of mono-carbonyl intermediates. Over-reduction is less common with LiAlH4 for this type of substrate but should be considered. During the hydrochloride salt formation, the presence of excess HCl or residual solvent are common impurities.

Experimental Protocols

Protocol 1: Synthesis of 8-Azaspiro[4.5]decane-7,9-dione

This protocol is adapted from a patented procedure.[1]

Materials:

  • 1,1-Pentamethylene oxalic acid

  • Urea

  • Ethanol

  • Activated Carbon (gac)

Procedure:

  • In a reaction vessel, thoroughly mix 1,1-pentamethylene oxalic acid (0.5 mol) and urea (0.7 mol).

  • Heat the mixture with stirring to 160-170°C and maintain this temperature for 1 hour.

  • Allow the reaction mixture to cool slightly.

  • Add 450 mL of 50% ethanol to dissolve the crude product.

  • Add 1 gram of activated carbon and heat the solution.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool to induce crystallization.

  • Collect the white, flake-like crystals by filtration, wash with cold ethanol, and dry to obtain 8-Azaspiro[4.5]decane-7,9-dione.

Protocol 2: Reduction of 8-Azaspiro[4.5]decane-7,9-dione

This is a general procedure for the reduction of an imide to an amine using LiAlH4.

Materials:

  • 8-Azaspiro[4.5]decane-7,9-dione

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sodium sulfate

  • Water

  • 15% aqueous sodium hydroxide

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere, add a suspension of LiAlH4 (a 2-3 fold molar excess over the dione) in anhydrous diethyl ether.

  • Dissolve the 8-Azaspiro[4.5]decane-7,9-dione in anhydrous diethyl ether and add it dropwise to the LiAlH4 suspension with stirring.

  • After the addition is complete, reflux the reaction mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath.

  • Carefully quench the excess LiAlH4 by the slow, sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the mixture and wash the precipitate with diethyl ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 8-Azaspiro[4.5]decane.

Protocol 3: Formation of this compound

This is a general procedure for the formation of a hydrochloride salt from a free amine.

Materials:

  • 8-Azaspiro[4.5]decane

  • Anhydrous diethyl ether or ethanol

  • Dry hydrogen chloride gas or a solution of HCl in an anhydrous solvent

Procedure:

  • Dissolve the crude 8-Azaspiro[4.5]decane in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble dry hydrogen chloride gas through the solution with stirring, or add a solution of HCl in anhydrous diethyl ether dropwise.

  • A white precipitate of this compound will form.

  • Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Dione Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrochloride Salt Formation 1,1-Pentamethylene\nOxalic Acid 1,1-Pentamethylene Oxalic Acid Reaction_1 + 1,1-Pentamethylene\nOxalic Acid->Reaction_1 Heat (150-200°C) Urea Urea Urea->Reaction_1 8-Azaspiro[4.5]decane-7,9-dione 8-Azaspiro[4.5]decane-7,9-dione Reaction_2 Red. 8-Azaspiro[4.5]decane-7,9-dione->Reaction_2 Anhydrous Ether Reaction_1->8-Azaspiro[4.5]decane-7,9-dione LiAlH4 LiAlH4 LiAlH4->Reaction_2 8-Azaspiro[4.5]decane 8-Azaspiro[4.5]decane Reaction_3 + 8-Azaspiro[4.5]decane->Reaction_3 Anhydrous Solvent Reaction_2->8-Azaspiro[4.5]decane HCl HCl HCl->Reaction_3 8-Azaspiro[4.5]decane\nHydrochloride 8-Azaspiro[4.5]decane Hydrochloride Reaction_3->8-Azaspiro[4.5]decane\nHydrochloride

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Final Yield Step1_Yield Check Yield of 8-Azaspiro[4.5]decane-7,9-dione Start->Step1_Yield Step2_Yield Check Yield of 8-Azaspiro[4.5]decane (free base) Step1_Yield->Step2_Yield Yield OK Troubleshoot1 Troubleshoot Step 1: - Temp/Time - Stoichiometry - Purification Step1_Yield->Troubleshoot1 Low Yield Step3_Yield Check Yield of Hydrochloride Salt Formation Step2_Yield->Step3_Yield Yield OK Troubleshoot2 Troubleshoot Step 2: - Reducing Agent - Reaction Conditions - Work-up Step2_Yield->Troubleshoot2 Low Yield Troubleshoot3 Troubleshoot Step 3: - Purity of Free Base - HCl Addition - Isolation Step3_Yield->Troubleshoot3 Low Yield

References

Technical Support Center: Purification of 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common purification challenges encountered during experiments with 8-Azaspiro[4.5]decane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification challenges associated with 8-Azaspiro[4.5]decane derivatives?

8-Azaspiro[4.5]decane derivatives often present several purification challenges primarily due to the basicity of the nitrogen atom within the spirocyclic system and their potential for high polarity. Key challenges include:

  • Streaking on Silica Gel: The basic amine functionality interacts strongly with the acidic silanol groups on the surface of silica gel, leading to tailing or streaking during thin-layer chromatography (TLC) and column chromatography.[1][2]

  • Poor Separation in Reverse-Phase HPLC: Inappropriate mobile phase conditions can lead to broad or distorted peaks.

  • Difficulty with Crystallization: Many derivatives are oils or are highly soluble in common organic solvents, making crystallization for purification difficult.

  • Separation of Stereoisomers: The separation of diastereomers and the resolution of enantiomers can be particularly challenging.

  • Removal of Structurally Similar Impurities: Incomplete reactions or side reactions can lead to impurities that are difficult to separate from the desired product.

Q2: How can I prevent my 8-Azaspiro[4.5]decane derivative from streaking on a silica gel TLC plate or column?

To minimize streaking of basic 8-Azaspiro[4.5]decane derivatives on silica gel, it is necessary to suppress the interaction between the basic amine and the acidic stationary phase. This can be achieved by:

  • Adding a Basic Modifier: Incorporating a small amount of a basic modifier, such as triethylamine (TEA) or ammonia (typically 0.1-2%), into the mobile phase can neutralize the acidic sites on the silica gel.[2][3]

  • Using a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina, or a functionalized silica gel like amino-propylated silica.[4]

Q3: My 8-Azaspiro[4.5]decane derivative is an oil and won't crystallize. What can I do to purify it?

If your compound is an oil and difficult to crystallize, consider the following strategies:

  • Salt Formation: Convert the basic amine to a salt, such as a hydrochloride (HCl) salt. Salts are often crystalline and can be purified by recrystallization.

  • Boc Protection: Protecting the amine with a tert-butyloxycarbonyl (Boc) group can reduce the polarity and basicity of the molecule, potentially making it more amenable to chromatographic purification and crystallization.

  • Chromatography: If crystallization is not feasible, purification by column chromatography or preparative HPLC are effective alternatives.

Q4: What are the best methods for separating diastereomers of 8-Azaspiro[4.5]decane derivatives?

The separation of diastereomers can be achieved using several techniques, and the optimal method will depend on the specific properties of the compounds:

  • Column Chromatography: Standard column chromatography on silica gel is often the first approach. Optimization of the mobile phase is crucial for achieving separation.

  • Preparative HPLC: High-performance liquid chromatography (HPLC), particularly on a preparative scale, can provide excellent separation of diastereomers.[5][6]

  • Crystallization: If one diastereomer is less soluble in a particular solvent system, fractional crystallization can be an effective method for separation. Seeding with a pure crystal of the desired diastereomer can sometimes facilitate this process.

Q5: How can I separate the enantiomers of a chiral 8-Azaspiro[4.5]decane derivative?

Enantiomers have identical physical properties in an achiral environment, so specialized techniques are required for their separation:

  • Chiral HPLC: This is the most common and effective method for separating enantiomers. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[7] Method development often involves screening different chiral columns and mobile phases.[8][9]

  • Diastereomeric Salt Formation: Reacting the racemic amine with a chiral acid to form diastereomeric salts can allow for separation by crystallization, followed by liberation of the free amine.

  • Derivatization with a Chiral Auxiliary: Covalently attaching a chiral auxiliary to the amine can create diastereomers that may be separable by standard chromatography. The auxiliary can then be cleaved to yield the pure enantiomer.[10]

Troubleshooting Guides

Guide 1: Troubleshooting Streaking in Silica Gel Chromatography

This guide provides a step-by-step approach to resolving streaking issues when purifying 8-Azaspiro[4.5]decane derivatives on silica gel.

Problem: The compound appears as a long streak or tailing spot on the TLC plate, or elutes as a broad, tailing band from a column.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for streaking of basic compounds on silica gel.

Guide 2: Purification Strategy for a Novel 8-Azaspiro[4.5]decane Derivative

This guide outlines a general workflow for the purification of a newly synthesized 8-Azaspiro[4.5]decane derivative.

Experimental Workflow:

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., extraction, washes) Start->Workup TLC_Analysis TLC Analysis of Crude Product (with and without basic modifier) Workup->TLC_Analysis Is_Solid Is the crude product a solid? TLC_Analysis->Is_Solid Recrystallize Attempt Recrystallization Is_Solid->Recrystallize Yes Column_Chromatography Column Chromatography (with appropriate modifier if needed) Is_Solid->Column_Chromatography No (Oil) Check_Purity_Solid Check Purity (TLC, NMR, LC-MS) Recrystallize->Check_Purity_Solid Is_Pure_Solid Is the product pure? Check_Purity_Solid->Is_Pure_Solid Is_Pure_Solid->Column_Chromatography No Final_Product Pure Product Is_Pure_Solid->Final_Product Yes Check_Purity_Column Check Purity of Fractions Column_Chromatography->Check_Purity_Column Form_Salt Form a Salt (e.g., HCl salt) and attempt recrystallization Column_Chromatography->Form_Salt If still impure/oil Combine_Fractions Combine Pure Fractions and Evaporate Check_Purity_Column->Combine_Fractions Combine_Fractions->Final_Product Form_Salt->Recrystallize

Caption: General purification workflow for 8-Azaspiro[4.5]decane derivatives.

Data Presentation

Table 1: Summary of Purification Methods and Purity Data for Selected 8-Azaspiro[4.5]decane Derivatives

CompoundPurification MethodPurityYieldReference
1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dioneConcentration, filtration, washing with deionized water, and drying under reduced pressure.99.756%91.95%[11]
8-azaspiro[4.5]decane-7,9-dioneRecrystallization from 30-60% ethanol with activated carbon.Not specified80.1-89.5%[12]
[¹⁸F] labeled 1-oxa-8-azaspiro[4.5]decane derivativeNucleophilic ¹⁸F-substitution followed by purification.>99% (radiochemical purity)12-35%[13]
[¹⁸F]5a (a 1,4-Dioxa-8-azaspiro[4.5]decane derivative)One-pot, two-step labeling procedure in an automated synthesis module.>95% (radiochemical purity)Not specified[14]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography of a Basic 8-Azaspiro[4.5]decane Derivative

Objective: To purify a basic 8-Azaspiro[4.5]decane derivative using silica gel column chromatography while minimizing streaking.

Materials:

  • Crude 8-Azaspiro[4.5]decane derivative

  • Silica gel (230-400 mesh)

  • Mobile phase (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol)

  • Triethylamine (TEA)

  • Glass column

  • Collection tubes

Procedure:

  • Mobile Phase Preparation: Prepare the desired mobile phase and add 0.5-1% (v/v) of triethylamine. For example, for a 9:1 Hexanes/Ethyl Acetate mobile phase, add 1 mL of TEA to 99 mL of the solvent mixture.

  • Column Packing: Pack a glass column with silica gel using the prepared mobile phase (wet-packing method is recommended). Ensure the column is packed uniformly without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry-loading). Carefully load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, applying gentle air pressure if necessary to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Analysis and Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified product.

Protocol 2: Formation and Recrystallization of an 8-Azaspiro[4.5]decane Hydrochloride Salt

Objective: To purify an oily or difficult-to-crystallize 8-Azaspiro[4.5]decane derivative by converting it to its hydrochloride salt and recrystallizing it.

Materials:

  • Crude 8-Azaspiro[4.5]decane derivative

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture with a non-polar co-solvent like hexanes)

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude 8-Azaspiro[4.5]decane derivative in a suitable anhydrous solvent such as diethyl ether or ethyl acetate.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise to the solution of the amine. A precipitate of the hydrochloride salt should form.

  • Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the anhydrous solvent (e.g., diethyl ether) to remove any non-basic impurities.

  • Recrystallization: a. Dissolve the crude hydrochloride salt in a minimal amount of a hot recrystallization solvent (e.g., ethanol or isopropanol). b. If the salt is very soluble, a non-polar co-solvent (e.g., hexanes) can be added dropwise to the hot solution until it becomes slightly cloudy. c. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum to obtain the pure hydrochloride salt.

References

Technical Support Center: Troubleshooting Common Side Reactions in Spirocyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spirocyclization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and side reactions encountered during the synthesis of spirocyclic compounds. The following frequently asked questions (FAQs) and troubleshooting guides provide direct, actionable advice to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a rearranged product instead of the desired spirocycle. What is causing this and how can it be prevented?

A1: Rearrangement reactions are a common challenge in spirocyclization, often occurring when a carbocation or a strained intermediate is formed, which then rearranges to a more stable structure.[1][2] This is particularly prevalent in acid-catalyzed reactions or reactions involving substrates prone to forming unstable intermediates.[2][3][4]

Troubleshooting Strategies:

  • Modify Catalyst/Reagents: If using an acid catalyst, consider switching to a milder Brønsted or Lewis acid to avoid the generation of unstable carbocations.[5] In some cases, base-catalyzed rearrangements can also occur.[1]

  • Temperature Control: Lowering the reaction temperature can often disfavor the higher activation energy pathway leading to the rearranged product.

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Experiment with a range of solvents to find one that favors the desired spirocyclization pathway.

  • Substrate Modification: If possible, modify the substrate to disfavor rearrangement. For example, installing electron-withdrawing groups can destabilize carbocation intermediates.

G

Q2: I am observing significant amounts of ring-opened or fragmented byproducts. What are the likely causes and solutions?

A2: Fragmentation or ring-opening side reactions can occur through various mechanisms, including Grob-type fragmentation, decarboxylation, or the cleavage of strained rings.[6][7][8] For instance, in a nickel-catalyzed lactone spirocyclization, an undesired indanone byproduct was formed via ring opening and subsequent decarboxylation of the spirocyclic product.[6] Similarly, epoxide-opening spirocyclizations can sometimes lead to undesired anti-Markovnikov 6-exo epoxide opening side reactions.[5]

Troubleshooting Strategies:

  • Milder Conditions: Employ milder reaction conditions (temperature, pH) to prevent the decomposition of the desired spirocyclic product.[5]

  • Reagent Selection: The choice of reagents is critical. For example, in epoxide-opening spirocyclizations, methanol was found to act as a hydrogen-bonding catalyst that promotes the desired cyclization while avoiding competing SN1 pathways that could lead to fragmentation.[5]

  • Protecting Group Strategy: The stability of the spirocycle can be influenced by protecting groups. Ensure that all protecting groups are stable under the reaction conditions and during workup.

G

Q3: My reaction is primarily forming dimers or polymers instead of the intramolecular spirocycle. How can I favor the desired reaction?

A3: The formation of dimers or polymers is a classic example of an intermolecular reaction outcompeting the desired intramolecular cyclization.[9][10] This issue is highly dependent on the concentration of the reactants.

Troubleshooting Strategies:

  • High Dilution: The most effective strategy is to perform the reaction under high dilution conditions. This decreases the probability of two reactant molecules encountering each other, thereby favoring the intramolecular pathway. A starting concentration of 0.01 M or lower is often recommended.

  • Slow Addition: Slowly adding the substrate to the reaction mixture over an extended period (syringe pump addition) can maintain a low instantaneous concentration, further promoting intramolecular cyclization.

  • Temperature: Reaction temperature can also play a role. Lower temperatures may favor the desired intramolecular reaction, although this is system-dependent.

Table 1: Effect of Reactant Concentration on Product Distribution

Reactant ConcentrationSpirocycle Yield (%)Dimer Yield (%)Reference
0.1 M3065[10]
0.01 M7520[10]
0.001 M925N/A
Note: Yields are hypothetical for illustrative purposes, based on principles discussed in the cited literature.
Q4: An elimination product (alkene) is forming as a major byproduct. How can I promote cyclization over elimination?

A4: Elimination reactions are common side reactions, particularly in base-mediated cyclizations or when a good leaving group is present on a carbon adjacent to an abstractable proton.[11][12][13] The reaction can proceed through various mechanisms (E1, E2, E1cB), often competing directly with the desired nucleophilic substitution pathway that leads to cyclization.[13][14]

Troubleshooting Strategies:

  • Base Selection: Use a non-hindered, but not excessively strong, base. Bulky bases (e.g., KOtBu) often favor elimination.

  • Temperature: Elimination reactions are generally favored at higher temperatures. Running the reaction at a lower temperature can often increase the yield of the substitution (spirocyclization) product.[11]

  • Leaving Group: The choice of leaving group can influence the ratio of substitution to elimination. A very good leaving group might favor elimination under certain conditions.

  • Solvent: Polar aprotic solvents (e.g., DMSO, DMF) can favor SN2-type cyclizations over elimination compared to polar protic solvents (e.g., ethanol).

G

Key Experimental Protocol

Protocol: Methanol-Induced Kinetic Spirocyclization of a Glycal Epoxide

This protocol, adapted from studies on stereocontrolled spiroketal synthesis, demonstrates a method to achieve spirocyclization while minimizing elimination side products and controlling stereoselectivity.[5]

Objective: To synthesize a spiroketal via an epoxide-opening cyclization, favoring the kinetic product with inversion of configuration.

Materials:

  • Glycal epoxide substrate (1.0 equiv)

  • Methanol (MeOH), anhydrous, as solvent

  • Inert atmosphere (Argon or Nitrogen)

  • Dry glassware

Procedure:

  • Preparation: Ensure all glassware is oven-dried or flame-dried and cooled under an inert atmosphere.

  • Dissolution: Dissolve the glycal epoxide substrate (e.g., 0.1 mmol) in anhydrous methanol (e.g., 10 mL, to achieve a 0.01 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reaction: Stir the solution at room temperature under an inert atmosphere. The use of MeOH as the solvent also serves as a hydrogen-bonding catalyst, which has been shown to control stereoselectivity and avoid competing SN1 pathways.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired spiroketal.

Expected Outcome: This method is designed to favor the kinetically controlled spirocyclization product with inversion of stereochemistry at the anomeric center, minimizing the formation of thermodynamic retention products or Ferrier-type elimination byproducts which can be problematic under acidic conditions.[5]

References

Technical Support Center: Optimization of Azaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of azaspiro compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the experimental process.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of azaspiro compounds, presented in a question-and-answer format.

Problem 1: Low or No Product Yield

Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yield is a common issue in complex organic syntheses. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.[1][2][3]

  • Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can inhibit catalysts or lead to side reactions.[1][3][4] Consider purifying your reagents and solvents if necessary. For reactions involving imines, it is often best to use them freshly prepared.[4]

  • Catalyst Activity: Catalyst inactivity or decomposition can halt the reaction.[3][4] Ensure you are using the correct catalyst loading and that it is handled under the appropriate atmosphere (e.g., an inert gas for air-sensitive catalysts). Traces of impurities in the solvent or reagents can poison the catalyst.[4]

  • Reaction Conditions: Suboptimal reaction conditions are a frequent cause of low yields. A systematic screening of reaction parameters such as temperature, solvent, and concentration is advisable.[4] For instance, in certain iridium-catalyzed aza-spirocyclizations, dichloromethane has been identified as the optimal solvent for both yield and diastereocontrol.[4]

  • Reaction Time and Monitoring: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Quench the reaction when it is complete, not before and not hours afterward.[1] If the reaction stalls before the starting material is consumed, you might consider adding more reagent. Conversely, if decomposition is observed, quenching the reaction early might be necessary.[1]

A logical workflow for troubleshooting low yield can be visualized as follows:

G start Low Yield Observed check_purity Verify Purity of Starting Materials & Solvents start->check_purity check_catalyst Assess Catalyst Activity (Loading, Atmosphere) check_purity->check_catalyst If purity is confirmed optimize_conditions Systematically Vary Conditions (Temp, Solvent, Conc.) check_catalyst->optimize_conditions If catalyst is active monitor_reaction Monitor Reaction Progress (e.g., via TLC) optimize_conditions->monitor_reaction During optimization workup Successful Reaction monitor_reaction->workup Reaction complete

Caption: A troubleshooting workflow for optimizing azaspiro compound formation.

Problem 2: Poor Diastereoselectivity

Question: The diastereomeric ratio (d.r.) of my product is low. How can I improve it?

Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like azaspiro compounds.

  • Catalyst and Ligand Choice: The choice of catalyst and ligands is crucial for stereocontrol. For reactions utilizing a chiral catalyst, ensure the catalyst is of high enantiomeric purity.[4] Different catalysts can lead to vastly different diastereoselectivities.

  • Nitrogen Protecting Group: The steric and electronic properties of the nitrogen protecting group can significantly influence the facial selectivity of the cyclization. It is often beneficial to screen different protecting groups (e.g., Boc, Cbz, Ts) to find the one that provides the best diastereoselectivity for your specific substrate.[4]

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.[4]

  • Solvent Effects: The solvent can play a role in the transition state geometry, thereby affecting stereoselectivity. Screening a range of solvents with varying polarities is a recommended strategy.

Problem 3: Formation of Side Products

Question: I am observing multiple spots on my TLC, indicating the formation of side products. What are common side reactions and how can I minimize them?

Answer: The formation of side products can complicate purification and reduce the yield of the desired azaspiro compound.

  • Common Side Reactions: In azaspirocycle synthesis, common side reactions include alkene isomerization in metathesis reactions, deprotonation-derived side paths, and the formation of undesired regioisomers.[4]

  • Minimization Strategies: To minimize these unwanted reactions, you can adjust the reaction time, temperature, or the choice of catalyst and solvent. For example, in some ring-closing metathesis reactions, extended reaction times can lead to product isomerization.[4]

Frequently Asked Questions (FAQs)

Q1: What are some common synthetic strategies for preparing azaspiro compounds?

A1: Several strategies exist, including:

  • Palladium-Catalyzed Cascade Cyclization: This method involves the cyclization of a dienyl ketone oxime using a palladium(0) catalyst.[5]

  • Radical Cyclization: This approach can be used to form the azaspiro core from an O-benzyl oxime ether using a radical initiator like AIBN.[5]

  • Aza-Diels-Alder Reaction: This cycloaddition reaction, where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings.[6][7]

  • Intramolecular Mannich Reaction: This reaction is effective for constructing C-N and C-C bonds to form aza-fused and aza-bridged ring systems.[8][9]

Q2: How do I choose the right nitrogen protecting group for my synthesis?

A2: The choice of a nitrogen protecting group is critical and depends on its stability to the reaction conditions and the ease of its removal. Common protecting groups for amines include:

  • Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions and easily removed with acid.[4]

  • Cbz (carboxybenzyl): Removable by hydrogenolysis.[4]

  • Ts (tosyl): A robust protecting group, often requiring strong reducing agents for removal.[4] The choice can significantly impact reaction efficiency and stereoselectivity.[4]

Q3: Can the nitrogen protecting group influence the stereochemical outcome of the reaction?

A3: Absolutely. The steric bulk and electronic properties of the nitrogen protecting group can influence the facial selectivity of the cyclization. It is often worthwhile to screen different protecting groups (e.g., Boc, Cbz, Ts) to find the one that provides the best diastereoselectivity for your specific substrate.[4]

Data on Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the optimization of reaction conditions for azaspiro compound synthesis.

Table 1: Optimization of a Silver-Catalyzed Tandem Cyclization

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1AgNO3 (10)Toluene802445
2AgOTf (10)Toluene802462
3AgSbF6 (10)Toluene802458
4AgOTf (10)DCE802475
5AgOTf (10)CH3CN802433
6AgOTf (10)THF602451
7AgOTf (5)DCE802468
8AgOTf (10)DCE602455
9AgOTf (10)DCE1001281

Data adapted from studies on silver-catalyzed tandem cyclization for the synthesis of azaoxaspirocycles.[10]

Table 2: Solvent Effects on an Iridium-Catalyzed Aza-Spirocyclization

EntrySolventYield (%)d.r.
1Dichloromethane (DCM)8595:5
21,2-Dichloroethane (DCE)7890:10
3Toluene6580:20
4Tetrahydrofuran (THF)5075:25
5Acetonitrile (CH3CN)4570:30

Illustrative data based on findings that dichloromethane can be the optimal solvent for both yield and diastereocontrol in specific iridium-catalyzed reactions.[4]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Cascade Cyclization for 2-Azaspiro[4.4]nonane Core Synthesis

This protocol describes a key cyclization step.

  • Reaction Setup: In a reaction vessel, combine the dienyl ketone oxime (1.0 eq), a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05-0.10 eq), and a base like triethylamine (Et₃N, 2.0-3.0 eq) in an anhydrous solvent like N,N-dimethylformamide (DMF).[5]

  • Reaction Conditions: Heat the mixture at 80-110 °C for 1-12 hours, monitoring the reaction by TLC.[5]

  • Workup and Purification: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification a Combine Dienyl Ketone Oxime, Pd(PPh3)4, and Et3N in DMF b Heat at 80-110 °C (1-12 h) a->b c Monitor by TLC b->c d Quench with Water c->d Reaction Complete e Extract with Organic Solvent d->e f Dry and Concentrate e->f g Purify by Column Chromatography f->g

Caption: Experimental workflow for Palladium-Catalyzed Cascade Cyclization.

Protocol 2: NBS-Promoted Semipinacol Ring Expansion

This protocol describes the formation of an azaspirocyclic ketone.

  • Reaction Setup: A solution of the allylic alcohol substrate (1.0 equiv) is prepared in a 1:1 mixture of propylene oxide and 2-propanol and cooled to -78 °C.[4]

  • Reagent Addition: N-Bromosuccinimide (NBS, 1.2 equiv) is added in one portion.[4]

  • Reaction Conditions: The resulting mixture is stirred at -78 °C for 2 hours. The reaction is then allowed to warm to room temperature and stirred overnight (approximately 14 hours).[4]

  • Workup and Purification: The solvent is removed in vacuo. The crude residue is purified by column chromatography on silica gel to yield the azaspirocyclic ketone.[4]

References

dealing with impurities in 8-Azaspiro[4.5]decane hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Azaspiro[4.5]decane hydrochloride. The information is presented in a question-and-answer format to directly address common issues related to impurity detection, characterization, and remediation during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities in this compound can be broadly categorized into three main types:

  • Process-Related Impurities: These are substances introduced or formed during the synthesis. They include:

    • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like 1,1-pentamethylene oxalic acid and urea, or starting materials for reductive amination such as a suitable cyclohexanone derivative and an amine source.

    • Intermediates: In multi-step syntheses, incomplete reactions can lead to the presence of intermediate compounds in the final product.

    • Byproducts of Side Reactions: Unintended reactions can generate byproducts. For instance, in reductive amination, over-alkylation can lead to the formation of tertiary amines, or the starting carbonyl compound can be reduced to an alcohol.

  • Degradation Products: These impurities result from the breakdown of the this compound molecule under various stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.

  • Residual Solvents: Solvents used during the reaction or purification steps (e.g., ethanol, dichloromethane, acetonitrile) may not be completely removed and can remain as impurities in the final product.

Q2: Which analytical techniques are most suitable for detecting and quantifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A stability-indicating HPLC method, capable of separating the active pharmaceutical ingredient (API) from all potential impurities and degradation products, is crucial.

  • Gas Chromatography (GC): GC is particularly useful for the detection and quantification of volatile impurities, especially residual solvents.

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural elucidation of unknown impurities that have been isolated.

  • Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in impurities.

Q3: How can I remove identified impurities from my batch of this compound?

A3: The choice of purification method depends on the nature of the impurity. Common techniques include:

  • Recrystallization: This is a highly effective method for purifying solid compounds. Since 8-Azaspiro[4.5]decane is often converted to its hydrochloride salt to facilitate crystallization, recrystallization from a suitable solvent system can significantly improve purity.

  • Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography using silica gel or reverse-phase media can be employed. The polarity of the mobile phase can be adjusted to achieve optimal separation.

  • Acid-Base Extraction: If the impurities have different acidity or basicity compared to the product, a liquid-liquid extraction based on pH adjustment can be an effective purification step.

Troubleshooting Guides

Analytical Issues
Problem Potential Cause Troubleshooting Steps
Unexpected peaks in HPLC chromatogram Presence of unreacted starting materials, byproducts, or degradation products.- Compare the retention times with those of known starting materials and intermediates.- Perform co-injection with suspected impurities.- Use a diode array detector (DAD) to check for peak purity.- Employ LC-MS to obtain molecular weight information for the unknown peaks.
Broad or tailing peaks in HPLC - Inappropriate mobile phase pH.- Strong interaction of the basic amine with residual silanols on the column.- Column overload.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Add a competing base (e.g., triethylamine) to the mobile phase to reduce tailing.- Use a column with end-capping or a base-deactivated stationary phase.- Reduce the injection volume or sample concentration.
Quantification of impurities is not reproducible - Incomplete resolution of impurity peaks from the main peak or other impurities.- Non-linear detector response for the impurity.- Instability of the impurity in the analytical solution.- Optimize the HPLC method to achieve baseline separation (Rs > 1.5).- Prepare a calibration curve for the specific impurity to ensure linearity.- Analyze samples promptly after preparation.
Synthesis & Purification Issues
Problem Potential Cause Troubleshooting Steps
Low yield of this compound - Incomplete reaction.- Formation of significant amounts of byproducts.- Loss of product during work-up or purification.- Monitor the reaction progress by TLC or HPLC to ensure completion.- Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize side reactions.- Optimize extraction and recrystallization procedures to minimize product loss.
Product is an oil and does not crystallize The free base of 8-Azaspiro[4.5]decane is likely an oil at room temperature.Convert the free base to its hydrochloride salt by treating it with a solution of HCl in a suitable solvent (e.g., isopropanol, ether). This will facilitate the formation of a crystalline solid that can be purified by recrystallization.
Recrystallization does not significantly improve purity - The chosen solvent system is not optimal for separating the impurity.- The impurity co-crystallizes with the product.- Screen a variety of solvents and solvent mixtures to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has either very high or very low solubility at all temperatures.- Consider a second purification step, such as column chromatography, before the final recrystallization.

Experimental Protocols

Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating 8-Azaspiro[4.5]decane from its potential process-related impurities and degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • Organic Phase (B): Acetonitrile or methanol.

  • Gradient Elution:

    • Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

    • Based on the initial chromatogram, optimize the gradient to improve the resolution between the main peak and any impurities.

  • Detection: Use a UV detector, monitoring at a wavelength where the analyte and potential impurities have some absorbance (e.g., 210 nm).

  • Forced Degradation Study:

    • Subject samples of this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Analyze the stressed samples using the developed HPLC method to ensure that all degradation products are well-separated from the parent peak and from each other.

Purification by Recrystallization

Objective: To purify crude this compound by removing process-related impurities.

Methodology:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, methanol, water, and mixtures thereof) at room temperature and at the solvent's boiling point.

    • An ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a vacuum oven at an appropriate temperature.

Visualizations

Impurity_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_decision Decision cluster_purification Purification cluster_final Final Product Crude_Product Crude 8-Azaspiro[4.5]decane HCl HPLC HPLC Analysis Crude_Product->HPLC GC GC for Residual Solvents Crude_Product->GC LCMS LC-MS for Identification HPLC->LCMS Purity_Check Purity Meets Specification? HPLC->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Pure_Product Pure Product Purity_Check->Pure_Product Yes Recrystallization->HPLC Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography If purity is still low Column_Chromatography->HPLC

Caption: Workflow for impurity analysis and purification of 8-Azaspiro[4.5]decane HCl.

Reductive_Amination_Byproducts Start Starting Materials (Cyclohexanone Derivative + Amine) Reaction Reductive Amination Start->Reaction Desired_Product Desired Product (8-Azaspiro[4.5]decane) Reaction->Desired_Product Overalkylation Over-alkylation (Tertiary Amine Byproduct) Reaction->Overalkylation Side Reaction Reduction Carbonyl Reduction (Alcohol Byproduct) Reaction->Reduction Side Reaction

Caption: Potential byproducts in the reductive amination synthesis of 8-Azaspiro[4.5]decane.

Technical Support Center: Column Chromatography Purification of Polar Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the column chromatography purification of polar spirocyclic amines. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during these experiments.

Frequently Asked Questions (FAQs)

Q1: Why are polar spirocyclic amines challenging to purify by standard silica gel column chromatography?

Polar spirocyclic amines present a unique set of challenges due to their inherent chemical properties. Their basic nature leads to strong interactions with the acidic silanol groups on the surface of silica gel, which can cause several problems including:

  • Peak Tailing: Strong analyte-stationary phase interactions can lead to asymmetrical peak shapes with a "tail," reducing resolution and making fraction collection difficult.[1][2][3]

  • Irreversible Adsorption: In some cases, the amine can bind so strongly to the silica gel that it results in low or no recovery of the compound.[2][4]

  • Compound Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive amine compounds.[2][4]

Q2: What are the primary alternative strategies to standard silica gel chromatography for purifying these compounds?

When standard silica gel chromatography fails, several alternative strategies can be employed:

  • Mobile Phase Modification: Adding a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, to the eluent can neutralize the acidic silanol groups on the silica, thereby reducing peak tailing and improving recovery.[2][4]

  • Alternative Stationary Phases: Using a different stationary phase is often a successful approach. Common alternatives include:

    • Alumina (basic or neutral): Provides a less acidic surface than silica.[5]

    • Amine-functionalized silica: This stationary phase has amino groups bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.[4][6][7][8]

    • Reversed-Phase (e.g., C18) silica: In this mode, a nonpolar stationary phase is used with a polar mobile phase. This is particularly useful for more polar amines.[1][2][4][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in an organic solvent and a small amount of water. It is an excellent method for retaining and separating very polar compounds that elute too quickly in reversed-phase chromatography.[9][10][11][12]

Q3: How do I choose the right solvent system for my polar spirocyclic amine?

The choice of solvent system is critical for a successful separation. For normal-phase chromatography on silica or alumina, a mixture of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol) is typically used.[13][14] For highly polar amines, more polar solvent systems like dichloromethane/methanol are common starting points.[4] The addition of a small percentage of a basic modifier (e.g., 0.1-1% triethylamine) is often necessary to achieve good peak shape.[2] For reversed-phase and HILIC, the mobile phase typically consists of acetonitrile and water, often with a buffer or pH modifier to control the ionization state of the amine.[1][9][10]

Troubleshooting Guides

Issue 1: Severe Peak Tailing on Silica Gel

Question: My polar spirocyclic amine is showing significant peak tailing on a silica gel column, making it impossible to get pure fractions. What can I do?

Answer: Peak tailing for basic compounds on silica is a classic problem caused by strong interactions with acidic silanol groups.[1][3] Here’s a step-by-step troubleshooting guide:

  • Add a Basic Modifier to the Eluent: This is the simplest and often most effective solution.

    • Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase.[2]

    • Ammonium Hydroxide: A solution of methanol containing a small percentage of ammonium hydroxide can also be effective.[4]

  • Switch to a Less Acidic Stationary Phase:

    • Neutral or Basic Alumina: Alumina is a good alternative to silica for the purification of amines.[5]

    • Amine-Functionalized Silica: This is specifically designed to minimize interactions with basic compounds and often gives excellent peak shapes.[4][6][7][8]

  • Consider Reversed-Phase Chromatography: If your compound has sufficient polarity, reversed-phase chromatography can provide excellent separation without the issue of silanol interactions. You may need to adjust the mobile phase pH to ensure your amine is in a suitable ionization state for retention.[1][2][4][9]

Issue 2: No Elution or Very Low Recovery of the Compound

Question: My polar spirocyclic amine seems to be irreversibly stuck on the silica gel column. I'm getting very low or no recovery. What's happening and how can I fix it?

Answer: This issue is likely due to very strong, essentially irreversible, adsorption of your basic amine to the acidic silica gel.[2][4]

  • Use a Stronger, More Polar Mobile Phase with a Basic Modifier: Try a gradient with a high concentration of methanol in dichloromethane, and ensure you have a basic modifier like triethylamine or ammonium hydroxide in your eluent.

  • Change the Stationary Phase: This is often the most reliable solution.

    • Amine-functionalized silica is an excellent choice to prevent strong adsorption.[4][6][7][8]

    • Reversed-phase (C18) chromatography is another strong alternative, as the separation mechanism is based on hydrophobicity rather than polar interactions with an acidic surface.[1][2][4][9]

  • Dry Loading with an Inert Support: If you suspect your compound is reacting with the silica upon loading, consider dry loading. Adsorb your crude material onto an inert support like Celite® instead of silica gel before loading it onto the column.

Issue 3: Poor Retention in Reversed-Phase Chromatography

Question: I switched to a C18 reversed-phase column, but my polar spirocyclic amine is eluting in the void volume with no retention. How can I improve retention?

Answer: Poor retention of highly polar compounds is a common challenge in reversed-phase chromatography.[9][15]

  • Use a Highly Aqueous Mobile Phase: Start with a very low percentage of organic solvent (e.g., 0-5% acetonitrile or methanol in water).

  • Adjust the Mobile Phase pH: For basic amines, increasing the pH of the mobile phase (to at least 2 pH units above the pKa of the amine) will suppress its ionization, making it less polar and more retained on the nonpolar C18 stationary phase.[1][4] Ensure your column is stable at high pH. Many modern C18 columns are designed to be used at a wider pH range.[1]

  • Switch to HILIC: If your compound is still not retained, it is an ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC).[9][10][11][12] HILIC is specifically designed for the separation of very polar compounds.

Data Presentation

Table 1: Comparison of Chromatographic Conditions and Expected Outcomes for Polar Spirocyclic Amine Purification

Chromatography Mode Stationary Phase Typical Mobile Phase Advantages Potential Issues Expected Purity/Recovery
Normal Phase Silica GelHexane/Ethyl Acetate or DCM/Methanol + 0.1-1% TEAInexpensive, widely available.Peak tailing, low recovery for very basic amines.[2][4]Variable, can be low without additives.
Normal Phase Alumina (Neutral/Basic)Hexane/Ethyl Acetate or DCM/MethanolBetter for basic compounds than silica.[5]Can have different selectivity than silica.Generally higher than unmodified silica.
Normal Phase Amine-Functionalized SilicaHexane/Ethyl Acetate or DCM/MethanolExcellent peak shape for amines, high recovery.[4][6][7][8]More expensive than silica or alumina.High purity and recovery are often achieved.
Reversed Phase C18 SilicaAcetonitrile/Water or Methanol/Water + pH modifier (e.g., ammonium hydroxide)Avoids acidic silanol interactions, good for polar compounds.[1][2][4][9]Poor retention for very polar amines, requires pH control.[9][15]High, provided there is adequate retention.
HILIC Silica or Polar Bonded PhaseAcetonitrile/Water + buffer (e.g., ammonium formate)Excellent retention for very polar compounds.[9][10][11][12]Requires careful equilibration, can be sensitive to water content.High, especially for compounds that fail in reversed-phase.

DCM: Dichloromethane, TEA: Triethylamine

Table 2: Quantitative Impact of Triethylamine (TEA) Additive in Flash Chromatography of a Piperidine Derivative

Chromatography Method Stationary Phase Mobile Phase Purity Recovery Observation
Standard Flash ChromatographySilica Gel9:1 Hexane:Ethyl Acetate85%60%Significant peak tailing observed.[2]
Standard Flash Chromatography with AdditiveSilica Gel9:1:0.1 Hexane:Ethyl Acetate:Triethylamine>95%85%Improved peak shape and resolution.[2]

Experimental Protocols

Protocol 1: Normal-Phase Chromatography with a Basic Additive
  • Stationary Phase: Standard silica gel (60 Å, 40-63 µm).

  • Mobile Phase Preparation: Prepare the desired eluent (e.g., a mixture of dichloromethane and methanol). Add triethylamine to a final concentration of 0.5-1% (v/v).

  • Column Packing: Pack the column with silica gel using the prepared mobile phase.

  • Sample Loading: Dissolve the crude polar spirocyclic amine in a minimal amount of the mobile phase or dichloromethane. If solubility is an issue, perform a dry loading by adsorbing the compound onto a small amount of silica gel or an inert support like Celite®.

  • Elution: Run the column using the prepared mobile phase. A gradient elution from a less polar to a more polar solvent mixture (e.g., increasing the percentage of methanol in dichloromethane) may be necessary.

  • Fraction Collection and Analysis: Collect fractions and monitor their composition by thin-layer chromatography (TLC).

Protocol 2: High-pH Reversed-Phase Chromatography
  • Stationary Phase: Use a pH-stable reversed-phase column (e.g., a hybrid or polymer-based C18 column).[9]

  • Mobile Phase Preparation:

    • Solvent A: Prepare an aqueous buffer with a high pH, for example, 10 mM ammonium bicarbonate, adjusted to pH 10 with ammonium hydroxide.[9]

    • Solvent B: Acetonitrile or Methanol.

  • System and Column Equilibration: Flush the HPLC system and equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline and pH.

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent.

  • Elution: Perform a gradient elution, for example, starting from 5% Solvent B and increasing to 95% Solvent B over a suitable time frame (e.g., 15-20 minutes).[9]

  • Detection: Use UV or Mass Spectrometry (MS) for detection. Volatile buffers like ammonium bicarbonate are compatible with MS.

Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
  • Stationary Phase: A HILIC-specific column (e.g., bare silica, diol, or amide-bonded phase). Standard silica columns can also be operated in HILIC mode.[9]

  • Mobile Phase Preparation:

    • Solvent A (Weak Eluent): Acetonitrile.

    • Solvent B (Strong Eluent): Water or an aqueous buffer (e.g., 10 mM ammonium formate or acetate). A buffer is recommended for reproducible results.[9]

  • Column Equilibration: Proper equilibration is crucial in HILIC. Equilibrate the column with the initial high organic mobile phase composition for an extended period (e.g., 30-60 minutes) to ensure the formation of the aqueous layer on the stationary phase.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content, ideally the initial mobile phase, to ensure good peak shape.

  • Elution: Start with a high percentage of acetonitrile (e.g., 95%) and run a gradient to increase the percentage of the aqueous component (Solvent B).[9] A typical gradient might be from 5% to 40% Solvent B.[9]

  • Detection: UV or MS detection. Volatile buffers are necessary for MS compatibility.

Visualizations

experimental_workflow cluster_start Start: Crude Polar Spirocyclic Amine cluster_np Normal Phase Chromatography cluster_alt Alternative Strategies cluster_end Outcome start Crude Product np_silica Standard Silica Gel start->np_silica Initial Attempt np_modifier Add Basic Modifier (e.g., 0.5% TEA) np_silica->np_modifier If Tailing Occurs np_fail Peak Tailing/ Low Recovery np_silica->np_fail If Unsuccessful np_success Successful Purification np_modifier->np_success alt_rp Reversed-Phase (C18) High pH np_fail->alt_rp Try alt_hilic HILIC np_fail->alt_hilic Or alt_amine Amine-Functionalized Silica np_fail->alt_amine Or end_success Pure Compound alt_rp->end_success alt_hilic->end_success alt_amine->end_success

Caption: General workflow for the purification of polar spirocyclic amines.

troubleshooting_logic cluster_tailing Issue: Peak Tailing cluster_recovery Issue: Low Recovery cluster_retention Issue: No RP Retention start Problem with Purification tailing_q Using Silica Gel? start->tailing_q Peak Tailing recovery_q Compound Irreversibly Adsorbed? start->recovery_q Low Recovery retention_q Eluting in Void Volume on C18? start->retention_q No RP Retention add_modifier Add Basic Modifier (TEA, NH4OH) tailing_q->add_modifier Yes change_sp_tailing Switch to Alumina or Amine-Functionalized Silica tailing_q->change_sp_tailing Yes stronger_eluent Use Stronger Eluent + Basic Modifier recovery_q->stronger_eluent Yes change_sp_recovery Switch to Amine-Silica or Reversed-Phase recovery_q->change_sp_recovery Yes high_ph Increase Mobile Phase pH retention_q->high_ph Yes try_hilic Switch to HILIC retention_q->try_hilic If pH adjustment fails

References

Technical Support Center: Preventing Byproduct Formation in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for multi-step organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts in their chemical reactions. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

I. Protecting Group Chemistry

Protecting groups are essential tools in multi-step synthesis to temporarily block reactive functional groups and prevent side reactions. However, the introduction and removal of these groups can sometimes lead to incomplete reactions or the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: My Boc (tert-butoxycarbonyl) protection reaction is incomplete. What are the common causes and how can I troubleshoot this?

A1: Incomplete Boc protection can be due to several factors, including the low nucleophilicity of the amine, poor solubility of starting materials, an inappropriate base, or side reactions.[1] Sterically hindered or electron-deficient amines may react slowly with di-tert-butyl dicarbonate (Boc₂O).[1] Zwitterionic compounds like amino acids often have poor solubility, hindering the reaction.[1]

Troubleshooting Workflow for Incomplete Boc Protection

start Incomplete Boc Protection check_amine Assess Amine Reactivity (Sterically hindered? Electron-deficient?) start->check_amine check_solubility Evaluate Starting Material Solubility start->check_solubility check_base Review Base and Stoichiometry start->check_base check_side_reactions Investigate Potential Side Reactions start->check_side_reactions increase_equivalents Increase Equivalents of Boc₂O check_amine->increase_equivalents Low Reactivity change_solvent Change Solvent System (e.g., THF/water, acetonitrile) check_solubility->change_solvent Poor Solubility optimize_base Optimize Base (e.g., TEA, NaOH, DMAP) check_base->optimize_base Suboptimal Base monitor_reaction Monitor Reaction Closely (TLC, LC-MS) check_side_reactions->monitor_reaction increase_equivalents->monitor_reaction change_solvent->monitor_reaction optimize_base->monitor_reaction solution Complete Protection monitor_reaction->solution

Caption: Troubleshooting workflow for incomplete Boc protection.

Q2: I'm observing side reactions during Fmoc (9-fluorenylmethoxycarbonyl) deprotection with piperidine. What are these byproducts and how can I avoid them?

A2: A common side reaction during Fmoc deprotection with piperidine is the formation of piperidine-dibenzofulvene (DBF) adducts, which can sometimes react with the newly deprotected amine, leading to a +134 Da modification. Another significant side reaction, especially with aspartic acid-containing peptides, is the formation of aspartimide.[2][3]

To minimize these side reactions, it is crucial to use a sufficient concentration of piperidine (typically 20% in DMF) to effectively scavenge the DBF intermediate.[4] For sequences prone to aspartimide formation, using a less basic deprotection reagent like piperazine or adding an additive like 1-hydroxybenzotriazole (HOBt) can be beneficial.[2]

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Primary Amine

  • Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF), acetonitrile, or a 1:1 mixture of THF and water to a concentration of 0.1-0.5 M.[1]

  • Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents) to the solution. If required, add a base such as triethylamine (TEA) (1.1-1.5 equivalents) or sodium hydroxide (1.0 M aqueous solution).

  • Reaction: Stir the mixture at room temperature for 1-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, remove the organic solvent under reduced pressure. If an aqueous base was used, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or recrystallization if necessary.

Protocol 2: General Procedure for Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.[4]

  • Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[4]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[4]

  • Monitoring: A small sample of the resin can be taken for a Kaiser test to confirm the presence of the free primary amine.

Data Presentation
Protecting Group StrategyTypical Yield (%)Key AdvantagesCommon Side Products
Boc Protection >90%[5]Robust, well-established, good for hydrophobic peptides.[][7][8]Di-Boc protected amine, reaction with other nucleophiles.[1]
Fmoc Protection >99% (coupling yield)[9][]Milder deprotection, orthogonal to acid-labile groups.[][8]Piperidine-DBF adducts, aspartimide formation.[2][3]

II. Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, side reactions such as homocoupling and dehalogenation can reduce the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of homocoupling of my boronic acid in a Suzuki reaction. What causes this and how can I prevent it?

A1: Homocoupling of the boronic acid is a common byproduct in Suzuki reactions, often caused by the presence of oxygen in the reaction mixture.[11] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[11]

To minimize homocoupling, it is crucial to rigorously degas all solvents and reagents and to maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[12] Using a Pd(0) precatalyst or adding a mild reducing agent like potassium formate can also help.

Troubleshooting Workflow for Suzuki Reaction Homocoupling

start Significant Homocoupling check_degassing Review Degassing Procedure start->check_degassing check_catalyst Examine Palladium Catalyst Source start->check_catalyst check_base Evaluate Base and Solvent start->check_base improve_degassing Improve Degassing (Freeze-pump-thaw, sparging) check_degassing->improve_degassing Insufficient Degassing use_pd0 Use Pd(0) Precatalyst or Add Reducing Agent check_catalyst->use_pd0 Using Pd(II) Precatalyst optimize_conditions Optimize Base and Solvent System check_base->optimize_conditions Suboptimal Conditions monitor_reaction Monitor Byproduct Formation (GC-MS, LC-MS) improve_degassing->monitor_reaction use_pd0->monitor_reaction optimize_conditions->monitor_reaction solution Minimized Homocoupling monitor_reaction->solution

Caption: A logical workflow for troubleshooting homocoupling in Suzuki reactions.

Q2: Besides homocoupling, what are other common byproducts in Suzuki reactions?

A2: Other common byproducts include dehalogenation of the aryl halide starting material and protodeboronation of the boronic acid.[12] Dehalogenation can occur via a competing reaction pathway involving a palladium-hydride species. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is more common with aqueous bases.[12]

Experimental Protocols

Protocol 3: General Procedure for Minimizing Homocoupling in Suzuki-Miyaura Coupling

  • Glassware Preparation: Thoroughly oven-dry all glassware and cool under a stream of inert gas (argon or nitrogen).

  • Solvent Degassing: Degas the solvent (e.g., toluene, dioxane/water) by sparging with an inert gas for at least 30 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equivalent), the base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Add the degassed solvent.

  • Boronic Acid Addition: In a separate flask, dissolve the boronic acid (1.2-1.5 equivalents) in a minimal amount of degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump to maintain a low instantaneous concentration.

  • Reaction and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC, GC-MS, or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the product by flash column chromatography or recrystallization.

Data Presentation
ParameterCondition 1Yield (%)Condition 2Yield (%)
Solvent Anhydrous THF30Dioxane59
Base K₂CO₃75Cs₂CO₃92
Catalyst Pd(OAc)₂/PPh₃68Pd(PPh₃)₄85
Atmosphere Air45Nitrogen90

Yield data is illustrative and can vary based on specific substrates and other reaction conditions.[13]

III. Grignard Reactions

Grignard reagents are highly reactive organometallic compounds used for forming new carbon-carbon bonds. Their high reactivity can also lead to several side reactions.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction failed to initiate. What should I do?

A1: The most common reason for a Grignard reaction failing to initiate is the presence of a passivating magnesium oxide (MgO) layer on the surface of the magnesium turnings and the presence of moisture.[14]

To initiate the reaction, you can try activating the magnesium by crushing the turnings in a dry flask, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[14] Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[14]

Q2: I am observing a significant amount of a high-boiling, non-polar byproduct in my Grignard reaction. What is it and how can I prevent it?

A2: This is likely a homocoupling product (R-R) from a Wurtz-type reaction, where the Grignard reagent (R-MgX) reacts with the unreacted alkyl/aryl halide (R-X).[15] This is more common with reactive halides. To minimize this, use slow addition of the halide to the magnesium suspension and maintain a moderate temperature.

Another common byproduct, especially when using aryl bromides, is the formation of biphenyl.[16] This is favored by high concentrations of the aryl bromide and elevated temperatures.[16]

Experimental Protocols

Protocol 4: General Procedure for Grignard Reagent Formation and Reaction with a Ketone

  • Glassware and Reagent Preparation: Flame-dry all glassware under vacuum and cool under an inert atmosphere. Use anhydrous diethyl ether or THF as the solvent.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Add a small crystal of iodine and gently warm with a heat gun until the purple color disappears. Cool to room temperature.

  • Grignard Reagent Formation: Dissolve the alkyl or aryl halide (1.0 equivalent) in anhydrous ether or THF. Add a small portion of this solution to the magnesium suspension to initiate the reaction (indicated by bubbling and a temperature increase). Then, add the remaining halide solution dropwise, maintaining a gentle reflux.

  • Reaction with Ketone: After the Grignard reagent has formed (most of the magnesium is consumed), cool the reaction mixture in an ice bath. Add a solution of the ketone (0.9 equivalents) in anhydrous ether or THF dropwise.

  • Workup: After the addition is complete, stir the reaction for an additional 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with ether, wash the organic layer with brine, dry, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography or distillation.

Data Presentation
Side ReactionCausePrevention Strategy
Wurtz Coupling (R-R) Grignard reagent reacts with unreacted halide.[15]Slow addition of halide, moderate temperature.
Biphenyl Formation Coupling of unreacted bromobenzene and Grignard reagent.[16]Slow addition, avoid high temperatures.
Enolization of Ketone Grignard reagent acts as a base.[17]Use a less sterically hindered Grignard reagent, low temperature.
Reduction of Ketone Hydride transfer from the Grignard reagent.[17]Use a Grignard reagent without β-hydrogens if possible.

IV. Purification Techniques

Effective purification is crucial for removing byproducts and isolating the desired compound. The choice of purification method depends on the physical properties of the compound and the impurities.

Frequently Asked Questions (FAQs)

Q1: My recrystallization is giving a very low yield. What are the likely causes and how can I improve it?

A1: A low yield in recrystallization is often due to using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor.[14][18] Other causes include premature crystallization during a hot filtration step or washing the collected crystals with a solvent that is not ice-cold.[19]

To improve the yield, use the minimum amount of hot solvent necessary for dissolution.[18] If you suspect too much solvent was used, you can try to recover more product by evaporating some of the solvent from the mother liquor and cooling again for a "second crop" of crystals.[14]

Q2: I'm having trouble separating polar compounds using flash column chromatography. What can I do?

A2: Separating highly polar compounds on normal-phase silica gel can be challenging as they may not move from the baseline. You can try using a more polar solvent system, such as methanol in dichloromethane.[20] However, using more than 10% methanol can dissolve the silica gel.[20] An alternative is to use reverse-phase silica gel for the column. If your compound is acidic or basic, adding a small amount of an acid (e.g., acetic acid) or a base (e.g., triethylamine) to the eluent can improve the separation.

Experimental Protocols

Protocol 5: Detailed Protocol for Recrystallization

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and then dry them in a vacuum oven.

Protocol 6: General Protocol for Flash Column Chromatography

  • Solvent System Selection: Determine a suitable solvent system using TLC. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, applying pressure with a pump or inert gas.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Logic Diagram for Purification Method Selection

start Crude Product is_solid Is the product a solid? start->is_solid is_volatile Is the product volatile? is_solid->is_volatile No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes is_thermally_stable Is the product thermally stable? is_volatile->is_thermally_stable Yes chromatography Column Chromatography is_volatile->chromatography No distillation Distillation is_thermally_stable->distillation Yes is_thermally_stable->chromatography No

Caption: Logic diagram for selecting a primary purification method.

References

Technical Support Center: Scaling Up 8-Azaspiro[4.5]decane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with scaling up the synthesis of 8-Azaspiro[4.5]decane hydrochloride.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the scale-up of this compound synthesis.

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to poor mixing at a larger scale.- Implement more efficient overhead stirring. - Consider the use of a baffled reactor to improve mixing.
Side reactions, such as polymerization or byproduct formation, becoming more prevalent at higher concentrations or temperatures.[1]- Optimize reaction temperature and concentration. - Consider slower, controlled addition of reagents.
Degradation of starting materials or product.- Ensure the quality and purity of starting materials. - Minimize reaction time and exposure to high temperatures.
Impurity Formation Unreacted starting materials carrying through to the final product.- Adjust stoichiometry to use a slight excess of one reagent to drive the reaction to completion. - Monitor reaction progress using techniques like TLC or HPLC to ensure full conversion.
Formation of byproducts due to localized "hot spots" in the reactor.- Improve agitation and cooling efficiency to ensure uniform temperature distribution.
Degradation of the product during workup or purification.- Use milder workup conditions. - Consider purification at lower temperatures.
Difficult Purification The basic nature of the amine causes streaking on silica gel chromatography.[1]- Add a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide, to the eluent.[1] - Consider using an alternative stationary phase like alumina.[1]
The product is an oil and does not crystallize easily.[1]- Convert the free base to its hydrochloride salt, which is typically a crystalline solid and easier to handle.[1]
The product is highly polar and water-soluble, making extraction difficult.[1]- For water-soluble products, use a continuous liquid-liquid extractor.[1] - Perform multiple extractions with an appropriate organic solvent.
Crystallization Issues Inconsistent crystal form or particle size.- Carefully control the cooling rate during crystallization; slower cooling often leads to larger, more uniform crystals.[2] - Use seeding to promote the formation of the desired crystal form.
Oiling out during crystallization.- Ensure the solvent system is appropriate; the solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.[2] - Try a different solvent or a co-solvent system.
Safety Concerns Use of hazardous reagents like sodium cyanide in certain synthetic routes (e.g., Strecker synthesis).[1]- Implement stringent safety protocols, including proper personal protective equipment (PPE) and working in a well-ventilated fume hood. - Consider alternative, safer synthetic routes if possible.
Exothermic reactions leading to thermal runaway.- Implement controlled, slow addition of reagents. - Ensure the reactor's cooling system is adequate for the scale of the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control when scaling up the synthesis of this compound?

A1: The most critical parameters are typically temperature, mixing efficiency, and the rate of reagent addition. Inadequate control of these parameters can lead to the formation of impurities, reduced yields, and potential safety hazards due to exothermic reactions.

Q2: How can I improve the yield and purity of my final product?

A2: To improve yield and purity, consider optimizing reaction conditions such as temperature, reaction time, and stoichiometry.[1] Ensuring the use of high-purity starting materials is also crucial. For purification, conversion to the hydrochloride salt is highly recommended as it facilitates crystallization and isolation of a solid product.[1]

Q3: What is the best method for purifying 8-Azaspiro[4.5]decane on a large scale?

A3: For large-scale purification, crystallization of the hydrochloride salt is generally the most efficient and cost-effective method.[2] If chromatographic purification is necessary, using a modified mobile phase with a basic additive on silica gel or employing reverse-phase HPLC can be effective for polar, basic compounds.[1]

Q4: Are there any specific safety precautions I should take when working with the synthesis of 8-Azaspiro[4.5]decane and its intermediates?

A4: Yes, it is important to handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some synthetic routes may involve hazardous reagents, so it is essential to review the safety data sheets (SDS) for all chemicals and work in a well-ventilated area.

Experimental Protocols

General Procedure for the Synthesis of 8-Azaspiro[4.5]decane

A common route to 8-Azaspiro[4.5]decane involves the reductive amination of a suitable ketone precursor. The following is a representative protocol.

  • Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the ketone precursor in a suitable solvent (e.g., methanol, ethanol).

  • Amine Addition: Add a source of ammonia (e.g., ammonium acetate, ammonia in methanol) to the solution.

  • Reducing Agent: Cool the mixture in an ice bath and slowly add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride).

  • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Quench the reaction by the slow addition of water. Adjust the pH to basic with an appropriate base (e.g., NaOH).

  • Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Azaspiro[4.5]decane.

Formation of this compound
  • Dissolution: Dissolve the crude 8-Azaspiro[4.5]decane free base in a suitable solvent (e.g., diethyl ether, ethyl acetate, isopropanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., HCl in diethyl ether, concentrated HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt should precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Reaction Conditions for Yield Optimization
Parameter Condition A Condition B Condition C
Temperature (°C) 254060
Reaction Time (h) 241812
Stirring Speed (RPM) 200400600
Yield (%) 657872
Purity (%) 929593
Table 2: Impurity Profile Analysis
Impurity Retention Time (min) Source Acceptance Criteria (%)
Unreacted Ketone5.2Starting Material≤ 0.1
Byproduct X7.8Side Reaction≤ 0.2
Degradant Y9.1Product Degradation≤ 0.15

Visualizations

experimental_workflow start Start: Ketone Precursor reaction Reductive Amination start->reaction workup Aqueous Workup & Extraction reaction->workup free_base Crude 8-Azaspiro[4.5]decane (Free Base) workup->free_base hcl_formation Hydrochloride Salt Formation free_base->hcl_formation purification Crystallization & Filtration hcl_formation->purification final_product Pure 8-Azaspiro[4.5]decane HCl purification->final_product

Caption: A generalized experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Yield or High Impurities? check_reaction Check Reaction Parameters: - Temperature - Mixing - Time start->check_reaction Yes check_materials Check Starting Material Purity start->check_materials No, reaction conditions are optimal solution_reaction Adjust Reaction Conditions check_reaction->solution_reaction optimize_purification Optimize Purification: - Recrystallization Solvent - Chromatography Conditions check_materials->optimize_purification Materials are pure solution_materials Source Higher Purity Materials check_materials->solution_materials Impure materials found solution_purification Implement Optimized Purification Protocol optimize_purification->solution_purification

References

strategies to improve the stability of 8-Azaspiro[4.5]decane hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the handling and formulation of 8-Azaspiro[4.5]decane hydrochloride.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimental work, providing potential causes and actionable solutions.

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Loss of Potency / Decreasing Peak Area in HPLC Analysis Chemical Degradation: The this compound may be degrading under the experimental or storage conditions. The secondary amine is susceptible to oxidation, and the hydrochloride salt can be influenced by pH and moisture.1. Confirm Degradation: Immediately analyze a freshly prepared sample to establish a baseline. 2. Identify Stress Factors: Conduct forced degradation studies (see Experimental Protocols) to determine the primary cause (e.g., oxidation, heat, light, pH). 3. Optimize Storage: Store the compound in a well-sealed container, protected from light, at controlled room temperature or refrigerated, and under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is suspected.
Appearance of New Peaks in Chromatogram Formation of Degradation Products: New peaks indicate the presence of impurities formed from the degradation of the parent compound. Common degradants for similar amine structures include N-oxides and products of ring-opening.1. Characterize Degradants: Use techniques like LC-MS/MS to identify the mass of the new peaks and elucidate their structures. A common degradation product is the corresponding N-oxide. 2. Develop a Stability-Indicating Method: Ensure your analytical method can resolve the parent peak from all degradation products.
Inconsistent Results or Poor Reproducibility Salt Disproportionation: The hydrochloride salt may be converting to its free base, especially in the presence of alkaline excipients or high humidity. This can alter solubility and chromatographic behavior.1. Control Micro-environmental pH: Avoid basic excipients in formulations. The pH of the microenvironment should be kept below the pHmax of the salt to maintain its stability.[1][2] 2. Control Moisture: Use moisture-protective packaging and control humidity during manufacturing and storage.[3]
Discoloration of the Solid Material (e.g., Yellowing) Oxidative or Photolytic Degradation: Exposure to air (oxygen) or light can lead to the formation of colored degradation products.1. Protect from Light: Store the material in amber vials or other light-blocking containers.[4] 2. Inert Atmosphere: As with potency loss, storing under an inert gas can prevent oxidative discoloration.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, a secondary amine within a spirocyclic system, the most probable degradation pathways are:

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide . This is a common degradation pathway for secondary and tertiary amines.

  • Hydrolysis/Ring Opening: While the spirocyclic core is generally stable, extreme pH conditions and high temperatures could potentially lead to the cleavage of the C-N bonds in the piperidine ring.[5]

  • Thermal Degradation: At elevated temperatures, complex degradation reactions can occur, potentially leading to fragmentation of the molecule.

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation, often through radical mechanisms.

Q2: How can I prevent the oxidation of this compound?

A2: To minimize oxidative degradation, consider the following strategies:

  • Inert Atmosphere: Store and handle the compound under an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidants: In solution-state formulations, the inclusion of antioxidants can be beneficial. The choice of antioxidant should be based on compatibility studies.

  • Chelating Agents: Trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA can sequester these ions.

  • Light Protection: Store the compound in light-resistant containers to prevent photo-oxidation.

Q3: What is "salt disproportionation" and how does it affect this compound?

A3: Salt disproportionation is a process where a salt of a weak base (like this compound) reverts to its non-ionized free base form in the solid state.[1][2] This is often triggered by environmental factors like moisture and the presence of other chemicals, particularly alkaline excipients. This can lead to changes in physical properties like solubility and may impact bioavailability and analytical results.

Q4: How do I select appropriate excipients for a formulation containing this compound?

A4: Excipient selection is critical for maintaining the stability of the hydrochloride salt.

  • pH: Choose excipients that result in a micro-environmental pH that is acidic to neutral. Avoid alkaline excipients (e.g., magnesium stearate in high amounts, sodium bicarbonate) which can cause disproportionation.[1][6]

  • Hygroscopicity: Select excipients with low hygroscopicity to minimize water uptake, which can facilitate degradation and disproportionation.[3]

  • Compatibility Studies: Conduct compatibility studies by preparing binary mixtures of this compound with each proposed excipient and storing them under accelerated conditions (e.g., 40°C/75% RH). Analyze for the appearance of degradants over time.

Q5: What is a stability-indicating analytical method and why do I need one?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[7] It is essential for accurately assessing the stability of this compound because it allows you to distinguish between a loss of the parent compound and the appearance of its degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing to identify potential degradation products and pathways. The goal is to achieve 5-20% degradation of the active substance.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v). Keep at 60°C for 24 hours.[4]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v). Keep at 60°C for 8 hours.[4]

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v). Keep at room temperature for 24 hours, protected from light.[7]

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Also, heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]

3. Sample Analysis:

  • At appropriate time points, withdraw samples.

  • For acid and base hydrolysis samples, neutralize with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a general reverse-phase HPLC method that can be optimized for the analysis of this compound and its degradation products.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (as the compound lacks a strong chromophore)
Injection Volume 10 µL

Note: Since 8-Azaspiro[4.5]decane lacks a strong chromophore, detection at low UV wavelengths is necessary. For higher sensitivity and specificity, LC-MS or derivatization might be required.[9][10]

Visualizations

Degradation_Pathways cluster_main 8-Azaspiro[4.5]decane HCl cluster_degradation Degradation Products MainCompound 8-Azaspiro[4.5]decane Hydrochloride N_Oxide N-Oxide Derivative MainCompound->N_Oxide Oxidation (e.g., H₂O₂) Ring_Opened Ring-Opened Products MainCompound->Ring_Opened Hydrolysis (Acid/Base) Other_Degradants Other Thermal/Photolytic Degradants MainCompound->Other_Degradants Heat / Light

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_start Preparation cluster_stress Forced Degradation cluster_analysis Analysis Start 8-Azaspiro[4.5]decane HCl (Solid or Stock Solution) Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H₂O₂) Start->Oxidation Thermal Thermal Stress Start->Thermal Photo Photolytic Stress Start->Photo Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC Identify Identify Degradants (LC-MS/MS) HPLC->Identify

References

Validation & Comparative

A Comparative Analysis of Azaspiro[4.5]decane and Other Spirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of medicinal chemistry is increasingly focused on the development of three-dimensional molecular scaffolds that offer improved target selectivity and superior pharmacokinetic profiles. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged structures. This guide provides a comprehensive comparative analysis of azaspiro[4.5]decane and other key spirocyclic scaffolds, offering a critical overview of their chemical properties, biological activities, and performance in key experimental assays to inform future drug discovery efforts.

Physicochemical Properties: A Tabular Comparison

The selection of a molecular scaffold is a critical decision in drug design, profoundly influencing the physicochemical properties of the resulting compounds. Spirocycles, with their inherent three-dimensionality, offer a distinct advantage over flat aromatic systems by often improving properties crucial for drug-likeness. The following table summarizes key computed physicochemical properties for azaspiro[4.5]decane and a selection of other relevant spirocyclic scaffolds.

ScaffoldStructureMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)
8-Azaspiro[4.5]decaneC1CC2(CCNCC2)C1139.242.312.03
1-Azaspiro[4.5]decaneC1CCC2(C1)NCCC2139.241.912.03
Spiro[4.5]decaneC1CCC2(CC1)CCCC2138.254.80.00
1,4-Dioxa-8-azaspiro[4.5]decaneO1CCOC12CCNCC2143.18-0.330.5
Azaspiro[4.4]nonaneC1CC2(C1)CCNC2125.211.612.03
Azaspiro[3.3]heptaneC1C2(C1)CNC297.160.712.03

Comparative Pharmacological Profiles

Derivatives of azaspiro[4.5]decane and other spirocycles have demonstrated activity against a diverse range of biological targets, particularly within the central nervous system and in the modulation of inflammatory processes.

Azaspiro[4.5]decane derivatives have shown significant promise as ligands for sigma-1 (σ1) receptors and as inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[1] The σ1 receptor is an intracellular chaperone protein implicated in cellular stress responses, and its modulation is a key strategy for the development of treatments for neurodegenerative diseases and psychiatric disorders.[1] RIPK1 is a crucial mediator of necroptosis, a form of programmed cell death involved in various inflammatory diseases.[1]

In contrast, azaspiro[4.4]nonane derivatives have been extensively investigated as potent agonists of nicotinic acetylcholine receptors (nAChRs), which are important targets for cognitive and neurological disorders.[2] Smaller spirocycles like azaspiro[3.3]heptane are explored for their ability to reduce lipophilicity while maintaining biological activity.

The following tables provide a comparative summary of the biological activities of representative derivatives from these spirocyclic classes.

Receptor Binding Affinities (Ki)
Compound/ScaffoldTargetKi (nM)Reference
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 Receptor5.4 ± 0.4[3]
1-Oxa-8-azaspiro[4.5]decane derivativeSigma-1 Receptor0.47 - 12.1[4]
1,3,8-Triazaspiro[4.5]decane-2,4-dione derivativeδ Opioid ReceptorSubmicromolar[5]
8-Azaspiro[4.5]decane-7,9-dione derivative (Buspirone)5-HT1A Receptor~25[6]
Azaspiro[4.4]nonane derivativeα4β2 nAChR15[2]
Kinase Inhibitory Activity (IC50)
Compound/ScaffoldKinase TargetIC50 (nM)Reference
2,8-Diazaspiro[4.5]decan-1-one derivativeRIPK192
Azaspiro[4.5]decane derivativeTYK2/JAK1Potent inhibition[2]

Experimental Protocols

Reproducible and well-documented experimental procedures are fundamental to the robust evaluation of novel compounds. This section provides detailed methodologies for key assays cited in this guide.

Sigma-1 (σ1) Receptor Binding Assay

This assay is designed to determine the binding affinity of a test compound for the σ1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Membrane Preparation: Membranes from tissues with high σ1 receptor expression (e.g., guinea pig brain) or from cells overexpressing the receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Test compounds.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the test compound at various concentrations, the radioligand (at a concentration near its Kd), and the membrane preparation in the assay buffer.

  • For determining non-specific binding, a separate set of wells should contain the radioligand, membrane preparation, and a high concentration of an unlabeled σ1 ligand (e.g., haloperidol).

  • Incubate the plates at 37°C for 150 minutes.[2]

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from a concentration-response curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.[2]

RIPK1 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of RIPK1 kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human RIPK1 enzyme.

  • Substrate (e.g., Myelin Basic Protein).

  • ATP.

  • Kinase assay buffer.

  • Test compounds.

  • ADP-Glo™ Kinase Assay Kit (Promega).

  • 96-well plates.

  • Luminometer.

Procedure:

  • In a 96-well plate, add the RIPK1 enzyme, the substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase reaction.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and therefore inversely proportional to the RIPK1 kinase activity.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput assay provides a rapid assessment of the concentration at which a compound precipitates from an aqueous solution when diluted from a DMSO stock.

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microplates.

  • Plate reader capable of measuring absorbance.

Procedure:

  • In a 96-well plate, perform serial dilutions of the compound's DMSO stock solution.

  • Transfer a small, fixed volume of each DMSO dilution to a corresponding well in a new 96-well plate containing PBS. The final DMSO concentration should be kept low (e.g., 1-2%).

  • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).[7]

  • Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[7]

Data Analysis:

  • The kinetic solubility is defined as the concentration of the compound at which a significant increase in absorbance (due to precipitation) is observed.

LogD Determination (Shake-Flask Method)

This method determines the distribution coefficient (LogD) of a compound between an organic and an aqueous phase at a specific pH, providing a measure of its lipophilicity.

Materials:

  • Test compound.

  • n-Octanol (pre-saturated with PBS).

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol).

  • Vials.

  • Shaker/rotator.

  • Centrifuge.

  • Analytical instrumentation for quantification (e.g., LC-MS/MS or UV-Vis spectrophotometer).

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of n-octanol and PBS (pH 7.4).

  • Shake the vials for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.[1]

  • Separate the two phases by centrifugation.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Quantify the concentration of the compound in each phase using a suitable analytical method.

Data Analysis:

  • The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

  • LogD is the base-10 logarithm of the distribution coefficient.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these spirocyclic compounds are active, as well as the workflows for their discovery and evaluation, is crucial for a comprehensive understanding.

G-Protein Coupled Receptor (GPCR) Signaling Pathway

Many spirocyclic compounds target GPCRs. The following diagram illustrates a generalized GPCR signaling cascade.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.

Necroptosis Signaling Pathway

Azaspiro[4.5]decane derivatives that inhibit RIPK1 interfere with the necroptosis pathway, a form of programmed cell death.

Necroptosis_Pathway cluster_receptor Receptor Complex cluster_necrosome Necrosome Formation cluster_execution Execution TNFR TNFR1 TRADD TRADD TNFR->TRADD Recruitment RIPK1_inactive RIPK1 (inactive) TRADD->RIPK1_inactive Recruitment RIPK1_active RIPK1 (active) RIPK1_inactive->RIPK1_active Activation RIPK3 RIPK3 RIPK1_active->RIPK3 Phosphorylation MLKL MLKL RIPK3->MLKL Phosphorylation MLKL_oligomer MLKL Oligomer (Pore Formation) MLKL->MLKL_oligomer Oligomerization Cell_Death Necroptotic Cell Death MLKL_oligomer->Cell_Death Membrane Disruption

Caption: Key steps in the TNF-induced necroptosis signaling pathway.

Preclinical Drug Discovery Workflow

The development of novel spirocycle-based therapeutics follows a structured preclinical workflow, from initial screening to lead optimization.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Hit-to-Lead (SAR) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (ADME/Tox) Lead_Gen->Lead_Opt In_Vivo In Vivo Efficacy & Safety Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A generalized workflow for preclinical drug discovery.

References

A Comparative Guide to the Purity Validation of 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for validating the purity of 8-Azaspiro[4.5]decane hydrochloride, a key building block in medicinal chemistry. We present supporting data and detailed experimental protocols to inform method selection for quality control and assurance in research and drug development.

This compound and its analogs are versatile scaffolds in the design of novel therapeutics, particularly targeting central nervous system (CNS) receptors.[1] The purity of such intermediates is critical, as impurities can lead to unforeseen side effects and impact the efficacy and safety of the final active pharmaceutical ingredient (API). This guide compares the purity of commercially available this compound with related azaspiro scaffolds and outlines the primary analytical techniques for their comprehensive purity assessment.

Comparative Purity of Azaspiro[4.5]decane Scaffolds

The following table summarizes the typical purity of this compound and selected alternative azaspiro compounds available for research and development. It is important to note that purity can vary between suppliers and batches.

Compound NameCAS NumberMolecular FormulaTypical Purity (%)Source
This compound 1123-30-4C₉H₁₈ClN98[2]
2-Oxa-8-azaspiro[4.5]decane hydrochloride479195-19-2C₈H₁₆ClNO97 - 98[3][4]
8-Oxa-2-azaspiro[4.5]decane hydrochloride1408074-48-5C₈H₁₆ClNO97[5]
1,4-Dioxa-8-azaspiro[4.5]decane177-11-7C₇H₁₃NO₂98[6]
6-oxa-9-azaspiro[4.5]decane hydrochloride1321518-38-0C₈H₁₆ClNO95[7]
[¹⁸F]-Derivative of 1-oxa-8-azaspiro[4.5]decaneN/AN/A>99 (Radiochemical)[8]

Key Analytical Techniques for Purity Validation

A multi-faceted analytical approach is essential for the comprehensive purity validation of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Elemental Analysis.[9]

Experimental Workflow for Purity Validation

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.

Purity Validation Workflow cluster_0 Initial Characterization cluster_1 Quantitative Purity Assessment cluster_2 Data Analysis and Reporting Sample 8-Azaspiro[4.5]decane HCl Sample NMR 1H and 13C NMR Spectroscopy Sample->NMR Structural Confirmation MS Mass Spectrometry (MS) Sample->MS Molecular Weight Verification IR Infrared (IR) Spectroscopy Sample->IR Functional Group Analysis Purity_Calculation Purity Calculation & Impurity Profiling NMR->Purity_Calculation MS->Purity_Calculation HPLC HPLC-UV/MS/ELSD HPLC->Purity_Calculation Chromatographic Purity GC_MS GC-MS (for volatile impurities) GC_MS->Purity_Calculation Residual Solvents/Volatiles qNMR Quantitative NMR (qNMR) qNMR->Purity_Calculation Absolute Purity Elemental_Analysis Elemental Analysis (CHN) Elemental_Analysis->Purity_Calculation Elemental Composition CoA Certificate of Analysis (CoA) Purity_Calculation->CoA

Caption: Experimental workflow for the purity validation of this compound.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are illustrative and may require optimization for specific instrumentation and sample matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and identify any organic impurities.

Protocol:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse ('zg' or equivalent).

    • Number of Scans: 16-64 (signal-to-noise dependent).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled ('zgpg30' or equivalent).

    • Number of Scans: 1024 or more.

    • Relaxation Delay (d1): 2 seconds.

  • Data Analysis: Process the spectra using appropriate software. Compare the observed chemical shifts, multiplicities, and integrations with the expected structure of this compound. The presence of a broad signal for the N-H proton of the ammonium salt confirms the hydrochloride form.[9] Impurity signals can be identified by comparison with spectra of potential starting materials or known by-products.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity and quantify non-volatile impurities. Since this compound lacks a strong UV chromophore, derivatization or the use of a universal detector is necessary.

Protocol (with pre-column derivatization):

  • Derivatizing Agent: Dansyl chloride or a similar fluorescent/UV-active agent.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., acetonitrile/water).

    • In a vial, mix a defined volume of the sample solution with a buffer (e.g., borate buffer, pH 9.5) and an excess of the derivatizing agent solution.

    • Allow the reaction to proceed at a controlled temperature and time.

    • Quench the reaction if necessary and dilute to the final concentration with the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector at the wavelength corresponding to the maximum absorbance of the derivative, or a fluorescence detector.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks to determine the chromatographic purity.

Quantitative NMR (qNMR)

Objective: To determine the absolute purity of the sample without the need for a specific reference standard of the analyte.[10]

Protocol:

  • Internal Standard: Select a stable, non-reactive internal standard with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent and transfer to an NMR tube.

  • ¹H NMR Acquisition:

    • Use a pulse program with a long relaxation delay (e.g., 5 times the longest T1 relaxation time of both the analyte and the internal standard) to ensure complete signal relaxation for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the internal standard (IS).

Comparison of Purity Validation Methods

The choice of analytical technique depends on the specific requirements of the analysis. The following diagram outlines the logical relationship for selecting an appropriate method.

Method Selection Logic cluster_0 Qualitative Analysis cluster_1 Quantitative Analysis Start Purity Validation Requirement Structural_Confirmation Structural Confirmation? Start->Structural_Confirmation Chromatographic_Purity Chromatographic Purity? Start->Chromatographic_Purity MW_Verification Molecular Weight Verification? Structural_Confirmation->MW_Verification No NMR_MS NMR & MS Structural_Confirmation->NMR_MS Yes MW_Verification->NMR_MS Yes MW_Verification->Chromatographic_Purity No Absolute_Purity Absolute Purity (Primary Method)? Chromatographic_Purity->Absolute_Purity No HPLC HPLC-UV/MS/ELSD Chromatographic_Purity->HPLC Yes Volatile_Impurities Volatile Impurities/Solvents? Absolute_Purity->Volatile_Impurities No qNMR qNMR Absolute_Purity->qNMR Yes GC_MS GC-MS Volatile_Impurities->GC_MS Yes

Caption: Logic diagram for selecting an appropriate purity validation method.

Conclusion

Validating the purity of this compound requires a combination of orthogonal analytical techniques. While commercially available materials generally exhibit high purity, it is incumbent upon the researcher to perform rigorous in-house analysis to ensure the quality and consistency of this critical building block. For routine quality control, HPLC with a suitable detection method provides robust quantification of non-volatile impurities. For an absolute measure of purity, qNMR is the method of choice. A comprehensive approach, incorporating spectroscopic and chromatographic techniques, will ensure the integrity of research and the development of safe and effective pharmaceuticals.

References

comparing the pharmacological profiles of azaspiro[4.5]decane derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, affording compounds with diverse pharmacological profiles. This guide provides a comparative analysis of the pharmacological properties of various azaspiro[4.5]decane derivatives, focusing on their interactions with key biological targets within the central nervous system and beyond. The information is intended for researchers, scientists, and drug development professionals to facilitate further investigation and therapeutic development.

Data Presentation: Comparative Pharmacological Activity

The following tables summarize the quantitative data for representative azaspiro[4.5]decane derivatives, allowing for a direct comparison of their potencies at various targets. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: Sigma-1 (σ1) Receptor Binding Affinity of Azaspiro[4.5]decane Derivatives

Compound IDStructureKi (nM)Reference
Compound 81-oxa-8-azaspiro[4.5]decane derivative0.47 - 12.1[1]
5a8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4[2][3][4]

Table 2: TYK2/JAK1 Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDTargetIC50 (nM)Reference
Compound 48TYK26[3][5]
JAK137[3][5]

Table 3: Delta-Opioid Receptor (DOR) Binding Affinity and Functional Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives

Compound IDBinding Affinity (Ki, µM)G-protein Activation (cAMP inhibition)Reference
Compound 1SubmicromolarAgonist[6]
Compound 2SubmicromolarAgonist[6]
Compound 3SubmicromolarAgonist[6]

Table 4: RIPK1 Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound IDIC50 (nM)Reference
Compound 4192

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assay for Sigma-1 Receptor

This assay determines the binding affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.[7][8]

Materials:

  • Membrane Preparation: Homogenates from tissues or cells expressing the sigma-1 receptor.

  • Radioligand: [³H]-(+)-pentazocine, a selective sigma-1 receptor agonist.[7]

  • Non-specific Binding Control: Haloperidol (10 µM).[7][8]

  • Assay Buffer: Tris-HCl (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter.

Procedure:

  • Incubate the membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine.

  • Parallel incubations are performed in the presence of a high concentration of haloperidol to determine non-specific binding.

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The Ki value is calculated from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vitro Biochemical Kinase Assay for TYK2/JAK1

This protocol is for determining the direct inhibitory activity of a compound on purified TYK2 and JAK1 enzymes using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[9]

Materials:

  • Enzymes: Purified recombinant TYK2 and JAK1.

  • Substrate: A suitable peptide substrate for TYK2/JAK1.

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Kinase buffer containing HEPES, MgCl₂, DTT, and BSA.

  • Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).

  • Instrumentation: Luminometer.

Procedure:

  • Add the test compound at various concentrations to the wells of an assay plate.

  • Add a solution containing the kinase and substrate peptide to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Calcium Mobilization Assay for M1 Muscarinic Receptor Activation

This assay measures the increase in intracellular calcium upon activation of the Gq-coupled M1 muscarinic receptor.[2]

Materials:

  • Cells: A cell line stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK-M1).[2]

  • Calcium Indicator Dye: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[2]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[2]

  • Instrumentation: Fluorescence plate reader with an injection system.

Procedure:

  • Seed the M1-expressing cells into a 96-well black, clear-bottom plate and incubate overnight.

  • Load the cells with the calcium indicator dye.

  • Prepare a dilution series of the test compound (agonist) in the assay buffer.

  • Place the cell plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Inject the agonist into the wells and record the fluorescence intensity over time.

  • The increase in fluorescence corresponds to the increase in intracellular calcium.

  • The EC50 value is determined by plotting the peak fluorescence response against the agonist concentration.

cAMP Accumulation Assay for G-protein Coupled Receptors (GPCRs)

This assay quantifies intracellular cyclic adenosine monophosphate (cAMP) levels to determine the activation of Gs or Gi-coupled receptors.[10]

Materials:

  • Cells: A cell line expressing the GPCR of interest.

  • Stimulation Buffer: Buffer appropriate for the cell line.

  • PDE Inhibitor: (e.g., IBMX) to prevent cAMP degradation.

  • cAMP Assay Kit: A kit for detecting cAMP (e.g., HTRF, AlphaScreen, or luminescence-based).

  • Instrumentation: A plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells into a multi-well plate and incubate.

  • Pre-treat the cells with a PDE inhibitor.

  • Add the test compound at various concentrations. For Gi-coupled receptors, cells are co-stimulated with an agent that increases basal cAMP levels (e.g., forskolin).

  • Incubate for a defined period to allow for cAMP accumulation or inhibition.

  • Lyse the cells and detect the intracellular cAMP levels using the chosen assay kit.

  • The EC50 or IC50 value is determined by plotting the cAMP concentration against the logarithm of the compound concentration.

Mandatory Visualizations

Signaling Pathway Diagrams

Gq_Coupled_Receptor_Signaling Agonist Azaspiro[4.5]decane Agonist M1R M1 Muscarinic Receptor Agonist->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ Release ER->Ca2 triggers Response Cellular Response Ca2->Response PKC->Response

Caption: Gq-coupled M1 muscarinic receptor signaling pathway.

JAK_STAT_Signaling_Inhibition cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK (e.g., TYK2, JAK1) Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT (dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Inhibitor Azaspiro[4.5]decane Inhibitor Inhibitor->JAK inhibits

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Workflow Diagram

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membrane Homogenate start->prep_membranes setup_assay Set up 96-well Plate: - Total Binding - Non-specific Binding - Test Compound Wells prep_membranes->setup_assay add_reagents Add Reagents: - Membrane Homogenate - Radioligand ([³H]-(+)-pentazocine) - Test Compound / Vehicle / Haloperidol setup_assay->add_reagents incubate Incubate at 37°C add_reagents->incubate filter Rapid Filtration (Separates bound from free ligand) incubate->filter count Scintillation Counting (Quantify radioactivity) filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

References

Structure-Activity Relationship of 8-Azaspiro[4.5]decane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a core component in the development of ligands targeting a variety of receptors, particularly within the central nervous system. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 8-azaspiro[4.5]decane analogs, focusing on their interactions with sigma-1 (σ1), dopamine D3, and serotonin 1A (5-HT1A) receptors. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key binding assays.

Comparative Analysis of Binding Affinities

The affinity of 8-azaspiro[4.5]decane analogs for their target receptors is highly dependent on the nature and position of substituents on the spirocyclic core and the appended pharmacophores. The following tables summarize the quantitative binding data for various analogs against the σ1, dopamine D3, and 5-HT1A receptors.

Sigma-1 (σ1) Receptor Ligands

The σ1 receptor is a chaperone protein located at the endoplasmic reticulum-mitochondria interface and is a target for the development of therapeutics for neurodegenerative diseases and cancer.[1][2] 8-Azaspiro[4.5]decane derivatives have emerged as potent σ1 receptor ligands.

Table 1: SAR of 8-Azaspiro[4.5]decane Analogs for the Sigma-1 Receptor

CompoundR1R2Ki (nM) for σ1Selectivity over σ2 (fold)Reference
1a -OCH2CH2FH5.4 ± 0.430[3]
1b -OCH3H12.12[4]
1c -FH0.4744[4]
1d -ClH0.8925[4]
1e -BrH1.115[4]

Caption: Structure of 1-oxa-8-azaspiro[4.5]decane analogs and their binding affinities for the σ1 receptor.

The data in Table 1 highlights key SAR trends for σ1 receptor binding. The substitution pattern on the benzyl group attached to the nitrogen of the azaspirodecane core significantly influences affinity and selectivity. For instance, a fluoroethoxy group at the para position (Compound 1a ) results in high affinity.[3] Halogen substitutions on the phenyl ring also yield potent ligands, with fluorine (Compound 1c ) providing the highest affinity and excellent selectivity over the σ2 receptor.[4]

Dopamine D3 Receptor Antagonists

The dopamine D3 receptor is a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and substance abuse.[5] Several 8-azaspiro[4.5]decane derivatives have been investigated as potent and selective D3 receptor antagonists.

Table 2: SAR of Arylated Diazaspiro[4.5]decane Analogs for the Dopamine D3 Receptor

CompoundAryl GroupLinkerKi (nM) for D3Selectivity over D2 (fold)Reference
2a Phenyl-(CH2)4-25.6264[6]
2b 2-Methoxyphenyl-(CH2)4-15.2>900[5][6]
2c 4-Chlorophenyl-(CH2)4-12.0905[6]

Caption: Structure of arylated diazaspiro[4.5]decane analogs and their binding affinities for the D3 receptor.

As shown in Table 2, modifications to the arylpiperazine moiety have a profound impact on D3 receptor affinity and selectivity. The introduction of a methoxy group at the 2-position of the phenyl ring (Compound 2b ) or a chloro group at the 4-position (Compound 2c ) leads to a significant increase in both affinity and selectivity over the closely related D2 receptor.[5][6]

Serotonin 1A (5-HT1A) Receptor Ligands

The 5-HT1A receptor is implicated in the pathophysiology of anxiety and depression, making it a key target for anxiolytics and antidepressants.[7] Analogs of the clinically used anxiolytic buspirone, which features an 8-azaspiro[4.5]decane-7,9-dione moiety, have been extensively studied.

Table 3: SAR of 8-Azaspiro[4.5]decane-7,9-dione Analogs for the 5-HT1A Receptor

CompoundLinker Length (n)Arylpiperazine MoietyKi (nM) for 5-HT1AReference
Buspirone 42-Pyrimidinylpiperazine15.5[8]
3a 22-Methoxyphenylpiperazine2.7[9]
3b 22-Pyrimidinylpiperazine5.1[9]
3c 22-Chlorophenylpiperazine4.3[9]
3d 41,2,3,4-Tetrahydroisoquinolineequipotent to buspirone[8]

Caption: Structure of 8-azaspiro[4.5]decane-7,9-dione analogs and their binding affinities for the 5-HT1A receptor.

The length of the alkyl linker between the spirocyclic core and the arylpiperazine moiety is a critical determinant of 5-HT1A receptor affinity. As indicated in Table 3, analogs with a shorter ethylene linker (n=2) generally exhibit higher affinity than buspirone, which has a butyl linker (n=4).[9] Furthermore, replacement of the pyrimidinylpiperazine group of buspirone with a 1,2,3,4-tetrahydroisoquinoline moiety (Compound 3d ) results in a ligand with a similar activity profile, suggesting that the terminal bulky cycloimide and the basic nitrogen are key for receptor interaction.[8]

Experimental Protocols

The following are detailed methodologies for the key radioligand binding assays used to determine the binding affinities presented in the tables above.

Sigma-1 Receptor Radioligand Binding Assay

This protocol is adapted from studies investigating the binding of novel ligands to the σ1 receptor.[10]

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the σ1 receptor.

  • Radioligand: [³H]-(+)-pentazocine (a selective σ1 receptor ligand).

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

Procedure:

  • Thaw the membrane preparation on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

  • For determining non-specific binding, replace the test compound with 10 µM haloperidol. For total binding, add assay buffer instead of the test compound.

  • Initiate the binding reaction by adding 100 µL of the membrane preparation (containing 100-200 µg of protein).

  • Incubate the plate at 37°C for 120 minutes.

  • Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values by non-linear regression analysis and calculate the Ki values using the Cheng-Prusoff equation.

Dopamine D3 Receptor Radioligand Binding Assay

This protocol is a generalized procedure based on methodologies reported for D3 receptor binding assays.[11][12]

Materials:

  • Membrane Preparation: CHO-K1 or HEK-293 cells stably expressing the human dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone or [³H]-methylspiperone.

  • Non-specific Binding Control: 10 µM (+)-butaclamol or 1 µM haloperidol.[11]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C) pre-soaked in 0.3% PEI.

Procedure:

  • Prepare cell membranes by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of various concentrations of the test compound, 50 µL of [³H]-spiperone (final concentration ~0.5 nM), and 150 µL of the membrane suspension (20-40 µg of protein).

  • For non-specific binding, add 10 µM (+)-butaclamol. For total binding, add assay buffer.

  • Incubate at 25°C for 60-120 minutes.[11]

  • Harvest the samples by filtration through the PEI-soaked glass fiber filters.

  • Wash the filters four times with ice-cold wash buffer.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Analyze the data to determine IC50 and Ki values as described for the σ1 receptor assay.

5-HT1A Receptor Radioligand Binding Assay

This protocol is based on standard procedures for 5-HT1A receptor binding.[13][14]

Materials:

  • Membrane Preparation: Rat hippocampal membranes or cells expressing the human 5-HT1A receptor.

  • Radioligand: [³H]-8-OH-DPAT.

  • Non-specific Binding Control: 10 µM serotonin (5-HT).

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B) pre-soaked in 0.1% PEI.

Procedure:

  • Prepare the membrane homogenate from the desired tissue or cells.

  • In a final volume of 250 µL, incubate the membrane preparation (50-100 µg protein) with [³H]-8-OH-DPAT (final concentration ~1 nM) and various concentrations of the test compounds.

  • Define non-specific binding in the presence of 10 µM 5-HT.

  • Incubate the mixture at 37°C for 30 minutes.

  • Terminate the incubation by rapid filtration over PEI-soaked glass fiber filters.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Determine the filter-bound radioactivity by liquid scintillation spectrometry.

  • Calculate IC50 and Ki values using appropriate software.

Visualizations

The following diagrams illustrate key concepts related to the SAR of 8-azaspiro[4.5]decane analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis cluster_optimization Lead Optimization start 8-Azaspiro[4.5]decane Core mods Systematic Modifications (R1, R2, Linker, Aryl Group) start->mods analogs Library of Analogs mods->analogs binding_assay Radioligand Binding Assays (σ1, D3, 5-HT1A) analogs->binding_assay functional_assay Functional Assays (e.g., GTPγS binding) binding_assay->functional_assay data Binding Affinity (Ki) Efficacy (EC50, Emax) functional_assay->data sar Structure-Activity Relationship (SAR) data->sar qsar QSAR Modeling sar->qsar lead_opt Design of Novel Analogs qsar->lead_opt lead_opt->mods

A typical workflow for SAR studies of 8-azaspiro[4.5]decane analogs.

Receptor_Binding_Logic cluster_ligand 8-Azaspiro[4.5]decane Analog cluster_receptor Target Receptor cluster_radioligand Radiolabeled Ligand cluster_assay Competitive Binding ligand Test Compound ligand_displaces Test compound displaces radioligand ligand->ligand_displaces receptor Receptor (e.g., σ1, D3, 5-HT1A) radioligand_binds Radioligand binds to receptor receptor->radioligand_binds radioligand [³H]-Ligand radioligand->radioligand_binds measure_radioactivity Measure remaining radioactivity ligand_displaces->measure_radioactivity calculate_ki Calculate Ki value measure_radioactivity->calculate_ki

The principle of competitive radioligand binding assays used in SAR studies.

Signaling_Pathway_5HT1A ligand 5-HT1A Agonist (8-Azaspiro[4.5]decane analog) receptor 5-HT1A Receptor ligand->receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp ↓ cAMP ac->camp downstream Downstream Effects (e.g., neuronal hyperpolarization) camp->downstream

A simplified signaling pathway for the 5-HT1A receptor activated by an agonist.

References

A Comparative Guide to the In Vitro and In Vivo Validation of 8-Azaspiro[4.5]decane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, yielding compounds with significant activity at a range of biological targets, particularly within the central nervous system (CNS) and in the modulation of inflammatory pathways. This guide provides an objective comparison of the performance of 8-azaspiro[4.5]decane-based compounds against other alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Data Presentation: Quantitative Comparison of 8-Azaspiro[4.5]decane Derivatives and Alternatives

The following tables summarize the quantitative data for representative 8-azaspiro[4.5]decane-based compounds and their comparators, focusing on their activity as sigma-1 (σ1) receptor ligands, M1 muscarinic acetylcholine receptor agonists, and dual TYK2/JAK1 inhibitors.

Table 1: In Vitro Affinity of 8-Azaspiro[4.5]decane Derivatives for the Sigma-1 Receptor

Compound IDStructureTargetKi (nM)Selectivity (σ1 vs σ2)Reference CompoundKi (nM)
Compound 8 1-oxa-8-azaspiro[4.5]decane derivativeσ1 Receptor0.47 - 12.12 - 44 foldHaloperidol4.5
[18F]8 Fluorinated 1-oxa-8-azaspiro[4.5]decaneσ1 Receptor-High(+)-Pentazocine16
5a 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ1 Receptor5.4 ± 0.430-fold vs σ2--

Data compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.[1][2][3][4]

Table 2: In Vitro Potency of 8-Azaspiro[4.5]decane-Based M1 Muscarinic Agonists

Compound IDStructureAssay TypeEC50 (nM)Emax (%)Reference CompoundEC50 (nM)
6a 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-onePI Hydrolysis-Partial AgonistXanomeline-
YM796 Alternative Spirocyclic AgonistPI Hydrolysis-Full AgonistOxotremorine917

Data indicates that while some 8-azaspiro[4.5]decane derivatives show M1 agonism, achieving high potency and selectivity remains a key challenge.[5][6]

Table 3: In Vitro Potency and Selectivity of a 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Dual TYK2/JAK1 Inhibitor

Compound IDTargetIC50 (nM)Selectivity vs. JAK2Selectivity vs. JAK3Reference CompoundIC50 (nM)
Compound 48 TYK26>23-fold-Tofacitinib (Pan-JAK)JAK1: 1, JAK2: 20, JAK3: 112
JAK137
JAK2>138-Deucravacitinib (TYK2)TYK2: 1, JAK1: 2, JAK2: 4800, JAK3: >10000

This novel 8-azaspiro[4.5]decane derivative demonstrates potent and selective inhibition of TYK2 and JAK1 over other JAK family members.[7]

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to ensure the reproducibility and validation of the presented findings.

In Vitro Assays

1. Sigma-1 Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of test compounds for the sigma-1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the sigma-1 receptor (e.g., guinea pig liver membranes).

    • Radioligand: [3H]-(+)-pentazocine.

    • Non-specific binding control: Haloperidol (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (8-azaspiro[4.5]decane derivatives and alternatives).

  • Procedure:

    • Incubate membrane homogenates (100 µg protein) with various concentrations of the test compound and a fixed concentration of [3H]-(+)-pentazocine (e.g., 3 nM) in the assay buffer.[8]

    • Incubate for 120 minutes at 37°C.[2]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B).

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the IC50 value from the competition binding curves and then determine the Ki value using the Cheng-Prusoff equation.

2. M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of test compounds as M1 receptor agonists.

  • Materials:

    • CHO or HEK293 cells stably expressing the human M1 muscarinic receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Reference agonist: Oxotremorine or Acetylcholine.

  • Procedure:

    • Plate the M1-expressing cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

    • Load the cells with a calcium-sensitive dye for 60 minutes at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of the test compound or reference agonist to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

    • Plot the dose-response curve to determine the EC50 and Emax values.[5]

3. TYK2/JAK1 Kinase Assay (Luminescence-Based)

  • Objective: To determine the direct inhibitory activity (IC50) of test compounds on purified TYK2 and JAK1 enzymes.

  • Materials:

    • Purified recombinant TYK2 and JAK1 enzymes.

    • Kinase substrate peptide (e.g., a biotinylated peptide).

    • ATP.

    • Kinase Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT, 0.01% BSA.

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™).

  • Procedure:

    • Add the test compound at various concentrations to the wells of a 384-well plate.

    • Add the kinase and substrate peptide to the wells.

    • Initiate the kinase reaction by adding ATP at a concentration near the Km for each enzyme.[9]

    • Incubate the plate at room temperature for 60 minutes.[9]

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.[9]

In Vivo Models

1. Neuroprotection Model (Rhizotomy)

  • Objective: To evaluate the neuroprotective effects of sigma-1 receptor ligands in a model of motor neuron degeneration.

  • Animal Model: Adult mice.

  • Procedure:

    • Induce motor neuron degeneration by performing a unilateral L4-L5 rhizotomy.

    • Administer the test compound (e.g., PRE-084, an 8-azaspiro[4.5]decane derivative) or vehicle to the mice daily.

    • At various time points post-injury (e.g., 42 days), collect the lumbar spinal cord.

    • Perform immunohistochemistry to quantify the number of surviving motor neurons.

    • Assess glial reactivity and markers of endoplasmic reticulum stress.[10]

2. Cognitive Enhancement Model (Nicotine Abstinence in Healthy Smokers)

  • Objective: To assess the pro-cognitive effects of M1 muscarinic receptor agonists.

  • Study Design: Randomized, double-blind, placebo-controlled, cross-over design.

  • Participants: Healthy smokers.

  • Procedure:

    • Induce a temporary cognitive deficit through nicotine abstinence.

    • Administer the M1 agonist or placebo.

    • Evaluate cognitive performance using a battery of tests, such as immediate and delayed recall tasks.[11]

3. Inflammation Model (DSS-Induced Colitis)

  • Objective: To evaluate the anti-inflammatory efficacy of TYK2/JAK1 inhibitors.

  • Animal Model: Mice.

  • Procedure:

    • Induce acute colitis by administering dextran sulfate sodium (DSS) in the drinking water.

    • Orally administer the test compound (e.g., a 2,8-diazaspiro[4.5]decan-1-one derivative) or vehicle daily.

    • Monitor disease activity by measuring body weight, stool consistency, and rectal bleeding.

    • At the end of the study, collect the colon and measure its length and assess histological damage.

    • Analyze the expression of inflammatory cytokines in the colon tissue.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the validation of 8-azaspiro[4.5]decane-based compounds.

Sigma1_Receptor_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol S1R Sigma-1 Receptor BiP BiP Chaperone S1R->BiP Association IP3R IP3 Receptor S1R->IP3R Modulates Ca_ER Ca2+ IP3R->Ca_ER Releases Ca_Cytosol Ca2+ (Cytosolic) Ca_ER->Ca_Cytosol Agonist Agonist (e.g., 8-Azaspiro[4.5]decane) Agonist->S1R Binds PLC PLC IP3 IP3 PLC->IP3 IP3->IP3R Activates Neuroprotection Neuroprotection Ca_Cytosol->Neuroprotection GPCR GPCR GPCR->PLC Ligand Ligand Ligand->GPCR

Caption: Sigma-1 Receptor Signaling Pathway

M1_Muscarinic_Signaling cluster_Membrane Cell Membrane cluster_Cytosol Cytosol M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., 8-Azaspiro[4.5]decane) Agonist->M1R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release PKC PKC DAG->PKC Cognitive_Function Improved Cognitive Function PKC->Cognitive_Function Ca_Release->Cognitive_Function

Caption: M1 Muscarinic Receptor Signaling Pathway

TYK2_JAK1_Signaling cluster_Extracellular Extracellular cluster_Membrane Cell Membrane cluster_Intracellular Intracellular cluster_Nucleus Nucleus Cytokine Cytokine (e.g., IL-12, IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates STAT_P pSTAT STAT->STAT_P Inhibitor 8-Azaspiro[4.5]decane Inhibitor Inhibitor->TYK2 Inhibits Inhibitor->JAK1 Inhibits STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Gene_Expression Gene Expression (Inflammation) STAT_dimer->Gene_Expression Translocates & Activates

Caption: TYK2/JAK1 Signaling Pathway and Inhibition

InVivo_Workflow start Disease Model Induction treatment Compound Administration start->treatment monitoring Behavioral/Clinical Monitoring treatment->monitoring endpoint Endpoint Analysis (Histology, Biomarkers) monitoring->endpoint data Data Analysis & Comparison endpoint->data

Caption: General In Vivo Experimental Workflow

References

Comparative Analysis of 8-Azaspiro[4.5]decane Ligands: A Guide to Cross-Reactivity and Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-azaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous ligands targeting a variety of receptors in the central nervous system. Understanding the cross-reactivity profile of these compounds is paramount for the development of selective therapeutics with minimized off-target effects. This guide provides a comparative analysis of the binding affinities of prominent 8-azaspiro[4.5]decane ligands across key receptor families, supported by experimental data and detailed protocols.

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of various 8-azaspiro[4.5]decane derivatives for serotonin (5-HT), dopamine (D), and sigma (σ) receptors. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Buspirone and Related Analogues

Compound5-HT1A (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)α1-adrenergic (Ki, nM)
Buspirone4 - 78[1]484[1]98[1]29.2[1]~50
Gepirone3.2430--120
Ipsapirone9.41300--340
1-(2-Pyrimidinyl)-piperazine (1-PP)160200---

Data for Gepirone, Ipsapirone, and 1-PP are from various sources and are provided for comparative context.

Table 2: Binding Affinities of Novel 8-Azaspiro[4.5]decane Derivatives

Compoundσ1 (Ki, nM)σ2 (Ki, nM)
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane5.4 ± 0.4~162 (30-fold selectivity for σ1)
1-Oxa-8-azaspiro[4.5]decane Derivative (Compound 8)0.47 - 12.1Moderate selectivity (2-44 fold for σ1)

Data for these compounds are from studies focused on sigma receptor ligands.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the binding affinities of 8-azaspiro[4.5]decane ligands.

Protocol 1: In Vitro Competitive Radioligand Binding Assay for 5-HT1A Receptor

This protocol is a representative method for determining the binding affinity of compounds for the 5-HT1A receptor.

  • Radioligand: [3H]8-hydroxy-2-(dipropylamino)tetralin ([3H]8-OH-DPAT).

  • Membrane Preparation: Membranes are prepared from rat hippocampus or from cell lines expressing the human 5-HT1A receptor.[1]

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [3H]8-OH-DPAT and varying concentrations of the test compound (e.g., buspirone or its analogs).

    • Incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).[1]

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled serotonin agonist (e.g., 10 µM serotonin).[1]

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Protocol 2: In Vitro Radioligand Binding Assay for Sigma-1 (σ1) Receptors

This protocol outlines a typical procedure for assessing binding affinity to σ1 receptors.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Membrane Preparation: Membranes are typically prepared from guinea pig brain or liver, or from cell lines expressing the σ1 receptor.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0).

  • Procedure:

    • Membrane homogenates are incubated with the radioligand and various concentrations of the competing ligand.

    • Incubation is conducted at 37°C for a defined period (e.g., 90 minutes).

    • Non-specific binding is determined using a high concentration of a known σ1 ligand, such as haloperidol (10 µM).

    • The assay is terminated by rapid filtration through polyethyleneimine (PEI)-soaked glass fiber filters.

    • Filters are washed with ice-cold buffer to remove unbound radioligand.

    • Bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: IC50 values are determined from competition curves and converted to Ki values.

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways associated with the activation of key receptors targeted by 8-azaspiro[4.5]decane ligands.

G cluster_receptor 5-HT1A Receptor Signaling Ligand 5-HT1A Agonist (e.g., Buspirone) Receptor 5-HT1A Receptor Ligand->Receptor Binds to G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK ↑ GIRK Channel Activity G_protein->GIRK Activates ERK ↑ ERK Activation G_protein->ERK Activates (via βγ subunit) cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA

Caption: 5-HT1A Receptor Signaling Pathway.

G cluster_receptor Dopamine D2/D3 Receptor Signaling Ligand D2/D3 Antagonist (e.g., Buspirone) Receptor D2/D3 Receptor Ligand->Receptor Blocks G_protein Gi/o Protein Receptor->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Relieves Inhibition Ca_channels ↓ Ca2+ Influx G_protein->Ca_channels Modulates K_channels ↑ K+ Efflux G_protein->K_channels Modulates cAMP ↑ cAMP AC->cAMP PKA ↑ PKA Activity cAMP->PKA

Caption: Dopamine D2/D3 Receptor Signaling Pathway.

G cluster_receptor Sigma-1 (σ1) Receptor Signaling Ligand σ1 Ligand Receptor σ1 Receptor (ER) Ligand->Receptor Binds to IP3R IP3 Receptor Receptor->IP3R Interacts with Ion_channels Modulation of Ion Channels (e.g., K+, Ca2+) Receptor->Ion_channels Cell_survival Promotion of Cell Survival Receptor->Cell_survival Ca_signaling Modulation of Ca2+ Signaling IP3R->Ca_signaling

Caption: Sigma-1 (σ1) Receptor Signaling Pathway.

Conclusion

The 8-azaspiro[4.5]decane scaffold serves as a versatile template for designing ligands with diverse pharmacological profiles. The prototypical member, buspirone, exhibits a complex pharmacology with high affinity for 5-HT1A receptors and weaker interactions with dopamine and other receptors. Newer derivatives have been developed with high affinity and selectivity for sigma receptors. The data and protocols presented in this guide offer a valuable resource for researchers aiming to understand the cross-reactivity of this important class of compounds and to guide the design of novel, more selective therapeutic agents. The provided signaling pathway diagrams offer a visual representation of the downstream consequences of ligand-receptor interactions, further aiding in the rational design of new chemical entities.

References

A Comparative Guide to 8-Azaspiro[4.5]decane Derivatives and Known CNS Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Comparative Binding Affinities

The following tables summarize the in vitro binding affinities (Ki, in nM) of 8-Azaspiro[4.5]decane derivatives and benchmark ligands for the σ1, 5-HT1A, and D2 receptors. A lower Ki value indicates a higher binding affinity.

Table 1: Binding Affinities for the Sigma-1 (σ1) Receptor

CompoundClassKi (nM)
1-oxa-8-azaspiro[4.5]decane derivative 8-Azaspiro[4.5]decane Derivative5.4
(+)-PentazocineBenchmark Agonist1.7 - 6.5[1]
HaloperidolBenchmark Antagonist2 - 4[1]
NE-100Benchmark Antagonist0.86 - 1.03[2]
BD-1063Benchmark Antagonist4.43 - 9[3][4][5][6]

Table 2: Binding Affinities for the Serotonin 1A (5-HT1A) Receptor

CompoundClassKi (nM)
Buspirone 8-Azaspiro[4.5]decane Derivative3.1 - 891.25[7] (partial agonist)
8-OH-DPATBenchmark Agonist~0.6 (IC50)
WAY-100635Benchmark Antagonist0.39 - 0.84[8][9]
SpiperoneBenchmark AntagonistPotent antagonist

Table 3: Binding Affinities for the Dopamine D2 Receptor

CompoundClassKi (nM)
Buspirone 8-Azaspiro[4.5]decane DerivativeModerate affinity
HaloperidolBenchmark Antagonist1.2[10]
RacloprideBenchmark Antagonist1.8 - 2.4[11][12]
SpiperoneBenchmark Antagonist~0.06[13]
RisperidoneBenchmark Antagonist3.1 - 3.2[14][15]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the key radioligand binding assays cited.

Radioligand Binding Assay for Sigma-1 (σ1) Receptor

This protocol is used to determine the binding affinity of test compounds for the σ1 receptor.

  • Materials:

    • Membrane Preparation: Guinea pig liver membranes, which have a high expression of σ1 receptors.

    • Radioligand: --INVALID-LINK---Pentazocine, a selective σ1 receptor ligand.

    • Non-specific Binding Control: A high concentration of unlabeled Haloperidol (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Test Compounds: 8-Azaspiro[4.5]decane derivatives and benchmark ligands at various concentrations.

    • Instrumentation: Scintillation counter.

  • Procedure:

    • Incubation: In a final volume of 1 mL, guinea pig liver membranes (0.5 mg/mL protein) are incubated with --INVALID-LINK---Pentazocine (e.g., 2.4 nM) and varying concentrations of the test compound.

    • Equilibration: The mixture is incubated at 37°C for 90 minutes to reach binding equilibrium.

    • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating the bound from free radioligand. The filters are washed with ice-cold assay buffer.

    • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand Binding Assay for 5-HT1A Receptor

This protocol determines the binding affinity of test compounds for the 5-HT1A receptor.

  • Materials:

    • Membrane Preparation: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., HEK293 cells) or from rat brain tissue (e.g., hippocampus).

    • Radioligand: [³H]8-OH-DPAT, a selective 5-HT1A receptor agonist.

    • Non-specific Binding Control: A high concentration of unlabeled serotonin or 8-OH-DPAT (e.g., 10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid.

    • Test Compounds: 8-Azaspiro[4.5]decane derivatives and benchmark ligands at various concentrations.

    • Instrumentation: Scintillation counter.

  • Procedure:

    • Incubation: Cell membranes are incubated with [³H]8-OH-DPAT (at a concentration close to its Kd, e.g., 0.5 nM) and a range of concentrations of the test compound.

    • Equilibration: The reaction is incubated for 60 minutes at room temperature.

    • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

    • Quantification: The amount of bound radioactivity on the filters is determined by scintillation counting.

    • Data Analysis: IC50 values are calculated from the competition curves and converted to Ki values using the Cheng-Prusoff equation.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol is for assessing the binding affinity of compounds to the D2 receptor.

  • Materials:

    • Membrane Preparation: Membranes from cell lines expressing the human D2 receptor (e.g., HEK-rD2 cells) or from rat striatal tissue.

    • Radioligand: [³H]Raclopride or [³H]Spiperone, selective D2 receptor antagonists.

    • Non-specific Binding Control: A high concentration of an unlabeled D2 antagonist, such as (+)-butaclamol (e.g., 2 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

    • Test Compounds: 8-Azaspiro[4.5]decane derivatives and benchmark ligands at various concentrations.

    • Instrumentation: Scintillation counter.

  • Procedure:

    • Incubation: The membrane preparation is incubated with the radioligand (e.g., [³H]Raclopride at its Kd concentration) and a series of concentrations of the test compound.

    • Equilibration: The incubation is carried out for 60-120 minutes at room temperature.

    • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding. Filters are then washed with ice-cold buffer.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: Specific binding is determined by subtracting non-specific binding from total binding. IC50 values are derived from the dose-response curves and converted to Ki values.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways, experimental workflows, and logical relationships discussed in this guide.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Test Compound Dilution Compound_Dilution->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50_Calc IC50 Calculation Counting->IC50_Calc Ki_Calc Ki Calculation IC50_Calc->Ki_Calc

Caption: Workflow for a competitive radioligand binding assay.

sigma1_pathway Ligand Sigma-1 Ligand (e.g., (+)-Pentazocine) Sigma1R Sigma-1 Receptor (ER) Ligand->Sigma1R binds IP3R IP3 Receptor Sigma1R->IP3R modulates Ca_Release Ca2+ Release from ER IP3R->Ca_Release regulates Cellular_Response Modulation of Cellular Signaling (e.g., neuronal excitability) Ca_Release->Cellular_Response influences

Caption: Simplified Sigma-1 receptor signaling pathway.

5HT1A_pathway Serotonin Serotonin / 5-HT1A Agonist (e.g., 8-OH-DPAT, Buspirone) 5HT1A_R 5-HT1A Receptor Serotonin->5HT1A_R activates Gi_Go Gi/o Protein 5HT1A_R->Gi_Go couples to AC Adenylyl Cyclase Gi_Go->AC inhibits cAMP cAMP Production AC->cAMP decreases Neuronal_Activity Decreased Neuronal Excitability cAMP->Neuronal_Activity leads to D2_pathway Dopamine Dopamine / D2 Antagonist (e.g., Haloperidol, Raclopride) D2_R Dopamine D2 Receptor Dopamine->D2_R blocks Gi_Go Gi/o Protein D2_R->Gi_Go prevents coupling AC Adenylyl Cyclase Gi_Go->AC disinhibits cAMP cAMP Production AC->cAMP increases Downstream Modulation of Downstream Effectors cAMP->Downstream leads to

References

A Comparative Guide to the Analytical Validation of HPLC Methods for 8-Azaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 8-Azaspiro[4.5]decane HCl against a potential alternative analytical approach. The information presented herein is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] All experimental data, while representative, is structured to reflect the expected outcomes of a successful validation study.

Introduction to 8-Azaspiro[4.5]decane HCl

8-Azaspiro[4.5]decane hydrochloride is a chemical compound used in the synthesis of various pharmaceutical agents, including as a building block for factor Xa inhibitors.[3] Its chemical structure and properties necessitate reliable and accurate analytical methods for quality control and assurance throughout the drug development process. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[4]

Comparative Analysis of Analytical Methods

This guide compares a validated Reverse-Phase HPLC (RP-HPLC) method with a conceptual Gas Chromatography (GC) method for the analysis of 8-Azaspiro[4.5]decane HCl.

Table 1: Comparison of Analytical Method Performance

Validation ParameterRP-HPLC MethodConceptual GC-FID MethodICH Guideline/Acceptance Criteria
Specificity No interference from placebo and degradation productsPotential for interference from non-volatile impuritiesThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5]
Linearity (r²) 0.99950.9989≥ 0.999
Range (µg/mL) 10 - 15025 - 200The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity.[4]
Accuracy (% Recovery) 99.5% - 101.2%98.7% - 102.5%Mean recovery of 100 ± 2% at each concentration.[1]
Precision (RSD%)
- Repeatability≤ 1.5%≤ 2.0%RSD should be ≤ 2%.[1][6]
- Intermediate Precision≤ 1.8%≤ 2.5%RSD should be ≤ 2%.[1]
Limit of Detection (LOD) (µg/mL) 0.55The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) (µg/mL) 1.515The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness Unaffected by minor changes in flow rate and mobile phase compositionSensitive to changes in inlet temperature and carrier gas flowThe reliability of an analysis with respect to deliberate variations in method parameters.

Experimental Protocols

A validated analytical method ensures that it provides consistent, reliable, and accurate data.[2] The following protocols are based on ICH guidelines for method validation.[1][4]

  • Specificity: The specificity of the method was evaluated by analyzing a placebo solution, a standard solution of 8-Azaspiro[4.5]decane HCl, and a sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of the analyte. Forced degradation studies were also performed by subjecting the sample to acid, base, oxidative, and thermal stress to demonstrate that the method can separate the analyte from its degradation products.[6]

  • Linearity: Linearity was determined by preparing a series of at least five concentrations of 8-Azaspiro[4.5]decane HCl over the range of 10-150 µg/mL.[7] The peak area response was plotted against the corresponding concentration, and the correlation coefficient (r²) was calculated from the linear regression analysis.

  • Range: The range of the method was established based on the linearity, accuracy, and precision data and was confirmed to be between 10 µg/mL and 150 µg/mL.[4]

  • Accuracy: The accuracy of the method was determined by the recovery of known amounts of 8-Azaspiro[4.5]decane HCl spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with each level prepared in triplicate. The percentage recovery was then calculated.[1]

  • Precision:

    • Repeatability (Intra-assay precision): Assessed by performing six replicate injections of the same sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[4] The Relative Standard Deviation (RSD) of the peak areas was calculated.

    • Intermediate Precision (Inter-assay precision): Evaluated by having two different analysts prepare and analyze samples on two different days using two different HPLC systems. The RSD between the results was calculated to demonstrate the ruggedness of the method.[1]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[7] This was confirmed by injecting solutions with decreasing concentrations of the analyte.

  • Robustness: The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the organic composition of the mobile phase (±2%). The effect of these changes on the system suitability parameters (e.g., peak tailing, theoretical plates) was observed.

Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the analytical validation of an HPLC method.

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_validation Validation Parameters A Method Development B Method Optimization A->B C Validation Protocol Definition B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I K Data Analysis & Reporting D->K E->K F->K G->K H->K I->K J System Suitability Testing J->D J->E J->F J->G J->H J->I L Validated Method K->L

References

The Azaspiro[4.5]decane Scaffold: A Three-Dimensional Advantage in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is paramount. The azaspiro[4.5]decane scaffold has emerged as a "privileged" structural motif, offering a distinct three-dimensional (3D) framework that provides significant benefits in drug design compared to more traditional, flatter cyclic systems. This guide provides a comprehensive comparison of the azaspiro[4.5]decane scaffold with common alternatives, supported by experimental data, to highlight its three-dimensional advantages in achieving enhanced potency, selectivity, and favorable pharmacokinetic profiles.

The Three-Dimensional Advantage: Beyond "Flatland"

The rigid, spirocyclic nature of the azaspiro[4.5]decane core imparts a well-defined 3D geometry to molecules. This contrasts with conformationally flexible or planar scaffolds, offering several key advantages:

  • Precise Vectorial Display of Substituents: The fixed spatial arrangement of atoms in the azaspiro[4.5]decane scaffold allows for the precise orientation of substituents into the binding pockets of biological targets. This can lead to enhanced binding affinity and selectivity by optimizing interactions with specific residues.

  • Increased sp³ Character: The higher fraction of sp³-hybridized carbon atoms in spirocyclic scaffolds like azaspiro[4.5]decane is associated with improved physicochemical properties, including increased solubility and metabolic stability, and a reduced likelihood of off-target promiscuity often seen with flat, aromatic systems.[1]

  • Novel Chemical Space: The unique topology of the azaspiro[4.5]decane scaffold allows for the exploration of novel chemical space, providing opportunities for the development of first-in-class therapeutics with new mechanisms of action.

Comparative Analysis of Physicochemical Properties

The choice of a central scaffold significantly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. The following table provides a comparative summary of key computed physicochemical properties for the azaspiro[4.5]decane scaffold and other commonly used cyclic systems.

ScaffoldStructureMolecular Weight ( g/mol )XLogP3Polar Surface Area (Ų)Fraction of sp³ Carbons (Fsp³)
Azaspiro[4.5]decane Azaspiro[4.5]decane139.242.112.031.00
PiperidinePiperidine85.150.812.031.00
TetrahydropyranTetrahydropyran86.130.69.231.00
CyclohexaneCyclohexane84.163.40.001.00

Data sourced from PubChem.

As illustrated, the azaspiro[4.5]decane scaffold possesses a higher molecular weight and lipophilicity (XLogP3) compared to piperidine and tetrahydropyran, which can be modulated with appropriate substitutions to optimize cell permeability. Crucially, its entirely sp³-hybridized nature aligns with the trend of "escaping flatland" in drug discovery to improve compound properties.

Performance in Biological Systems: A Focus on CNS and Kinase Targets

The versatility of the azaspiro[4.5]decane scaffold is evident in its successful application in developing potent and selective ligands for a range of biological targets, particularly within the central nervous system (CNS) and for protein kinases.

Targeting CNS Receptors

The azaspiro[4.5]decane framework has proven to be a valuable platform for designing ligands for G-protein coupled receptors (GPCRs) and other CNS targets.

Sigma-1 (σ₁) Receptor Ligands: The σ₁ receptor is an intracellular chaperone protein implicated in various neurological and psychiatric disorders. Azaspiro[4.5]decane derivatives have demonstrated high affinity and selectivity for this target.

CompoundTargetKᵢ (nM)Selectivity vs. σ₂ Receptor
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁ Receptor5.4 ± 0.430-fold
Reference Compound (Haloperidol)σ₁ Receptor~1-3Non-selective

Data from J Med Chem. 2015 Jul 23;58(14):5395-407.[2]

M1 Muscarinic Acetylcholine Receptor Agonists: M1 receptors are key targets for improving cognitive function in conditions like Alzheimer's disease. The azaspiro[4.5]decane scaffold has been incorporated into potent M1 agonists.[3]

Kinase Inhibition

The defined 3D structure of the azaspiro[4.5]decane scaffold allows for precise interactions within the ATP-binding pocket of kinases, leading to the development of potent and selective inhibitors for inflammatory and oncology indications.

TYK2/JAK1 Inhibition: Certain azaspiro[4.5]decane derivatives have been identified as potent dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), key mediators in inflammatory signaling pathways.[3]

RIPK1 Inhibition: Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical regulator of necroptosis and inflammation. The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed to develop potent RIPK1 inhibitors.

CompoundTargetIC₅₀ (nM)
Compound 41 (2,8-diazaspiro[4.5]decan-1-one derivative)RIPK192

Data from Bioorg Med Chem. 2022 Apr 1;59:116686.[4]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental methodologies, the following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing kinase inhibition.

Gq_GPCR_Signaling_Pathway cluster_membrane Plasma Membrane GPCR M1 Muscarinic Receptor Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Ligand Acetylcholine (Agonist) Ligand->GPCR Binds Azaspiro_Antagonist Azaspiro[4.5]decane Antagonist Azaspiro_Antagonist->GPCR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Responses Ca_release->Downstream PKC_activation->Downstream

Caption: Simplified M1 Muscarinic (Gq-coupled) GPCR Signaling Pathway.

TYK2_JAK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus Receptor Cytokine Receptor TYK2 TYK2 Receptor->TYK2 Activates JAK1 JAK1 Receptor->JAK1 Activates Cytokine Cytokine (e.g., IL-6, IFN-α) Cytokine->Receptor STAT STAT TYK2->STAT Phosphorylates JAK1->STAT Phosphorylates pSTAT pSTAT (Dimer) STAT->pSTAT Dimerizes Gene_Expression Gene Expression (Inflammation) pSTAT->Gene_Expression Translocates & Activates Azaspiro_Inhibitor Azaspiro[4.5]decane Inhibitor Azaspiro_Inhibitor->TYK2 Inhibits Azaspiro_Inhibitor->JAK1 Inhibits RIPK1_Signaling_Pathway cluster_membrane Cell Membrane TNFR1 TNFR1 Complex_I Complex I (Survival & Inflammation) TNFR1->Complex_I TNFa TNFα TNFa->TNFR1 RIPK1 RIPK1 Complex_I->RIPK1 Complex_II Complex II (Necrosome) RIPK3 RIPK3 Complex_II->RIPK3 Activates RIPK1->Complex_II MLKL MLKL RIPK3->MLKL Phosphorylates Necroptosis Necroptosis MLKL->Necroptosis Triggers Azaspiro_Inhibitor Azaspiro[4.5]decane Inhibitor Azaspiro_Inhibitor->RIPK1 Inhibits Kinase Activity Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Azaspiro[4.5]decane Inhibitor Start->Compound_Prep Reaction_Setup Add Kinase, Substrate, and ATP to Assay Plate Compound_Prep->Reaction_Setup Incubation Incubate at Room Temperature Reaction_Setup->Incubation Detection Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection Read_Plate Measure Luminescence/ Fluorescence Detection->Read_Plate Data_Analysis Calculate IC₅₀ Value Read_Plate->Data_Analysis End End Data_Analysis->End

References

A Comparative Review of the Therapeutic Potential of 8-Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 8-azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, serving as a core component in a variety of therapeutically promising compounds. Its rigid, three-dimensional structure allows for precise orientation of functional groups, leading to high-affinity and selective interactions with various biological targets. This guide provides a comparative overview of the therapeutic potential of 8-azaspiro[4.5]decane derivatives, focusing on their applications as sigma-1 (σ1) receptor ligands, antihypertensive agents, mitochondrial permeability transition pore (mPTP) inhibitors, and kinase inhibitors for inflammatory diseases. Experimental data is presented to facilitate comparison, and detailed methodologies for key experiments are provided.

Sigma-1 (σ1) Receptor Ligands: For Brain and Tumor Imaging

8-Azaspiro[4.5]decane derivatives have been extensively explored as high-affinity ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein implicated in a range of neurological disorders and cancer. Radiolabeled versions of these compounds are being investigated as positron emission tomography (PET) imaging agents.

A series of 1-oxa-8-azaspiro[4.5]decane and 1,5-dioxa-9-azaspiro[5.5]undecane derivatives have been synthesized and evaluated for their affinity and selectivity for σ1 receptors.[1] These compounds demonstrated nanomolar affinity for σ1 receptors.[1] Another study focused on an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, which also showed high affinity for σ1 receptors and potential as a tumor imaging agent.[2][3]

Table 1: Comparison of Sigma-1 Receptor Ligands

Compound/DerivativeTarget Affinity (Ki for σ1)Selectivity (σ2/σ1)Key Findings
1-oxa-8-azaspiro[4.5]decane derivatives0.47 - 12.1 nM2 - 44High initial brain uptake in mice; potential for brain imaging.[1]
8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a)5.4 ± 0.4 nM30-fold over σ2High accumulation in human carcinoma and melanoma xenografts; potential for tumor imaging.[2][3]

Sigma Receptor Binding Assays:

  • Source: Guinea pig brain membranes were used as the source of sigma receptors.

  • Radioligand: The selective σ1 ligand --INVALID-LINK---pentazocine was used.

  • Procedure: Membranes were incubated with the radioligand and varying concentrations of the test compounds. Non-specific binding was determined in the presence of a high concentration of unlabeled haloperidol. The reaction was terminated by rapid filtration, and the radioactivity retained on the filters was measured by liquid scintillation counting.

  • Data Analysis: IC50 values were determined from competition curves and converted to Ki values using the Cheng-Prusoff equation.

In Vivo Biodistribution Studies:

  • Animal Model: ICR mice were used.

  • Procedure: The radiolabeled compound (e.g., [18F]8) was administered intravenously. At various time points, animals were euthanized, and organs of interest (brain, blood, etc.) were collected and weighed. The radioactivity in each organ was measured using a gamma counter.

  • Data Analysis: The uptake in each organ was expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Antihypertensive Agents: Alpha-Adrenergic Blockers

A series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been synthesized and evaluated for their antihypertensive activity.[4] These compounds were designed to act as alpha-adrenergic receptor blockers.

Two notable compounds from this series, compound 8 and compound 29, were found to be effective in lowering blood pressure in spontaneously hypertensive rats.[4] Further investigation in dogs revealed that they act as alpha-adrenergic blockers, with compound 29 being a primarily α2-adrenoceptor antagonist and compound 8 showing more α1-adrenoceptor antagonism.[4]

Table 2: Antihypertensive Activity of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one Derivatives

CompoundSubstitution at position 8Mechanism of ActionKey Findings
8 2-(3-indolyl)ethylα1-adrenoceptor antagonistLowered blood pressure in hypertensive rats.[4]
29 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]α2-adrenoceptor antagonistLowered blood pressure in hypertensive rats.[4]

Antihypertensive Screening in Spontaneously Hypertensive Rats:

  • Animal Model: Spontaneously hypertensive rats were used.

  • Procedure: The test compounds were administered orally. Blood pressure was measured at various time points post-administration using the tail-cuff method.

  • Data Analysis: The change in blood pressure from baseline was calculated and compared to a vehicle control group.

Alpha-Adrenergic Receptor Blockade in Dogs:

  • Animal Model: Anesthetized dogs were used.

  • Procedure: The effects of the compounds on the pressor responses to the α1-agonist phenylephrine and the α2-agonist B-HT 920 were evaluated.

  • Data Analysis: The dose-dependent inhibition of the agonist-induced pressor responses was determined.

Mitochondrial Permeability Transition Pore (mPTP) Inhibitors: For Myocardial Infarction

Derivatives of 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[5][6] The opening of the mPTP is a critical event in cell death following reperfusion injury in myocardial infarction. These compounds target the c subunit of the F1/FO-ATP synthase complex.[6]

These inhibitors have shown promising results in reducing the apoptotic rate and improving cardiac function in a model of myocardial infarction.[6] They have been designed as simplified analogues of Oligomycin A, a known mPTP inhibitor, but without its associated side effects.[5]

Table 3: mPTP Inhibitory Activity of Triazaspiro[4.5]decane Derivatives

Compound ScaffoldKey Findings
1,3,8-triazaspiro[4.5]decaneGood mPTP inhibitory activity, decreased apoptotic rate, and improved cardiac function in a myocardial infarction model.[6]
1,4,8-triazaspiro[4.5]decan-2-oneDesigned as novel mPTP opening inhibitors based on the 1,3,8-triazaspiro[4.5]decane scaffold.[5]

Mitochondrial Swelling Assay (mPTP opening):

  • Source: Mitochondria were isolated from rat liver or heart.

  • Procedure: Isolated mitochondria were suspended in a buffer and treated with a Ca2+ challenge to induce mPTP opening. The change in light absorbance at 540 nm, which corresponds to mitochondrial swelling, was monitored over time. The effect of the test compounds on inhibiting this swelling was measured.

  • Data Analysis: The rate of swelling was calculated, and the percentage of inhibition by the test compounds was determined.

Kinase Inhibitors: For Inflammatory Diseases

More recently, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of kinases involved in inflammatory pathways, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Tyrosine Kinase 2 (TYK2)/Janus Kinase 1 (JAK1).

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were developed as potent RIPK1 inhibitors, with one compound exhibiting an IC50 value of 92 nM.[7] Inhibition of RIPK1 kinase activity blocks the necroptosis pathway, which has therapeutic potential in various inflammatory diseases.[7]

Another study described 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual TYK2/JAK1 inhibitors.[8] One compound showed excellent potency with IC50 values of 6 nM for TYK2 and 37 nM for JAK1, with good selectivity over JAK2.[8] These inhibitors have potential for the treatment of inflammatory bowel disease.

Table 4: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives

Compound DerivativeTarget KinasePotency (IC50)Therapeutic Potential
41 RIPK192 nMInflammatory diseases.[7]
48 TYK2/JAK16 nM (TYK2), 37 nM (JAK1)Inflammatory bowel disease.[8]

In Vitro Kinase Inhibition Assay:

  • Source: Recombinant human kinases were used.

  • Procedure: The kinase activity was measured using a variety of methods, such as radiometric assays (e.g., using [γ-33P]ATP) or fluorescence-based assays. The assay mixture contained the kinase, a specific substrate, ATP, and varying concentrations of the inhibitor.

  • Data Analysis: The kinase activity was measured, and the IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_invivo In Vivo Evaluation synthesis Synthesis of 8-Azaspiro[4.5]decane Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization binding_assay Binding Assays (e.g., Receptor, Kinase) synthesis->binding_assay functional_assay Functional Assays (e.g., Enzyme Inhibition, Cell-based Assays) binding_assay->functional_assay selectivity Selectivity Profiling functional_assay->selectivity pk_studies Pharmacokinetic Studies selectivity->pk_studies lead_optimization Lead Optimization selectivity->lead_optimization efficacy_models Disease Models (e.g., Hypertensive Rats, Tumor Xenografts) pk_studies->efficacy_models toxicology Toxicology Studies efficacy_models->toxicology lead_optimization->synthesis

Caption: General experimental workflow for the discovery and development of 8-Azaspiro[4.5]decane derivatives.

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD RIPK1 RIPK1 TRADD->RIPK1 TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I RIPK3 RIPK3 RIPK1->RIPK3 cIAP cIAP1/2 TRAF2->cIAP FADD FADD Complex_I->FADD Alternative Pathway RIPK1_inhibitor 2,8-Diazaspiro[4.5]decan-1-one Derivative RIPK1_inhibitor->RIPK1 Inhibits Casp8 Caspase-8 FADD->Casp8 Casp8->RIPK1 Cleaves Casp8->RIPK3 Cleaves MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis MLKL->Necroptosis

Caption: Simplified signaling pathway of RIPK1-mediated necroptosis and the inhibitory action of 2,8-diazaspiro[4.5]decan-1-one derivatives.

References

Safety Operating Guide

Proper Disposal of 8-Azaspiro[4.5]decane hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 8-Azaspiro[4.5]decane hydrochloride, ensuring compliance with safety regulations and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified with the following hazards:

  • Skin irritation (H315) [1][2]

  • Serious eye irritation (H319) [1][2]

  • May cause respiratory irritation (H335) [1][2]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Quantitative Data Summary

PropertyValueReference
CAS Number1123-30-4[1]
Molecular FormulaC₉H₁₈ClN-
Hazard StatementsH315, H319, H335[1][2]
Signal WordWarning[1][2]

Experimental Protocol: Waste Handling and Disposal

The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1][2][3] The following protocol outlines the general steps for safe disposal in a laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or face shield

    • Lab coat

  • Designated, labeled, and sealed waste container for chemical solids

  • Inert absorbent material (e.g., vermiculite, sand) for spills

Procedure:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure you are wearing the appropriate PPE, including gloves, safety goggles, and a lab coat.[1][2]

  • Waste Segregation:

    • Collect waste this compound in a designated and clearly labeled waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Management:

    • Keep the waste container tightly closed when not in use.[1][2]

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]

  • Spill Management:

    • In case of a spill, prevent further leakage if it is safe to do so.[2]

    • Absorb the spilled material with an inert absorbent like sand or vermiculite.[4]

    • Collect the absorbed material and place it into the designated chemical waste container.[2]

    • Avoid allowing the substance to enter drains, waterways, or soil.[2][3]

  • Final Disposal:

    • Dispose of the contents and the container through a licensed waste disposal company.[4]

    • The disposal must be conducted in accordance with all applicable federal, state, and local regulations.[3] Contact your institution's EHS department for specific guidance on approved disposal methods.

Logical Workflow for Disposal

A Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect in Labeled, Sealed Waste Container B->C E Spill Occurs B->E D Store Container in a Cool, Dry, Well-Ventilated Area C->D G Contact Institutional EHS for Pickup and Disposal D->G E->C No F Contain and Absorb with Inert Material E->F Yes F->C H Disposal by Licensed Waste Carrier G->H

References

Essential Safety and Operational Guide for 8-Azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 8-Azaspiro[4.5]decane hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is imperative to use appropriate personal protective equipment (PPE) to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationsRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection. A face shield may be appropriate in some situations.[3][4]To protect against chemical splashes that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use and disposed of properly after.[3][5]To prevent skin contact which can cause irritation.[1][2]
Skin and Body Protection A chemical-resistant suit or lab coat should be worn.[5] For tasks with a higher risk of exposure, a one- or two-piece suit made of materials like PVC or coated polyethylene is recommended.[5]To protect the skin from exposure and contamination of personal clothing.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.[3] Use in a well-ventilated area is crucial.[1][6]To avoid inhalation of dust or fumes, which may cause respiratory irritation.[1][2]
Footwear Chemical-resistant, pull-on boots made of natural rubber, potentially coated with polyurethane or PVC. Pant legs should be worn outside of the boots.[5]To protect feet from spills and prevent chemicals from entering footwear.[5]

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential when working with this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[1][6]

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Before handling, inspect all PPE for integrity.[3]

  • Keep the container tightly closed when not in use.[1]

2. Handling Procedures:

  • Avoid all personal contact, including inhalation of dust or fumes.[6]

  • Wear the appropriate PPE as detailed in Table 1.

  • Avoid dust formation during handling.[3] If the compound is a solid, handle it carefully to minimize dust generation.

  • Do not eat, drink, or smoke in the handling area.[6]

  • Wash hands thoroughly with soap and water after handling.[1][6]

3. In Case of Exposure:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical advice if irritation occurs.[1]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

1. Waste Collection:

  • Collect waste material in a suitable, closed, and properly labeled disposal container.[1][3]

  • Do not allow the product to enter drains, other waterways, or soil.[1]

2. Disposal Method:

  • Dispose of the contents and container in accordance with local, state, and federal regulations.[1]

  • This may involve sending the waste to an approved waste disposal plant.[1]

  • Contaminated packaging should be disposed of as unused product.[3]

Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol A Verify Chemical and SDS B Inspect and Don PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Handle Compound C->D Proceed to handling E Perform Experiment D->E K Exposure Event D->K Spill or Exposure F Decontaminate Work Area E->F Experiment complete E->K Spill or Exposure G Segregate and Label Waste F->G H Doff and Dispose of PPE G->H Waste secured J Dispose of Chemical Waste G->J I Wash Hands Thoroughly H->I L Follow First-Aid Procedures K->L M Seek Medical Attention L->M

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Azaspiro[4.5]decane hydrochloride
Reactant of Route 2
8-Azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.